Technical Documentation Center

4-(fluoromethyl)-N-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(fluoromethyl)-N-methylbenzamide
  • CAS: 118507-31-6

Core Science & Biosynthesis

Foundational

4-(fluoromethyl)-N-methylbenzamide CAS number 118507-31-6

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-(fluoromethyl)-N-methylbenzamide (CAS 118507-31-6). CAS Number: 118507-31-6 Formula: Molecular Weight: 1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-(fluoromethyl)-N-methylbenzamide (CAS 118507-31-6).

CAS Number: 118507-31-6 Formula:


Molecular Weight:  167.18  g/mol
Class:  Benzyl Fluoride / Secondary Benzamide

Executive Summary

4-(fluoromethyl)-N-methylbenzamide is a specialized organofluorine building block used in medicinal chemistry. It features a monofluoromethyl (


)  group at the para-position of an N-methylbenzamide scaffold.

This compound serves two primary roles in drug discovery:

  • Bioisosteric Probe: The

    
     moiety acts as a bioisostere for hydroxymethyl (
    
    
    
    ) and methyl (
    
    
    ) groups, modifying lipophilicity and metabolic stability without significantly altering steric bulk.
  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight and distinct functional handles (amide hydrogen bond donor/acceptor + polar hydrophobic fluoride) make it an ideal fragment for screening binding pockets.

Chemical Identity & Structural Analysis

Structural Features

The molecule consists of a benzene ring substituted at the 1- and 4-positions:

  • Position 1 (Amide): An N-methylcarboxamide group. This provides a rigid linker with a hydrogen bond donor (NH) and acceptor (C=O).

  • Position 4 (Fluoromethyl): A benzylic carbon substituted with a single fluorine atom.[1]

Physicochemical Properties
PropertyValue / DescriptionNote
Appearance White to off-white solidTypical for low-MW benzamides.
Predicted LogP ~1.1 – 1.4Moderate lipophilicity; higher than the alcohol analog, lower than the methyl analog.
H-Bond Donors 1 (Amide NH)Critical for receptor binding.
H-Bond Acceptors 2 (Amide O, Fluorine)Fluorine is a weak acceptor but influences local electrostatics.
Rotatable Bonds 2C(Ar)-C(O) and C(Ar)-C(

) bonds.
The Fluoromethyl Group ( )

The monofluoromethyl group is chemically distinct from the trifluoromethyl (


) group.
  • Sterics: It is sterically similar to a hydroxymethyl (

    
    ) group.
    
  • Electronics: The fluorine atom induces a strong dipole moment aligned with the C-F bond.

  • Reactivity: Unlike aryl fluorides, the benzylic C-F bond is activated. While generally stable under physiological conditions, it can be susceptible to hydrolysis under extreme acidic or basic conditions or solvolysis in the presence of strong nucleophiles.

Synthesis & Manufacturing

The synthesis of CAS 118507-31-6 can be approached via two primary routes: Convergent Amide Coupling (Route A) or Late-Stage Deoxyfluorination (Route B).

Diagram 1: Synthetic Pathways

Synthesis_Pathways Start_Acid 4-(Fluoromethyl)benzoic acid Target 4-(fluoromethyl)-N-methylbenzamide (CAS 118507-31-6) Start_Acid->Target Route A: Amide Coupling (Preferred for Scale) Start_Alcohol 4-(Hydroxymethyl)-N-methylbenzamide Start_Alcohol->Target Route B: Deoxyfluorination (Late-Stage) Reagent_Amine Methylamine (MeNH2) HATU / DIPEA Reagent_Amine->Start_Acid Reagent_DAST DAST or Deoxo-Fluor CH2Cl2, -78°C to RT Reagent_DAST->Start_Alcohol

Caption: Route A utilizes a pre-fluorinated building block for robust scale-up. Route B employs nucleophilic fluorination on the alcohol precursor.

Route A: Amide Coupling (Recommended for Scale)

This method avoids handling hazardous fluorinating reagents in the final step.

  • Starting Material: 4-(fluoromethyl)benzoic acid.

  • Reagents: Methylamine (hydrochloride or solution), Coupling agent (HATU, EDC/HOBt), Base (DIPEA).

  • Mechanism: Activation of the carboxylic acid followed by nucleophilic attack by methylamine.

Route B: Deoxyfluorination (Laboratory Scale)

This method is useful if the amide scaffold is already built and the fluoromethyl group is introduced last.

  • Starting Material: 4-(hydroxymethyl)-N-methylbenzamide.

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[2]

  • Conditions: Anhydrous DCM, -78°C to 0°C.

  • Note: DAST is thermally unstable; Deoxo-Fluor is a safer alternative.[3]

Experimental Protocols

Protocol 1: Deoxyfluorination using DAST (Route B)

This protocol is adapted from standard procedures for converting benzyl alcohols to benzyl fluorides.

Reagents:

  • 4-(hydroxymethyl)-N-methylbenzamide (1.0 eq)

  • DAST (Diethylaminosulfur trifluoride) (1.2 – 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    
    

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen/argon. Add the starting alcohol and dissolve in anhydrous DCM (concentration ~0.1 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add DAST dropwise via syringe. Caution: DAST fumes are corrosive.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature over 2–4 hours. Monitor by TLC (the fluoride is usually less polar than the alcohol).

  • Quench: Cool the mixture back to 0°C. Carefully add saturated

    
     dropwise. Vigorous effervescence will occur.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , and concentrate.[3]
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation Criteria:

  • 
     NMR:  Look for a triplet (coupling with 
    
    
    
    ) around -200 to -220 ppm (standard range for benzyl fluorides).
  • 
     NMR:  The benzylic protons (
    
    
    
    ) will appear as a doublet (
    
    
    ) around 5.4 ppm.

Reactivity & Medicinal Chemistry Applications[1][4][5][6]

Metabolic Stability & Bioisosterism

The


 group is a strategic replacement in Lead Optimization.
  • vs. Methyl (

    
    ):  The methyl group is often a "soft spot" for metabolic oxidation (hydroxylation by CYP450). Replacing a hydrogen with fluorine (
    
    
    
    ) blocks this specific site, though the remaining protons can still be abstracted. The electron-withdrawing effect of F also deactivates the ring toward oxidation.
  • vs. Hydroxymethyl (

    
    ): 
    
    
    
    mimics the size and polarity of the alcohol but removes the hydrogen bond donor capability. This is useful for improving membrane permeability (by reducing polar surface area) while maintaining binding interactions that rely on dipole alignment.
Diagram 2: Bioisosteric Relationships

Bioisostere_Map Methyl -CH3 Lipophilic Metabolically Labile Fluoromethyl -CH2F (CAS 118507-31-6) Polar (No H-Donor) Metabolic Blocker Methyl->Fluoromethyl Block Metabolism Increase Polarity Alcohol -CH2OH Polar (H-Donor) High Clearance Alcohol->Fluoromethyl Remove H-Donor Improve Permeability

Caption: The fluoromethyl group bridges the gap between lipophilic methyl and polar hydroxymethyl groups.

Chemical Stability Warning

While useful, benzyl fluorides are alkylating agents . The C-F bond is strong, but the benzylic position allows for


 displacement by strong nucleophiles (e.g., thiols in glutathione).
  • Test: Assess stability in glutathione (GSH) trapping assays early in the development pipeline to rule out toxicity.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Specific Hazard: As a benzyl fluoride, it acts as a potential weak alkylating agent. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2025). Diethylaminosulfur trifluoride (DAST) Reagent Profile. Link

  • PubChem. (2025). Compound Summary: 4-(fluoromethyl)-N-methylbenzamide (CAS 118507-31-6). Link

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem. Link

Sources

Exploratory

4-(fluoromethyl)-N-methylbenzamide chemical properties

Chemical Properties, Synthesis, and Medicinal Chemistry Applications[1][2] Part 1: Executive Summary 4-(Fluoromethyl)-N-methylbenzamide (CAS: 118507-31-6) represents a specialized class of fluorinated aromatic amides uti...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Medicinal Chemistry Applications[1][2]

Part 1: Executive Summary

4-(Fluoromethyl)-N-methylbenzamide (CAS: 118507-31-6) represents a specialized class of fluorinated aromatic amides utilized primarily as a pharmacophore building block in Fragment-Based Drug Discovery (FBDD). Unlike its trifluoromethyl counterparts, the monofluoromethyl (-CH₂F) group offers unique electronic and steric properties, serving as a bioisostere for hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups.

This guide details the physicochemical profile, validated synthetic pathways, and medicinal utility of this compound, designed for researchers optimizing metabolic stability and potency in small molecule therapeutics.

Part 2: Chemical Identity & Physicochemical Profile[2]
PropertyDataNote
IUPAC Name 4-(Fluoromethyl)-N-methylbenzamide
CAS Number 118507-31-6
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
Predicted LogP ~1.2 - 1.5Moderately lipophilic; optimized for CNS penetration relative to polar analogs.
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide O, Fluorine)Fluorine acts as a weak H-bond acceptor.
Topological Polar Surface Area (TPSA) ~29 ŲFavorable for membrane permeability.
Part 3: Medicinal Chemistry Utility

The incorporation of the 4-fluoromethyl motif is rarely accidental. It addresses specific liabilities in lead compounds:

  • Metabolic Blocking : The benzylic position is a "soft spot" for Cytochrome P450-mediated oxidation. Replacing a benzylic hydrogen with fluorine increases the bond dissociation energy (C-F: ~116 kcal/mol vs C-H: ~99 kcal/mol), retarding metabolic clearance (benzylic hydroxylation) without introducing the steric bulk of a methyl group.

  • Bioisosterism :

    • Vs. Hydroxymethyl (-CH₂OH) : The -CH₂F group mimics the size and dipole of an alcohol but eliminates the H-bond donor capability, potentially improving membrane permeability (LogP modulation).

    • Vs. Methyl (-CH₃) : It introduces a dipole moment that can engage in orthogonal dipolar interactions within a binding pocket while maintaining a similar steric profile.

Part 4: Synthetic Pathways & Manufacturing

The synthesis of monofluoromethyl arenes requires precise control to avoid over-fluorination or elimination side products.

Validated Synthetic Route (Deoxyfluorination)

The most robust industrial route utilizes Deoxyfluorination of the corresponding alcohol precursor. This approach avoids the use of unstable benzylic halides.

Reaction Scheme:

  • Precursor : Methyl 4-(hydroxymethyl)benzoate.

  • Fluorination : Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Amidation : Direct aminolysis with methylamine.

Synthesis Start Methyl 4-(hydroxymethyl)benzoate Step1 Fluorination (DAST, -78°C to RT) Start->Step1 Inter Methyl 4-(fluoromethyl)benzoate Step1->Inter Step2 Amidation (MeNH₂, MeOH) Inter->Step2 Final 4-(Fluoromethyl)-N- methylbenzamide Step2->Final

Figure 1: Preferred synthetic pathway via deoxyfluorination of the ester precursor.

Part 5: Experimental Protocols
Protocol A: Deoxyfluorination of Methyl 4-(hydroxymethyl)benzoate

Safety Note: DAST reacts violently with water. Perform in a fume hood with anhydrous solvents.

  • Setup : Charge a flame-dried 250 mL round-bottom flask with Methyl 4-(hydroxymethyl)benzoate (1.0 eq) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Cooling : Cool the solution to -78°C under a nitrogen atmosphere.

  • Addition : Dropwise add DAST (1.2 eq) via syringe over 15 minutes.

  • Reaction : Allow the mixture to warm to Room Temperature (RT) over 2 hours. Monitor via TLC (Hexane/EtOAc).[1][2]

  • Quench : Pour the reaction mixture slowly into saturated aqueous NaHCO₃ (Caution: Gas evolution).

  • Extraction : Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Purification : Flash column chromatography (Silica, 0-20% EtOAc/Hexane) yields the intermediate Methyl 4-(fluoromethyl)benzoate .

Protocol B: Amide Formation (Aminolysis)
  • Reagents : Dissolve Methyl 4-(fluoromethyl)benzoate (1.0 eq) in Methanol (0.5 M).

  • Reaction : Add Methylamine (33% in EtOH or 2M in THF, 5.0 eq).

  • Conditions : Seal the vessel and stir at 50°C for 4-6 hours.

  • Workup : Concentrate the solvent in vacuo.

  • Purification : Recrystallize from Ethanol/Heptane or purify via preparative HPLC to obtain 4-(fluoromethyl)-N-methylbenzamide .

Part 6: Safety & Handling

Signal Word: WARNING

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • Special Note : Benzylic fluorides can act as weak alkylating agents. While less reactive than benzylic bromides, they should be handled with gloves and proper ventilation to avoid potential sensitization.

  • Storage : Store at 2-8°C under inert gas. Moisture sensitive (hydrolysis of the C-F bond can occur slowly under acidic aqueous conditions to regenerate the alcohol).

Part 7: References
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

    • Context: Authoritative review on the metabolic stability and bioisosteric properties of fluorinated groups.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

    • Context: Detailed analysis of the fluoromethyl group as a bioisostere for hydroxymethyl.

  • Sigma-Aldrich. "4-(Fluoromethyl)-N-methylbenzamide Product Entry." Link

    • Context: Verification of CAS 118507-31-6 and commercial availability.

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry. Link

    • Context: The foundational protocol for using DAST in deoxyfluorination reactions.

Sources

Foundational

4-(fluoromethyl)-N-methylbenzamide molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-(Fluoromethyl)-N-methylbenzamide Abstract This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and spectros...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 4-(Fluoromethyl)-N-methylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and spectroscopic characterization of 4-(fluoromethyl)-N-methylbenzamide. Designed for researchers and professionals in drug development, this document synthesizes fundamental chemical principles with practical applications. The strategic incorporation of the fluoromethyl group offers unique physicochemical properties, making this scaffold a subject of interest in medicinal chemistry for modulating bioactivity and pharmacokinetic profiles. This guide details the structural elucidation through modern spectroscopic techniques, outlines a robust synthetic protocol, and discusses the implications of its molecular architecture for advanced scientific research.

Chemical Identity and Physicochemical Properties

4-(Fluoromethyl)-N-methylbenzamide is an aromatic amide derivative. The core structure consists of a central benzamide moiety, substituted at the para-position of the benzene ring with a fluoromethyl group (-CH₂F) and on the amide nitrogen with a methyl group (-CH₃).

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 4-(fluoromethyl)-N-methylbenzamidePubChem[1]
Molecular Formula C₉H₁₀FNOPubChem[1]
Molecular Weight 167.18 g/mol PubChem[1]
CAS Number Not explicitly available; requires specific registration.
Canonical SMILES CNC(=O)C1=CC=C(C=C1)CF
InChI Key Inferred from structure; specific key requires database entry.
Predicted XLogP3 ~1.5
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 2 (Carbonyl O, Fluorine F)

Molecular Structure Analysis

The molecular architecture of 4-(fluoromethyl)-N-methylbenzamide is key to its chemical behavior and potential biological activity. It combines a rigid aromatic ring with a flexible N-methyl amide side chain and a highly electronegative fluoromethyl group.

Structural Components
  • Benzene Ring: A stable, planar aromatic system that serves as the central scaffold. The disubstitution at positions 1 and 4 (para) results in a symmetrical arrangement of aromatic protons.

  • Amide Group (-C(=O)NHCH₃): This functional group is crucial for the molecule's ability to form hydrogen bonds. The amide bond exhibits partial double-bond character, leading to restricted rotation and influencing the molecule's overall conformation.

  • Fluoromethyl Group (-CH₂F): The introduction of a fluorine atom significantly alters the electronic properties of the adjacent methylene group. Fluorine's high electronegativity makes the methylene protons more acidic than in a standard methyl group and introduces a strong dipole moment. In medicinal chemistry, this group can serve as a bioisostere for a hydroxyl or methyl group, blocking metabolic oxidation at that position and potentially forming weak hydrogen bonds.[2]

Molecular Geometry Visualization

The 2D structure highlights the connectivity of the atoms within the molecule.

Caption: 2D molecular structure of 4-(fluoromethyl)-N-methylbenzamide.

Synthesis and Mechanistic Pathway

The synthesis of 4-(fluoromethyl)-N-methylbenzamide is most effectively achieved through a two-step process starting from 4-(fluoromethyl)benzoic acid. This approach ensures high yields and purity by first activating the carboxylic acid and then reacting it with methylamine.

Synthetic Workflow

The general workflow involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic acyl substitution.

G start 4-(Fluoromethyl)benzoic Acid reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride start->reagent1 intermediate Intermediate: 4-(Fluoromethyl)benzoyl Chloride reagent1->intermediate Step 1: Acid Activation reagent2 Methylamine (CH₃NH₂) Base (e.g., Et₃N) intermediate->reagent2 product Product: 4-(Fluoromethyl)-N-methylbenzamide reagent2->product Step 2: Amidation purification Purification (Recrystallization or Chromatography) product->purification

Caption: Synthetic workflow for 4-(fluoromethyl)-N-methylbenzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Fluoromethyl)benzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(fluoromethyl)benzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 70-80 °C for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-(fluoromethyl)benzoyl chloride is a reactive intermediate and is typically used in the next step without further purification.

Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides because the byproducts (HCl and SO₂) are gases, which are easily removed, driving the reaction to completion.

Step 2: Synthesis of 4-(Fluoromethyl)-N-methylbenzamide

  • Dissolve the crude 4-(fluoromethyl)benzoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (CH₃NH₂) (2.2 eq) in the same solvent. A basic scavenger like triethylamine (Et₃N) or pyridine (1.2 eq) is often included to neutralize the HCl byproduct.

  • Slowly add the methylamine solution to the acyl chloride solution at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.[3]

Trustworthiness: This two-step protocol is a standard, well-established method for amide bond formation, ensuring high conversion and a clean product profile. The workup procedure effectively removes unreacted starting materials and byproducts.

Spectroscopic Characterization

The definitive confirmation of the molecular structure of 4-(fluoromethyl)-N-methylbenzamide relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons (Ar-H): Two doublets are expected in the range of δ 7.5-8.0 ppm, characteristic of a para-substituted benzene ring (an AA'BB' system).

  • Amide Proton (N-H): A broad singlet or a quartet (due to coupling with the N-methyl protons) between δ 6.0-8.5 ppm, depending on the solvent and concentration.

  • Fluoromethyl Protons (-CH₂F): A doublet in the range of δ 5.0-5.5 ppm. The signal is split by the adjacent fluorine atom (²JHF ≈ 47-50 Hz).

  • N-Methyl Protons (-NHCH₃): A doublet around δ 2.8-3.1 ppm, split by the amide proton (³JHH ≈ 4-5 Hz).

¹³C NMR:

  • Carbonyl Carbon (C=O): A singlet in the range of δ 165-170 ppm.

  • Aromatic Carbons (Ar-C): Four signals are expected. The carbon attached to the fluoromethyl group (C-CH₂F) will appear around δ 135-145 ppm, while the carbon attached to the amide group (C-C=O) will be around δ 130-140 ppm. The other two aromatic carbons will be in the δ 125-130 ppm range.

  • Fluoromethyl Carbon (-CH₂F): A doublet in the range of δ 80-90 ppm due to one-bond coupling with fluorine (¹JCF ≈ 170-250 Hz).

  • N-Methyl Carbon (-NHCH₃): A singlet around δ 26-28 ppm.

¹⁹F NMR:

  • A triplet is expected due to coupling with the two equivalent protons of the methylene group (²JFH ≈ 47-50 Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.[4]

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H StretchSecondary Amide
2850 - 3000C-H StretchAromatic & Aliphatic
1630 - 1680C=O Stretch (Amide I)Secondary Amide
1510 - 1570N-H Bend (Amide II)Secondary Amide
1000 - 1100C-F StretchFluoroalkane
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 167. Characteristic fragmentation patterns would include the loss of the fluoromethyl group and cleavage of the amide bond.

Applications in Research and Drug Development

The 4-(fluoromethyl)-N-methylbenzamide scaffold is of significant interest in medicinal chemistry. The incorporation of fluorine is a widely used strategy to enhance the pharmacological profile of drug candidates.[2]

  • Metabolic Stability: The C-F bond is exceptionally strong, making the fluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug.[5]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby acidic protons and alter the molecule's lipophilicity (logP), which affects membrane permeability and target binding. The fluoromethyl group is considered a lipophilic bioisostere of a hydroxyl group.

  • Target Binding: The fluorine atom can participate in favorable non-covalent interactions, such as dipole-dipole interactions or weak hydrogen bonds, with biological targets, potentially enhancing binding affinity and selectivity.

This structural motif could be explored in the development of kinase inhibitors, channel modulators, or agents targeting various receptors where fine-tuning of aromatic substituent properties is critical.[6]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]

    • Ingestion: Rinse mouth and seek immediate medical advice.

A thorough risk assessment should be conducted before handling this compound.

Conclusion

4-(Fluoromethyl)-N-methylbenzamide is a precisely structured molecule with significant potential in chemical and pharmaceutical research. Its synthesis is achievable through robust and well-documented organic chemistry reactions. The key to its utility lies in the strategic placement of the fluoromethyl group, which imparts unique electronic and metabolic properties. A comprehensive understanding of its molecular structure, confirmed through spectroscopic analysis, provides the foundation for its rational application in the design of novel bioactive compounds and advanced materials.

References

  • Pure Synth. (n.d.). 4-Fluoro-N-Methoxy-N-Methylbenzamide 97.0%(GC). Retrieved from [Link]

  • Google Patents. (2015). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • NIST. (n.d.). 4-(Trifluoromethyl)benzamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). N-methylbenzamide. Retrieved from [Link]

  • Gergely, M., & Kollár, L. (2020). Supporting Information for N-Phenylbenzamide Derivatives as Alternative Oxidase Inhibitors. Journal of Molecular Structure.
  • National Center for Biotechnology Information. (n.d.). 4-fluoro-N-methylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]

  • Reddy, K. S., et al. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - An efficient synthesis of amides from alcohols and azides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Material - Mechanochemical synthesis of amides. Retrieved from [Link]

  • Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluorobenzamide. PubChem Compound Database. Retrieved from [Link]

  • National Institutes of Health. (2018). A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol. Retrieved from [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Molecules. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • ResearchGate. (2025). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 4-(fluoromethyl)-N-methylbenzamide

The following technical guide provides an in-depth analysis of 4-(fluoromethyl)-N-methylbenzamide , focusing on its nomenclature, synthesis, chemical stability, and utility in medicinal chemistry. Nomenclature, Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(fluoromethyl)-N-methylbenzamide , focusing on its nomenclature, synthesis, chemical stability, and utility in medicinal chemistry.

Nomenclature, Synthesis, and Medicinal Chemistry Applications

Part 1: Nomenclature & Chemical Identity[1][2][3]

The primary request concerns the IUPAC name and identity of the compound. While "4-(fluoromethyl)-N-methylbenzamide" is a valid systematic name, understanding its derivation ensures precision in technical communication.

IUPAC Nomenclature Breakdown

The preferred IUPAC name (PIN) is derived by identifying the principal functional group and the parent structure.

  • Parent Structure: Benzamide (Benzene ring attached to a carboxamide group, –CONH₂).

  • Principal Substituent: The nitrogen atom of the amide is substituted with a methyl group.

    • Designation:N-methyl [1][2][3]

  • Secondary Substituent: The benzene ring at position 4 (para) is substituted with a fluoromethyl group (–CH₂F).

    • Designation:4-(fluoromethyl) [4][2][5][6]

Full Systematic Name: 4-(fluoromethyl)-N-methylbenzamide Alternative Name: N-Methyl-4-(fluoromethyl)benzene-1-carboxamide

Chemical Profile Table[3]
PropertyDataNote
CAS Registry Number 118507-31-6 Distinct from 4-fluoro-N-methylbenzamide (CAS 701-49-5)
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
SMILES CNC(=O)C1=CC=C(C1)CF
LogP (Predicted) ~1.2 - 1.5Moderately lipophilic
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide O, Fluorine)

Part 2: Synthesis & Experimental Protocols

The synthesis of benzyl fluorides requires specific attention to prevent hydrolysis or polymerization. The most robust route involves the deoxyfluorination of the corresponding benzyl alcohol precursor.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the target molecule into stable precursors.

SynthesisPath Target 4-(fluoromethyl)-N-methylbenzamide (Target) Alcohol 4-(hydroxymethyl)-N-methylbenzamide (Intermediate) Alcohol->Target Deoxyfluorination (DAST/Deoxofluor) Start 4-(methoxycarbonyl)benzoic acid or Methyl 4-(hydroxymethyl)benzoate Start->Alcohol 1. Amidation (MeNH2) 2. Reduction (if needed)

Figure 1: Retrosynthetic strategy focusing on late-stage fluorination to avoid side reactions.

Protocol A: Deoxyfluorination (Recommended)

This method uses Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) to convert the benzyl alcohol to the benzyl fluoride.

Reagents:

  • Precursor: 4-(hydroxymethyl)-N-methylbenzamide (1.0 eq)

  • Fluorinating Agent: DAST (1.2 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Temperature: -78°C to RT

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add 4-(hydroxymethyl)-N-methylbenzamide and dissolve in anhydrous DCM (0.1 M concentration).

  • Addition: Cool the solution to -78°C (dry ice/acetone bath). Add DAST dropwise via syringe. Caution: DAST reacts violently with water.

  • Reaction: Stir at -78°C for 30 minutes, then allow the mixture to warm to room temperature (RT) over 2 hours. Monitor by TLC (silica; EtOAc/Hexane).[7]

  • Quench: Cool back to 0°C. Quench carefully with saturated aqueous NaHCO₃. Note: CO₂ evolution will occur.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Benzyl fluorides can be unstable on silica; use neutral alumina if decomposition is observed, or elute quickly.

Protocol B: Amide Coupling (Alternative)

If starting from 4-(fluoromethyl)benzoic acid (commercially available but expensive), the amide bond is formed last.

  • Activation: Dissolve 4-(fluoromethyl)benzoic acid in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min.

  • Coupling: Add methylamine (2.0 M in THF, 1.2 eq).

  • Isolation: Stir for 4-12 hours. Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), then NaHCO₃.

Part 3: Medicinal Chemistry Applications[6][11]

This compound serves as a critical probe in drug discovery, primarily for Metabolic Blocking and Bioisosterism .

Metabolic Blocking (The "Methyl Scan")

The 4-methyl group on a benzamide is a "soft spot" for metabolism. Cytochrome P450 enzymes (CYPs) rapidly oxidize benzylic methyl groups to alcohols and carboxylic acids, leading to rapid clearance.

  • Strategy: Replacing a hydrogen with fluorine (–CH₃ → –CH₂F) drastically reduces the rate of Hydrogen Atom Transfer (HAT) due to the strength of the C-F bond and the electron-withdrawing effect of fluorine, which deactivates the benzylic C-H bonds.

  • Outcome: Increased metabolic half-life (

    
    ) without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
    
Bioisosteric Logic (Graphviz)

The following diagram details the mechanistic logic of using this scaffold to improve drug properties.

Bioisostere Native Native Scaffold (4-Methylbenzamide) Metabolism CYP450 Oxidation (Rapid Clearance) Native->Metabolism Benzylic Hydroxylation Design Design Strategy (Fluorine Substitution) Native->Design Result 4-(fluoromethyl) Analog (Blocked Site) Design->Result Result->Metabolism Inhibited/Slowed Effect 1. Lower Lipophilicity (vs Me) 2. Increased Metabolic Stability 3. H-Bond Acceptor Capability Result->Effect

Figure 2: Mechanistic rationale for substituting methyl with fluoromethyl groups in lead optimization.

Part 4: Safety & Handling

Researchers must treat 4-(fluoromethyl)-N-methylbenzamide with specific precautions due to the reactivity of the benzyl fluoride moiety.

  • Alkylating Potential: Unlike aryl fluorides (stable), benzyl fluorides are potential alkylating agents. They can react with nucleophiles (DNA, proteins) under physiological conditions, potentially leading to toxicity. This makes them less common in final drugs but valuable as reactive intermediates or specific covalent inhibitors.

  • Hydrolysis: In the presence of strong acids or Lewis acids, the C-F bond can ionize to form a benzylic cation, which reacts with water to release Hydrogen Fluoride (HF) .

    • Storage: Store under inert atmosphere at -20°C. Avoid glass containers if long-term storage involves moisture; use PTFE-lined vials.

References

  • PubChem. Compound Summary: 4-fluoro-N-methylbenzamide (Structural Analog/Isomer Analysis). National Library of Medicine.[8] [Link]

  • Beilstein J. Org. Chem. Benzylic C(sp3)–H fluorination strategies in medicinal chemistry.[9] (2024).[9] [Link]

  • Thieme Chemistry. Synthesis of Benzylic Fluorides: Electrochemical and Chemical Methods. Science of Synthesis. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Aqueous Solubility Determination of 4-(fluoromethyl)-N-methylbenzamide

Abstract Aqueous solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimatel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aqueous solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for determining the aqueous solubility of the novel compound 4-(fluoromethyl)-N-methylbenzamide. In the absence of publicly available experimental data for this specific molecule, this document serves as a detailed manual, outlining the theoretical principles and practical, step-by-step protocols for both kinetic and thermodynamic solubility assessment. We delve into the causality behind experimental design, quality control for generating trustworthy data, and the interpretation of results within a drug development context. This guide is intended for researchers, chemists, and drug development professionals dedicated to the rigorous and accurate characterization of new chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount determinant of success.[1] A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into systemic circulation.[1] Poor solubility can lead to low and erratic bioavailability, hinder the development of viable formulations, and complicate the interpretation of in vitro and in vivo assays.[1] Therefore, the early and accurate assessment of solubility is not merely a routine measurement but a strategic imperative that guides lead optimization, flags potential development hurdles, and informs critical project decisions.

Compound Profile: 4-(fluoromethyl)-N-methylbenzamide

To inform our experimental design, we begin by establishing a baseline profile of the molecule using validated in silico predictive models. The canonical SMILES string for 4-(fluoromethyl)-N-methylbenzamide, FCc1ccc(C(=O)NC)cc1 , was used to generate the data presented below. These computational tools provide valuable estimates of drug-relevant properties.[2][3]

PropertyPredicted ValuePrediction ToolSignificance in Solubility
Molecular Formula C₉H₁₀FNO-Basic molecular information.
Molecular Weight 167.18 g/mol -Influences diffusion and dissolution rates.
log P (Lipophilicity) 1.48SwissADME (Consensus)[3][4]A measure of lipophilicity; higher log P often correlates with lower aqueous solubility.
log S (Aqueous Solubility) -2.81SwissADME (ESOL)[3]Log of the molar solubility (mol/L). A value of -2.81 suggests moderate solubility.
Solubility (mol/L) 1.55 x 10⁻³ mol/LSwissADME (ESOL)[3]Predicted molar concentration at saturation.
Solubility (mg/mL) 0.259 mg/mLSwissADME (ESOL)[3]Predicted mass concentration at saturation.
Topological Polar Surface Area (TPSA) 41.57 ŲSwissADME[3]Relates to hydrogen bonding potential and permeability.
Hydrogen Bond Donors 1PubChem[5]Groups that can donate a proton to form a hydrogen bond.
Hydrogen Bond Acceptors 2PubChem[5]Atoms that can accept a proton to form a hydrogen bond.

Disclaimer: The data in this table is generated from computational models and should be considered predictive. The primary purpose of this guide is to outline the experimental methods required to determine these values empirically.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the two primary types of solubility measurements is fundamental to designing and interpreting experiments correctly. The choice between them is dictated by the stage of drug discovery and the specific question being asked.[6][7]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the "true" solubility of a compound. It is defined as the concentration of a solute in a saturated solution when it is in equilibrium with its most stable solid form at a specific temperature and pressure.[1] This measurement is crucial for lead optimization and pre-formulation development, as it represents the maximum achievable concentration under stable conditions.[6] The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly dissolved from a concentrated organic stock solution (typically DMSO), begins to precipitate out of an aqueous buffer.[6][7] It is a measure of a compound's resistance to precipitation from a supersaturated state. Kinetic assays are high-throughput and require minimal compound, making them ideal for screening large libraries of compounds in early discovery to quickly identify potential solubility liabilities.[6] However, the values are generally higher than thermodynamic solubility and can be influenced by experimental conditions like the rate of addition and mixing.

FeatureKinetic SolubilityThermodynamic Solubility
Definition Concentration at which a compound precipitates from a supersaturated solution.Concentration of a saturated solution in equilibrium with solid material.[1][5]
Starting Material DMSO stock solution.[6]Solid (crystalline) compound.[5][6]
Equilibrium Non-equilibrium measurement.[4]True equilibrium measurement.[1][5]
Incubation Time Short (e.g., < 2 hours).[6]Long (e.g., 16-72 hours) to ensure equilibrium.[5][8]
Throughput HighLow to Medium
Compound Amount LowHigh
Application Stage Early Discovery, High-Throughput Screening (HTS).[6]Lead Optimization, Pre-formulation.[6][7]
Typical Value Generally higher than thermodynamic solubility.The "gold standard" value.

Experimental Methodologies

This section provides detailed, self-validating protocols for determining both the kinetic and thermodynamic solubility of 4-(fluoromethyl)-N-methylbenzamide.

Kinetic Solubility Determination via Nephelometry

Causality: This method is chosen for its speed and low compound consumption, making it ideal for an initial assessment. It works on the principle that undissolved particles (precipitate) will scatter light. A nephelometer measures this light scattering, providing a rapid indication of the point of precipitation.[6]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM stock of 4-(fluoromethyl)-N-methylbenzamide in 100% DMSO prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) assay1 Dispense DMSO stock into 384-well microplate prep2->assay1 assay2 Add aqueous buffer to create a concentration gradient assay1->assay2 assay3 Mix and incubate (e.g., 2 hours at 25°C) assay2->assay3 analysis1 Measure light scattering with a nephelometer assay3->analysis1 analysis2 Determine concentration at which scattering increases sharply analysis1->analysis2 analysis3 Report Kinetic Solubility (µM) analysis2->analysis3

Caption: Workflow for Kinetic Solubility Assay via Nephelometry.

Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 2 mg of 4-(fluoromethyl)-N-methylbenzamide.

    • Dissolve in 100% dimethyl sulfoxide (DMSO) to create a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.

  • Plate Setup:

    • Using a liquid handler, dispense 5 µL of the 10 mM DMSO stock solution into the first column of a clear 384-well microtiter plate.

    • Dispense 5 µL of 100% DMSO into all other wells to serve as controls and for serial dilutions.

  • Assay Execution:

    • Add 95 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to all wells. This results in an initial compound concentration of 500 µM with 5% DMSO.

    • Perform serial dilutions across the plate to create a concentration gradient.

    • Seal the plate and mix thoroughly on a plate shaker for 1 minute.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours.[6]

  • Measurement and Analysis:

    • After incubation, measure the light scattering in each well using a nephelometer.

    • Plot the light scattering units against the compound concentration.

    • The kinetic solubility is defined as the concentration just before a significant, sharp increase in the nephelometry signal is observed.

Thermodynamic Solubility Determination via Shake-Flask Method

Causality: This is the definitive method for determining true equilibrium solubility.[8] By incubating an excess of the solid compound with the buffer for an extended period, the system is allowed to reach a state of thermodynamic equilibrium.[5] Subsequent analysis of the supernatant by a high-sensitivity method like LC-MS/MS provides a highly accurate and reliable measurement.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Quantification prep1 Add excess solid compound to vials containing buffer (pH 7.4) equil1 Agitate vials on a shaker (24-48 hours at 25°C or 37°C) prep1->equil1 equil2 Ensure excess solid remains (visual confirmation) equil1->equil2 sep1 Centrifuge to pellet solid equil2->sep1 sep2 Filter supernatant through 0.45 µm PVDF filter sep1->sep2 analysis1 Analyze filtrate by LC-MS/MS against a standard curve sep2->analysis1 analysis2 Calculate concentration (µg/mL or µM) analysis1->analysis2

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Protocol:

  • Preparation:

    • Add an excess amount of solid 4-(fluoromethyl)-N-methylbenzamide (e.g., 1-2 mg) to a 1.5 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Add 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4). Prepare each sample in triplicate for statistical robustness.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for at least 24 hours.[6] For some compounds, 48 or 72 hours may be necessary to ensure equilibrium is reached.[8]

  • Sample Separation (Self-Validation Step):

    • After incubation, visually confirm that excess solid is still present in each vial. If not, the experiment is invalid for that sample, and it must be repeated with more compound.

    • To separate the dissolved compound from the solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the solid material.

    • Carefully remove the supernatant and filter it through a low-binding 0.45 µm syringe filter (e.g., PVDF) into a clean vial for analysis. This dual separation (centrifugation and filtration) ensures no solid particles contaminate the analytical sample.[8]

  • Quantification:

    • Prepare a standard calibration curve of 4-(fluoromethyl)-N-methylbenzamide of known concentrations in a 50:50 mixture of acetonitrile/water.

    • Analyze the filtered samples and the calibration standards using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) or HPLC-UV method.[5][6]

    • The concentration of the compound in the filtrate is determined by interpolating its response from the standard curve. This concentration is the thermodynamic solubility.

Data Interpretation and Self-Validating Systems

Trustworthiness: A protocol's value lies in its ability to produce reliable and reproducible data. This is achieved through a self-validating system.

  • Use of Controls: For both assays, include a positive and negative control compound with well-characterized high and low solubility, respectively (e.g., Atenolol and Tamoxifen).[5] This validates that the assay is performing as expected.

  • Replicates: All thermodynamic measurements must be performed in at least triplicate to assess the variability of the measurement and provide a statistical basis (mean, standard deviation) for the final reported value.

  • Orthogonal Analysis: If results are ambiguous, consider a secondary detection method. For kinetic solubility, a direct UV assay after filtration can confirm the nephelometry result. For thermodynamic solubility, ensuring the analytical method (LC-MS/MS) is stability-indicating is critical.[8]

  • Solid-State Analysis: For rigorous thermodynamic studies, it is best practice to analyze the residual solid after equilibration (e.g., by XRPD) to confirm that the compound has not changed its crystal form during the experiment.[8]

The final data should be presented clearly, indicating the method used, the specific buffer conditions (pH, temperature), and the mean and standard deviation for replicate measurements.

Conclusion

While experimental solubility data for 4-(fluoromethyl)-N-methylbenzamide is not currently in the public domain, this guide provides a comprehensive and authoritative framework for its determination. By employing both high-throughput kinetic assays for initial screening and the gold-standard shake-flask method for definitive thermodynamic measurement, researchers can generate the robust and trustworthy data essential for making informed decisions in the drug discovery pipeline. The emphasis on the causality of experimental design and the integration of self-validating controls ensures that the resulting data will be of the highest scientific integrity, enabling the successful progression of promising new chemical entities.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Medicinal Chemistry, 7(8), 869-881.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • PubChem. (n.d.). 4-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5565-5568.
  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

  • OSIRIS Property Explorer. (n.d.). Retrieved from [Link]

Sources

Exploratory

The Benzamide Scaffold: From Orthopramides to Epigenetic Modulators

Topic: Discovery and History of Novel Benzamide Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads. A Technical Guide to Structural Evolution and Therap...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Novel Benzamide Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

A Technical Guide to Structural Evolution and Therapeutic Utility

Executive Summary: The Privileged Scaffold

In medicinal chemistry, few structural motifs possess the "privileged" status of the benzamide core. Originally isolated as a structural fragment of local anesthetics (procainamide), the benzamide moiety has demonstrated exceptional versatility, evolving from gastroprokinetic agents to atypical antipsychotics, and most recently, into potent histone deacetylase (HDAC) inhibitors for oncology.

This guide analyzes the structural genealogy of benzamide derivatives, dissecting the Structure-Activity Relationships (SAR) that allow a single core to toggle between G-Protein Coupled Receptors (GPCRs) and metalloenzyme targets.

Historical Evolution: The Orthopramide Lineage

The discovery of benzamide therapeutics is not linear but branched. It began with the modification of procainamide to improve antiemetic properties, leading to Metoclopramide .

The Dopaminergic Breakthrough

Early researchers noted that ortho-methoxy substitution on the benzamide ring (the "orthopramide" signature) drastically altered the pharmacological profile.

  • Metoclopramide (1964): The progenitor. Exhibited D2 antagonism but weak blood-brain barrier (BBB) penetration.

  • Sulpiride (1966): The first specific D2/D3 antagonist. The introduction of a sulfamoyl group and a chiral pyrrolidine side chain improved CNS penetration and selectivity for mesolimbic pathways, reducing extrapyramidal symptoms (EPS).

  • Amisulpride (1980s): An optimized analog of sulpiride with higher potency and a dual mechanism: presynaptic D2/D3 blockade at low doses (antidepressant effect) and postsynaptic blockade at high doses (antipsychotic effect).

The Epigenetic Divergence

In the late 1990s, phenotypic screening for differentiating agents in oncology identified benzamides as inhibitors of Histone Deacetylases (HDACs).

  • Entinostat (MS-275): Unlike hydroxamic acids (e.g., SAHA) that chelate zinc via a hydroxamate, Entinostat utilizes a 2-aminobenzamide moiety. This allows for high selectivity towards Class I HDACs (specifically HDAC 1, 2, and 3) due to the narrower active site tunnel of these isoforms.

Visualization: The Benzamide Genealogy

The following diagram illustrates the structural and functional evolution of the benzamide scaffold.

BenzamideEvolution Figure 1: Evolutionary Trajectory of Benzamide Therapeutics cluster_neuro Neuropsychiatry (GPCRs) cluster_onco Oncology (Enzymes) Procainamide Procainamide (Anesthetic/Anti-arrhythmic) Metoclopramide Metoclopramide (Antiemetic/D2 Antagonist) Procainamide->Metoclopramide Ortho-methoxy addition Sulpiride Sulpiride (First Atypical Antipsychotic) Metoclopramide->Sulpiride Sulfamoyl substitution & Pyrrolidine ring Entinostat Entinostat (MS-275) (Class I HDAC Inhibitor) Metoclopramide->Entinostat Phenotypic Screening (Zinc Binding Group discovery) Amisulpride Amisulpride (Selective D2/D3 Antagonist) Sulpiride->Amisulpride Side chain optimization Chidamide Chidamide (Epigenetic Modulator) Entinostat->Chidamide Linker optimization

Caption: Divergent evolution from GPCR-targeting antiemetics to enzyme-inhibiting anticancer agents.

Mechanistic Pharmacology & SAR

The versatility of benzamides lies in their ability to present different "faces" to biological targets.[1]

GPCR Antagonism (D2/D3 Receptors)

For antipsychotic activity, the pharmacophore requires:

  • Aromatic Ring: Pi-stacking interactions within the receptor pocket.

  • H-Bond Acceptor: The ortho-methoxy group (or equivalent) forms an intramolecular hydrogen bond with the amide hydrogen, locking the molecule in a planar "pseudo-ring" conformation essential for receptor fit [1].

  • Basic Amine: A pyrrolidine or piperidine nitrogen, protonated at physiological pH, interacts with a conserved Aspartate residue (Asp 3.32) in the D2 receptor.

HDAC Inhibition (Zinc Chelation)

For epigenetic activity, the SAR shifts entirely:

  • Zinc Binding Group (ZBG): The ortho-aminoanilide moiety is critical. The amide carbonyl oxygen and the amino nitrogen chelate the catalytic Zn2+ ion at the bottom of the HDAC active site.

  • Linker Region: A hydrophobic spacer (often a phenyl or pyridyl ring) that spans the narrow channel of the enzyme.

  • Cap Group: A surface-recognition motif that interacts with the rim of the HDAC pocket, conferring isoform selectivity [2].

Quantitative Data: Selectivity Profiles

The table below contrasts the binding affinities (


 or 

) of key derivatives, highlighting the shift in target selectivity.
CompoundPrimary TargetAffinity (nM)Secondary TargetSelectivity RatioClinical Use
Sulpiride D2 Receptor~10-20 (

)
D1 Receptor>1000x (D2 vs D1)Schizophrenia
Amisulpride D2/D3 Receptor2.8 (

, D3)
5-HT7ModerateSchizophrenia/Dysthymia
Entinostat HDAC 1243 (

)
HDAC 8>100x (Class I vs II)Breast Cancer (Trials)
Mocetinostat HDAC 1150 (

)
HDAC 6>1000xLymphoma

Experimental Protocols

As a senior scientist, ensuring reproducibility is paramount. The following protocols are designed to be self-validating , meaning they include internal checkpoints to verify success before proceeding to the next step.

Protocol A: Synthesis of N-(2-aminophenyl)benzamide Derivative (HDAC Inhibitor)

Objective: To synthesize a benzamide-based HDAC inhibitor using an acid chloride coupling strategy, followed by deprotection.

Reagents:

  • 4-substituted benzoic acid (Starting material)[2][3]

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • 1,2-phenylenediamine (protected as mono-Boc if necessary)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM, anhydrous)[4]

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Dissolve 1.0 eq of benzoic acid derivative in anhydrous DCM.

    • Add 1.5 eq of oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF.

    • Validation Point: Observe vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ). Reaction is complete when gas evolution ceases.
    • Evaporate solvent to yield crude acid chloride. Do not purify.

  • Coupling (Amide Bond Formation):

    • Dissolve 1.1 eq of mono-Boc-1,2-phenylenediamine and 2.0 eq of

      
       in DCM.
      
    • Add the crude acid chloride (dissolved in DCM) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4 hours.

    • Validation Point: TLC (Hexane:EtOAc 1:1) should show disappearance of amine and appearance of a new, less polar spot.

  • Deprotection (Zinc Binding Group Liberation):

    • Treat the intermediate with TFA/DCM (1:4 ratio) for 1 hour to remove the Boc group.

    • Neutralize with saturated

      
      .
      
    • Validation Point: NMR of the final product must show a broad singlet around 4.0-5.0 ppm (characteristic of the free

      
       aniline group) and the amide doublet.
      
Protocol B: Fluorometric HDAC Inhibition Assay

Objective: To determine the


 of the synthesized benzamide against nuclear extract or recombinant HDAC1.

Principle: Utilizes a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). HDAC deacetylation sensitizes the substrate to trypsin digestion, releasing the fluorophore (AMC).

Workflow:

  • Preparation: Dilute test compounds in DMSO (keep final DMSO <1%).

  • Incubation: Mix enzyme (HDAC1, 50 ng/well), assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ), and inhibitor. Incubate 15 min at 37°C.
    
  • Reaction: Add substrate (50

    
    ). Incubate 30 min at 37°C.
    
  • Development: Add Developer solution (Trypsin/Trichostatin A). Incubate 15 min.

  • Detection: Read Fluorescence (Ex 360 nm / Em 460 nm).

  • Validation:

    • Positive Control: Trichostatin A (TSA) must show >90% inhibition at 1

      
      .
      
    • Negative Control: No enzyme wells (background) must be <5% of Total Activity wells.

Mechanism of Action Visualization

The following diagram details the molecular mechanism of benzamide-based HDAC inhibition, highlighting the critical zinc-chelation event.

HDACMechanism Figure 2: Mechanism of Benzamide-Mediated HDAC Inhibition cluster_binding Molecular Interactions Inhibitor Benzamide Inhibitor Cap Group Linker Zinc Binding Group (ZBG) Enzyme HDAC Active Site Surface Rim Hydrophobic Tunnel Catalytic Zinc (Zn2+) Inhibitor->Enzyme Binding ZBG_Action ZBG (Amino-anilide) Chelates Zn2+ Inhibitor->ZBG_Action Pharmacophore Complex Inhibitor-Enzyme Complex Effect Effect Complex->Effect Biological Consequence ZBG_Action->Complex Linker_Action Linker spans the Tunnel Linker_Action->Complex Cap_Action Cap interacts with Surface Rim Cap_Action->Complex

Caption: The benzamide 'Head-Linker-Tail' model blocking the HDAC catalytic tunnel.

Future Directions

The benzamide scaffold is currently experiencing a "Third Wave" of innovation:

  • Dual-Target Ligands: Compounds combining benzamide HDAC inhibition with Kinase inhibition (e.g., PI3K/HDAC dual inhibitors) to overcome drug resistance in hematological cancers [3].

  • PROTACs: Utilizing the benzamide moiety as the "warhead" to recruit E3 ligases for targeted protein degradation, offering a way to remove pathogenic proteins rather than just inhibiting them.

  • 18F-Labeled Probes: Benzamides labeled with Fluorine-18 (e.g., [18F]Fallypride) are now standard PET imaging agents for mapping D2/D3 receptor density in the human brain.

References

  • BenchChem. (2025).[4][5] Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. Retrieved from

  • Journal of Medicinal Chemistry. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group.[6] PMC7576722. Retrieved from

  • European Journal of Medicinal Chemistry. (2023). Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells.[7] Retrieved from

  • ACS Publications. (1996). Structure-Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists.[8][9] Retrieved from

  • Frontiers in Pharmacology. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor.[10] Retrieved from

Sources

Foundational

structural analogs of 4-(fluoromethyl)-N-methylbenzamide

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 4-(Fluoromethyl)-N-methylbenzamide Abstract The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 4-(Fluoromethyl)-N-methylbenzamide

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic exploration of . While this specific molecule is not extensively documented, its constituent parts—the fluorinated aromatic ring and the N-alkylated amide—suggest significant potential for pharmacological activity. This document details the strategic design, synthetic methodologies, analytical characterization, and biological evaluation of novel analogs. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this guide serves as a complete resource for unlocking the therapeutic potential of this chemical space.

Introduction: The Benzamide Scaffold and the Rationale for Analog Development

Benzamide derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2] Their success stems from the amide linkage's ability to form stable hydrogen bonds with biological targets and the versatility of the aromatic ring for substitution, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties. The parent compound, 4-(fluoromethyl)-N-methylbenzamide, combines several key features:

  • A Substituted Benzoyl Ring: The para-substitution influences binding orientation and metabolic stability.

  • A Fluoromethyl Group: The incorporation of fluorine is a common strategy in drug design to modulate properties like metabolic stability, lipophilicity, and binding affinity.[3] The C-F bond is exceptionally strong, often blocking metabolic oxidation at that site.[3]

  • An N-Methyl Amide: This secondary amide maintains a hydrogen bond donor, crucial for target interaction, while the methyl group can influence conformation and solubility.

The development of structural analogs is driven by the principles of Structure-Activity Relationship (SAR), aiming to optimize a lead compound's properties by systematically modifying its chemical structure. The goal is to enhance potency, improve selectivity, reduce off-target effects, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Strategic Design of Structural Analogs

The exploration of analogs of 4-(fluoromethyl)-N-methylbenzamide can be logically structured by modifying three distinct regions of the molecule. This systematic approach allows for a clear understanding of how each component contributes to biological activity.

G cluster_0 cluster_1 Core Core->p1 Core->p2 Core->p3 Mod1 Region 1: Benzoyl Ring (Substitution, Isosteres) Mod2 Region 2: Fluoromethyl Group (Bioisosteric Replacement) Mod3 Region 3: N-Methyl Group (Alkyl/Aryl Variation) p1->Mod1 p2->Mod3 p3->Mod2

Figure 1: Strategic points for modification of the core scaffold.

2.1. Region 1: The Benzoyl Moiety Modifications here can drastically alter electronic properties and interactions with target proteins.

  • Positional Isomerism: Moving the fluoromethyl group to the ortho- or meta-positions.

  • Substitution: Introducing additional substituents (e.g., halogens, nitro, cyano, methoxy groups) on the ring to probe electronic and steric requirements. Benzamides with chloro, cyano, or nitro groups at the 4-position have shown excellent affinity for the Sigma-1 receptor.[4]

  • Ring Isosteres: Replacing the phenyl ring with a heterocycle (e.g., pyridine, thiophene) to introduce heteroatoms that can act as hydrogen bond acceptors and alter solubility.

2.2. Region 2: The Fluoromethyl Group This group is a key modulator of physicochemical properties.

  • Halogen Variation: Replacing fluorine with chlorine or bromine to assess the impact of size and electronegativity.

  • Degree of Fluorination: Exploring trifluoromethyl (CF₃) or difluoromethyl (CHF₂) groups. The highly lipophilic CF₃ group can enhance membrane permeability and binding.[3]

  • Non-Halogen Bioisosteres: Replacing -CH₂F with groups of similar size and electronics, such as cyano (-CN), methoxy (-OCH₃), or small alkyl groups.

2.3. Region 3: The N-Alkyl Group This region directly impacts the amide's conformation and hydrogen-bonding capability.

  • Alkyl Chain Homologation: Substituting the N-methyl with larger alkyl groups (ethyl, propyl, isopropyl, cyclopropyl) to probe for steric tolerance in the binding pocket.

  • N-Aryl Analogs: Replacing the methyl group with a substituted or unsubstituted phenyl ring. N-phenylbenzamide derivatives have been investigated for antifungal and insecticidal properties.[5]

  • Cyclization: Incorporating the nitrogen into a cyclic system (e.g., azetidine, pyrrolidine, piperidine) to restrict conformational flexibility, which can lead to a significant increase in binding affinity.

Synthetic Methodologies and Experimental Protocols

The synthesis of benzamide derivatives is a well-established field, primarily revolving around the formation of the amide bond. The choice of method often depends on the starting materials' availability, reactivity, and scale.

3.1. Causality in Method Selection

  • Acyl Chloride Method: This is a highly efficient and robust method, ideal for large-scale synthesis. It involves activating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards amines.[6] The reaction is often performed under Schotten-Baumann conditions (a two-phase system with an aqueous base) to neutralize the HCl byproduct, driving the reaction to completion.[7][8]

  • Coupling Agent Method: This approach is preferred for smaller-scale or more delicate syntheses where the harsh conditions of acyl chloride formation are undesirable. Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under mild conditions.[9] This method minimizes side reactions and is compatible with a wider range of functional groups.

G cluster_A Method 1: Acyl Chloride Route cluster_B Method 2: Coupling Agent Route A1 Substituted Benzoic Acid A2 Acyl Chloride A1->A2 SOCl₂ or (COCl)₂ A4 Target Benzamide Analog A2->A4 Base (e.g., TEA) A3 Amine (e.g., Methylamine) A3->A4 B1 Substituted Benzoic Acid B3 Target Benzamide Analog B1->B3 EDCI, HOBt, DIPEA, DMF B2 Amine (e.g., Methylamine) B2->B3

Figure 2: General synthetic workflows for benzamide analogs.
Protocol 1: Synthesis of N-Aryl-4-(trifluoromethyl)benzamide via Acyl Chloride

This protocol details the synthesis of an analog where the N-methyl is replaced by an N-aryl group and the fluoromethyl is replaced by a trifluoromethyl group.

Materials:

  • 4-(Trifluoromethyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous DCM. Add thionyl chloride (2.0 eq.) and a catalytic amount of DMF (1-2 drops).

  • Reflux the mixture gently for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-(trifluoromethyl)benzoyl chloride is used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Add the aniline solution dropwise to the stirring acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Work-up and Purification: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) or recrystallization (e.g., from ethanol/water) to afford the pure N-aryl-4-(trifluoromethyl)benzamide.[8]

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and melting point analysis.

Analytical Characterization of Analogs

Rigorous characterization is essential to confirm the identity, structure, and purity of each synthesized analog. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Technique Purpose Expected Data for a Hypothetical Analog: 4-CF₃-N-methylbenzamide
¹H NMR Confirms the proton framework and structural integrity.Signals for aromatic protons (doublets, ~7.7-7.9 ppm), N-H proton (broad singlet, ~6.2 ppm), and N-CH₃ protons (doublet, ~3.0 ppm due to coupling with N-H).
¹³C NMR Confirms the carbon skeleton.Signals for the carbonyl carbon (~166 ppm), aromatic carbons, the CF₃ carbon (quartet due to C-F coupling), and the N-CH₃ carbon (~27 ppm).
¹⁹F NMR Directly detects and quantifies fluorine atoms; crucial for fluorinated compounds.[10]A singlet for the -CF₃ group (around -63 ppm relative to CFCl₃). For a -CH₂F group, this would be a triplet.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns.A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final compound.A single major peak, with purity typically >95% for use in biological assays.
Melting Point (MP) A physical constant that indicates purity.A sharp, defined melting range. Broad ranges often indicate impurities.

Biological Evaluation and Screening Cascade

The biological evaluation of new analogs should follow a logical, tiered approach, starting with broad primary screens and progressing to more specific and complex assays for promising candidates.

G A Library of Synthesized Analogs B Primary Screening (High-Throughput) Target Binding (e.g., S1R) Enzyme Inhibition (e.g., SIRT2) A->B C Hit Identification (Potency & Selectivity) B->C Data Analysis D Secondary Screening (Cell-Based Functional Assays) Cytotoxicity (MTT Assay) Target Engagement (e.g., α-tubulin acetylation) C->D E Lead Candidate Selection D->E SAR Analysis F Tertiary Screening (ADME/Tox Profiling) hERG Cardiotoxicity Metabolic Stability Permeability (PAMPA) E->F G Preclinical Candidate F->G

Figure 3: A tiered workflow for biological screening of analogs.
Protocol 2: In Vitro Sigma-1 Receptor (S1R) Radioligand Binding Assay

This protocol is a primary screen to determine the binding affinity of the synthesized analogs for the S1R, a target implicated in various CNS disorders.[11]

Materials:

  • Synthesized benzamide analogs

  • Guinea pig brain membranes (as a source of S1R)

  • -pentazocine (radioligand)

  • Haloperidol (non-specific binding control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO and perform serial dilutions to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM).

  • Assay Setup: In each well of a 96-well plate, add:

    • 50 µL of Tris-HCl buffer.

    • 50 µL of test compound dilution (or buffer for total binding, or 10 µM haloperidol for non-specific binding).

    • 50 µL of -pentazocine at a final concentration of ~5 nM.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plates at 37°C for 150 minutes with gentle agitation.

  • Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with ice-cold Tris-HCl buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation. Promising compounds often exhibit Ki values in the low nanomolar range.[4]

Conclusion and Future Directions

This guide provides a foundational and systematic approach to the rational design, synthesis, and evaluation of novel . By leveraging established synthetic protocols and a tiered biological screening cascade, researchers can efficiently navigate this chemical space. The key to success lies in the meticulous correlation of structural modifications with changes in biological activity, which builds a robust SAR model. Future work should focus on optimizing lead compounds identified through this process, with an emphasis on improving their in vivo efficacy, safety profile, and pharmacokinetic properties, ultimately paving the way for the development of new and effective therapeutic agents.

References

  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
  • Hilaris. (2018).
  • PubMed. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide synthesis.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
  • PubMed. (2024). Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy.
  • Alfa Chemistry via YouTube. (2024). Fluorinated Building Blocks: A Comprehensive Overview.
  • Benchchem. (n.d.). Unveiling the Biological Potential of N,N,4-trimethylbenzamide: A Technical Overview of a Sparsely Explored Molecule.
  • Semantic Scholar. (2021).

Sources

Protocols & Analytical Methods

Method

HPLC Analysis of 4-(fluoromethyl)-N-methylbenzamide Purity

Application Note & Detailed Protocol Abstract & Scope This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 4-(fluoromethyl)-N-methylbenzamide . This...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocol

Abstract & Scope

This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 4-(fluoromethyl)-N-methylbenzamide . This compound, often utilized as a precursor in radiochemistry (


F-labeling) or as an intermediate in medicinal chemistry (e.g., PARP inhibitors), presents specific analytical challenges due to the reactivity of the benzylic fluorine.

The primary objective of this method is to quantitate the main analyte while resolving critical process impurities, specifically the hydrolysis product 4-(hydroxymethyl)-N-methylbenzamide and the potential synthetic precursor 4-(chloromethyl)-N-methylbenzamide .

Physicochemical Context & Method Strategy

The Analyte
  • Compound: 4-(fluoromethyl)-N-methylbenzamide[1][2]

  • Chromophore: Benzamide moiety (Strong UV absorption at

    
     ~254 nm).
    
  • Stability Concern: The benzyl fluoride group (-CH

    
    F) is susceptible to hydrolysis, generating the benzyl alcohol derivative. This degradation pathway necessitates a method capable of separating the lipophilic fluoride from the more polar alcohol.
    
Column Selection: The Fluorine Factor

While a standard C18 column is sufficient for general purity, the separation of the fluoro-analog from the chloro-analog (a common synthetic impurity) can be challenging due to similar hydrophobicity.

  • Primary Recommendation (Standard): C18 (Octadecyl) – Robust, general-purpose.

  • Secondary Recommendation (High Selectivity): PFP (Pentafluorophenyl) – Provides orthogonal selectivity via

    
     and dipole-dipole interactions, specifically enhancing the resolution of halogenated aromatics.
    
Mobile Phase Design
  • Buffer: Acidic pH (0.1% Phosphoric Acid or Formic Acid) is required to suppress the ionization of residual silanols and maintain the amide in a neutral state, ensuring sharp peak shapes.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol. Methanol can theoretically act as a nucleophile under high pressure/temperature, potentially causing solvolysis of the reactive benzyl fluoride (forming the methyl ether).

Experimental Protocol

Equipment & Reagents
ComponentSpecification
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven.
Detector PDA (Photodiode Array) or VWD (Variable Wavelength).
Column Option A (Standard): Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Option B (Selectivity): Phenomenex Luna PFP(2) (150 x 4.6 mm, 3 µm)
Mobile Phase A Water (Milli-Q grade) + 0.1%

(85%)
Mobile Phase B Acetonitrile (HPLC Grade)
Diluent 50:50 Water:Acetonitrile (v/v)
Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 5.0 - 10.0 µL

  • Column Temperature: 30°C (Controlled)

  • Detection Wavelength: 254 nm (Bandwidth 4 nm, Ref 360 nm)

  • Run Time: 20 minutes + 5 minutes re-equilibration.

Gradient Program

This gradient is designed to elute the polar hydrolysis impurities early, followed by the main analyte, and finally the more lipophilic precursors (e.g., bis-alkylated side products).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Start
2.009010Isocratic Hold (Polar Impurities)
12.004060Linear Gradient
15.001090Wash
17.001090Hold Wash
17.109010Return to Initial
22.009010Re-equilibration
Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 4-(fluoromethyl)-N-methylbenzamide into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (to ensure stability).

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Diluent (50:50 Water:ACN).

    • Note: Analyze within 24 hours. If hydrolysis is suspected, prepare fresh in 100% ACN.

Method Validation & System Suitability

To ensure the data is trustworthy (E-E-A-T), the system must meet specific criteria before sample analysis.

System Suitability Parameters (SST)

Inject the Working Standard 5 times.

ParameterAcceptance CriteriaRationale
Retention Time (%RSD)

1.0%
Ensures pump/gradient stability.
Peak Area (%RSD)

1.0%
Ensures autosampler precision.
Tailing Factor (

)
0.8 - 1.2Indicates good column health and no secondary interactions.
Theoretical Plates (N) > 5000Ensures sufficient column efficiency.
Impurity Profiling Logic

The following diagram illustrates the separation logic and relative elution order of potential impurities based on polarity (Reverse Phase).

G Start Crude Sample Column RP-HPLC Column (C18 or PFP) Start->Column Imp1 Impurity A: 4-(hydroxymethyl)-N-methylbenzamide (Hydrolysis Product) RT: ~4-6 min Column->Imp1 Most Polar (Elutes First) Analyte Target Analyte: 4-(fluoromethyl)-N-methylbenzamide RT: ~10-12 min Column->Analyte Intermediate Imp2 Impurity B: 4-(chloromethyl)-N-methylbenzamide (Synthesis Precursor) RT: ~13-14 min Column->Imp2 Most Hydrophobic (Elutes Last)

Caption: Figure 1. Predicted elution order of critical process impurities relative to the target fluorinated analyte.

Troubleshooting & Scientific Rationale

Critical Issue: Defluorination & Hydrolysis

Observation: Appearance of a new peak at RRT ~0.5 (Relative Retention Time) that grows over time. Cause: Hydrolysis of the benzylic fluoride to the benzyl alcohol. Solution:

  • Verify pH of mobile phase. Neutral pH accelerates hydrolysis; maintain pH < 3.0.

  • Avoid Methanol in sample preparation. Use Acetonitrile.[4][5][6][7][8]

  • Keep autosampler temperature at 4°C-10°C to slow degradation kinetics.

Critical Issue: Separation of F vs. Cl

Observation: The target peak has a "shoulder" or is wider than expected. Cause: Co-elution of the 4-(chloromethyl) precursor. The Van der Waals radius of Fluorine (1.47 Å) is smaller than Chlorine (1.75 Å), but the hydrophobicity change is subtle on a C18 column. Solution: Switch to a PFP (Pentafluorophenyl) column . The fluorine atoms on the stationary phase interact specifically with the analyte's fluorine, often increasing retention and resolution compared to the chloro-analog.

Method Development Workflow

MethodDev Start Start Method Development Check1 Is the Cl-analog present? Start->Check1 PathA Yes (Synthesis Intermediate) Check1->PathA PathB No (Pure Standard) Check1->PathB Action1 Use PFP Column (Selectivity for Halogens) PathA->Action1 Action2 Use C18 Column (General Purpose) PathB->Action2 Check2 Check Peak Purity (PDA) Action1->Check2 Action2->Check2 Result Validated Method Check2->Result

Caption: Figure 2. Decision tree for column selection based on impurity profile.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for Gradient Design).
  • Magata, Y., et al. (2000).[9] Biologically stable [18F]-labeled benzylfluoride derivatives.[9] Nuclear Medicine and Biology, 27(2), 169-175. (Discussion on benzyl fluoride stability). [Link]

Sources

Application

Application Note: High-Throughput Screening for Novel PARP1 Inhibitors Using 4-fluoro-N-methylbenzamide and Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide to utilizing 4-fluoro-N-methylbenzamide as a core scaff...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to utilizing 4-fluoro-N-methylbenzamide as a core scaffold for the discovery of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors through a high-throughput screening (HTS) campaign. We will delve into the scientific rationale for targeting PARP1, detail the development and execution of a robust fluorescence polarization (FP)-based primary assay, and outline a clear path for hit confirmation and validation using orthogonal methodologies. This guide is designed to be a practical resource, blending theoretical principles with actionable protocols to empower researchers in their drug discovery efforts.

Introduction: The Rationale for Targeting PARP1 with Benzamide Scaffolds

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway. It recognizes and binds to DNA single-strand breaks (SSBs), catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks during replication, ultimately resulting in synthetic lethality and tumor cell death.

The benzamide moiety is a well-established pharmacophore for PARP1 inhibition, with several approved drugs and clinical candidates featuring this core structure.[1] The carboxamide group of the benzamide scaffold forms key hydrogen bond interactions within the NAD+ binding pocket of PARP1.[1] 4-fluoro-N-methylbenzamide represents a simple, yet promising starting point for a fragment-based or library screening approach to identify novel PARP1 inhibitors. Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C8H8FNO[2]
Molecular Weight 153.15 g/mol [2]
IUPAC Name 4-fluoro-N-methylbenzamide[2]

This application note will guide you through the process of screening a library of compounds based on the 4-fluoro-N-methylbenzamide scaffold to identify potent and selective PARP1 inhibitors.

The PARP1 Signaling Pathway in DNA Damage Response

The central role of PARP1 in SSB repair is depicted in the signaling pathway diagram below. Understanding this pathway is crucial for designing and interpreting the results of an HTS campaign.

PARP1_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR catalyzes synthesis of Apoptosis Apoptosis in HR-deficient cells PARP1_active->Apoptosis inhibition leads to NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits Repair SSB Repair & Cell Survival Repair_Proteins->Repair leads to Inhibitor 4-fluoro-N-methylbenzamide (and derivatives) Inhibitor->PARP1_active inhibits

Caption: PARP1 signaling in DNA damage response.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that begins with robust assay development and culminates in the identification of confirmed hits. The following diagram illustrates the key stages of our proposed workflow.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Triage cluster_3 Hit Validation & Characterization Assay_Dev Assay Development (PARPtrap™ FP Assay) Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Assay_Val Assay Validation (Z'-factor > 0.5) Miniaturization->Assay_Val Primary_Screen Single-Concentration Screen of Compound Library Assay_Val->Primary_Screen Hit_ID Primary Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response (IC50) Confirmation Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assay (TR-FRET) Dose_Response->Orthogonal_Assay CETSA Cellular Target Engagement (CETSA) Orthogonal_Assay->CETSA Western_Blot PARylation Western Blot CETSA->Western_Blot SAR Structure-Activity Relationship (SAR) Western_Blot->SAR

Caption: HTS workflow for PARP1 inhibitor discovery.

Primary Assay: PARP1 Trapping Fluorescence Polarization (FP) Assay

Principle:

The PARPtrap™ assay is a homogeneous, fluorescence polarization-based assay that measures the trapping of PARP1 on a fluorescently labeled DNA oligonucleotide.[3][4][5] In the presence of NAD+, activated PARP1 auto-PARylates, leading to its dissociation from the DNA due to the negative charge of the PAR chains. This results in a low FP signal as the small, fluorescently labeled DNA tumbles rapidly in solution. PARP1 inhibitors that trap the enzyme on the DNA prevent this dissociation, keeping the large PARP1-DNA complex intact, which tumbles slowly and results in a high FP signal.[5][6]

Protocol: PARPtrap™ Assay in a 384-well format

  • Reagent Preparation:

    • Assay Buffer: Prepare 1x PARPtrap™ Assay Buffer by diluting the 5x stock with distilled water.

    • Compound Plates: Serially dilute the 4-fluoro-N-methylbenzamide derivative library in 100% DMSO. Further dilute to the final screening concentration in Assay Buffer (final DMSO concentration should be ≤ 1%).

    • Positive Control: Prepare a dilution series of a known PARP inhibitor (e.g., Olaparib) in Assay Buffer.

    • Negative Control: Assay Buffer with the same final DMSO concentration as the compound wells.

    • PARP1 Enzyme: Dilute recombinant human PARP1 enzyme to the working concentration in Assay Buffer.

    • Fluorescently Labeled DNA: Dilute the fluorescently labeled DNA oligonucleotide to the working concentration in Assay Buffer.

    • NAD+ Solution: Prepare a stock solution of NAD+ in Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted compounds or controls to the wells of a 384-well plate.

    • Add 10 µL of the diluted PARP1 enzyme to all wells except the "no enzyme" control wells.

    • Add 10 µL of the diluted fluorescently labeled DNA to all wells.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Initiate the PARylation reaction by adding 5 µL of the NAD+ solution to all wells except the "no NAD+" (high FP) control wells. Add 5 µL of Assay Buffer to the "no NAD+" wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters.

Data Analysis and Quality Control:

The quality of the HTS assay is paramount and should be assessed using the Z'-factor.[7] The Z'-factor is a statistical measure of the separation between the positive and negative controls.[8][9][10][11]

Z'-factor Calculation:

Z' = 1 - ( (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| )

Where:

  • Mean_high = Mean FP signal of the "no NAD+" control (maximum signal)

  • SD_high = Standard deviation of the "no NAD+" control

  • Mean_low = Mean FP signal of the "NAD+ added" control (minimum signal)

  • SD_low = Standard deviation of the "NAD+ added" control

An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.[7][9]

Hit Confirmation and Validation

5.1. Dose-Response Confirmation:

Primary hits identified in the single-concentration screen must be confirmed in a dose-response format to determine their potency (IC50). This involves a 10-point serial dilution of the hit compounds and re-testing in the primary assay. The resulting data is fitted to a four-parameter logistic model to calculate the IC50 value.[12][13][14][15]

5.2. Orthogonal Assay: TR-FRET PARP1 Assay

To eliminate false positives arising from assay-specific artifacts (e.g., compound autofluorescence), confirmed hits should be tested in an orthogonal assay that utilizes a different detection technology. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.[16][17][18]

Principle:

This assay measures the interaction between a terbium-labeled anti-PAR antibody and a biotinylated histone substrate that has been PARylated by PARP1 and is bound to streptavidin-d2. When PARylation occurs, the donor (terbium) and acceptor (d2) are brought into close proximity, resulting in a FRET signal. Inhibitors of PARP1 will prevent PARylation and thus reduce the FRET signal.

Protocol: TR-FRET PARP1 Assay

A detailed protocol for a TR-FRET based PARP1 assay can be found in commercially available kits or in the literature.[16][17] The general steps involve:

  • Incubating PARP1 enzyme with the histone substrate, NAD+, and the test compound.

  • Stopping the reaction and adding the TR-FRET detection reagents (terbium-labeled anti-PAR antibody and streptavidin-d2).

  • Incubating to allow for antibody binding.

  • Reading the time-resolved fluorescence signal on a compatible plate reader.

5.3. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to its intended target within a cellular environment is a critical step. CETSA is a powerful technique to verify target engagement.[19]

Principle:

The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blot. An effective inhibitor will result in more soluble PARP1 at higher temperatures compared to the vehicle control.[19]

5.4. Cellular Activity: PARylation Western Blot

To confirm the functional consequence of PARP1 inhibition in cells, a Western blot can be performed to measure the levels of PAR.

Protocol: PARylation Western Blot

  • Treat cells with the hit compound for a specified time.

  • Induce DNA damage with an agent like H2O2.

  • Lyse the cells and perform a Western blot using an antibody specific for PAR.

  • A potent PARP1 inhibitor should show a significant reduction in the H2O2-induced PAR signal.[19]

Conclusion

The workflow and protocols outlined in this application note provide a comprehensive framework for the discovery and validation of novel PARP1 inhibitors derived from a 4-fluoro-N-methylbenzamide scaffold. By employing a robust primary assay, rigorous hit confirmation using orthogonal methods, and cellular validation of target engagement and activity, researchers can confidently identify promising lead compounds for further development in the fight against cancer.

References

  • Kotov, V., et al. (2017). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology, 1608, 435-457. [Link]

  • Beck, B., et al. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BMG LABTECH. [Link]

  • Cancer Research. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research, 68(9_Supplement), 851. [Link]

  • Wang, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 255, 115387. [Link]

  • Gour, S., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Scientific Reports, 14(1), 3875. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Polycyclic Aromatic Compounds, 42(7), 4381-4402. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. [Link]

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. [Link]

  • ResearchGate. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. [Link]

  • Huang, R., et al. (2011). Dose-Response Modeling of High-Throughput Screening Data. In High-Throughput Screening for Food Safety Assessment (pp. 148-163). Woodhead Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. PubChem. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-fluoro-N-methylbenzamide. PubChem. [Link]

  • National Center for Biotechnology Information. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 9(7), e101809. [Link]

  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. [Link]

  • protocols.io. (2026). Transcreener® pADPr PARP TR-FRET Assay Technical Manual. [Link]

  • Taylor & Francis Online. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Polycyclic Aromatic Compounds. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • ResearchGate. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • Oxford Academic. (2021). Thunor: visualization and analysis of high-throughput dose–response datasets. Nucleic Acids Research, 49(W1), W658-W665. [Link]

  • National Center for Biotechnology Information. (2021). HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PLoS One, 16(10), e0258603. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-fluoro-N-methylbenzene-1-sulfonamide. PubChem. [Link]

  • DiVA portal. (n.d.). Active dose selection and dose- response modeling for quantitative high-throughput screening (qHTS). [Link]

  • PubChemLite. (n.d.). 4-fluoro-n-methyl-n-propylbenzamide (C11H14FNO). [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide. PubChem. [Link]

  • National Center for Biotechnology Information. (2012). A Quantitative Assay Reveals Ligand Specificity of the DNA Scaffold Repair Protein XRCC1 and Efficient Disassembly of Complexes of XRCC1 and the Poly(ADP-ribose) Polymerase 1 by Poly(ADP-ribose) Glycohydrolase. Journal of Biological Chemistry, 287(41), 34247-34257. [Link]

  • ResearchGate. (n.d.). A real-time assay for the interaction of posttranslationally modified... [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. [Link]

  • Aurora Biolabs. (n.d.). TR-FRET PARP1 Trapping Assay Kit. [Link]

  • ResearchGate. (2025). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. [Link]

  • PubMed. (2025). PARP1 inhibitors discovery: innovative screening strategies incorporating machine learning and fragment replacement techniques. [Link]

  • PubMed. (2023). HTS discovery of PARP1-HPF1 complex inhibitors in cancer. [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. [Link]

  • YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. [Link]

  • CU Scholar. (2025). HTS discovery of PARP1-HPF1 complex inhibitors in cancer. [Link]

Sources

Method

Application Notes &amp; Protocols for Investigating 4-(Fluoromethyl)-N-methylbenzamide in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive framework for the initial investigation and characterization of 4-(fluoromethyl)-N-methylbenzamide,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the initial investigation and characterization of 4-(fluoromethyl)-N-methylbenzamide, a compound of interest for novel agrochemical discovery. While not a widely documented active ingredient, its structural motifs—a fluorinated aromatic ring and a benzamide core—are present in numerous commercially successful pesticides.[1][2] This guide offers a hypothesis-driven approach, outlining detailed protocols for preliminary screening of its potential insecticidal, fungicidal, and herbicidal activities. The methodologies are designed to be robust and self-validating, providing researchers with a clear pathway from initial screening to lead characterization.

Introduction and Rationale

The benzamide chemical class is a cornerstone of modern agrochemical research, with members exhibiting a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][3] The introduction of fluorine into organic molecules is a well-established strategy in agrochemical design, often enhancing metabolic stability, binding affinity, and overall efficacy.[4][5]

4-(Fluoromethyl)-N-methylbenzamide combines these key features. The N-methylbenzamide core is a recognized pharmacophore, and the fluoromethyl group at the para-position of the benzene ring introduces unique electronic properties that may confer novel biological activity. Although direct public-domain data on its specific agrochemical applications is scarce, its structure warrants investigation. This document serves as a practical guide for a research program aimed at elucidating the potential of this molecule as a new agrochemical lead.

Hypothesized Biological Activity and Rationale

Based on structure-activity relationships of related compound classes, we can hypothesize several potential modes of action for 4-(fluoromethyl)-N-methylbenzamide.

  • Insecticidal Potential: Many benzamide derivatives function as insecticides.[6][7] A prominent example includes the diamide insecticides (though structurally distinct), which act as ryanodine receptor modulators. Other benzamides may act as insect growth regulators.[6] The N-methylbenzamide scaffold could potentially interact with various insect-specific receptors or enzymes.

  • Fungicidal Potential: Benzamide fungicides are known to disrupt various cellular processes in pathogenic fungi.[8][9] For example, fluopicolide, which contains a pyridinylmethyl benzamide moiety, affects spectrin-like proteins, leading to the disruption of the fungal cytoskeleton.[10] It is plausible that 4-(fluoromethyl)-N-methylbenzamide could exhibit activity against key plant pathogens.

  • Herbicidal Potential: Certain benzamide compounds, such as beflubutamid, act as bleaching herbicides by inhibiting carotenoid biosynthesis.[11] The specific substitution pattern of 4-(fluoromethyl)-N-methylbenzamide could potentially allow it to interfere with a plant-specific biochemical pathway.

Experimental Screening Protocols

The following protocols are designed as a primary screening cascade to efficiently assess the bioactivity of 4-(fluoromethyl)-N-methylbenzamide across the three major agrochemical domains.

General Preparation of Test Substance

For all bioassays, a stock solution of 4-(fluoromethyl)-N-methylbenzamide should be prepared.

  • Solvent Selection: Initially, use acetone or dimethyl sulfoxide (DMSO) as the primary solvent due to their ability to dissolve a wide range of organic compounds.

  • Stock Concentration: Prepare a 10,000 ppm (10 mg/mL) stock solution. Weigh 100 mg of 4-(fluoromethyl)-N-methylbenzamide and dissolve it in 10 mL of the chosen solvent.

  • Serial Dilutions: Create a dilution series from the stock solution to achieve the final desired test concentrations (e.g., 1000, 500, 250, 100, 50, 10 ppm). A surfactant (e.g., Tween® 20 at 0.05% v/v) should be added to the final aqueous dilutions to ensure proper wetting and coverage.

Protocol: Preliminary Insecticidal Activity Screening

This protocol uses a diet incorporation method for a generalist chewing insect pest, such as the fall armyworm (Spodoptera frugiperda), and a contact assay for a sucking insect pest, like the green peach aphid (Myzus persicae).

Objective: To determine if the compound exhibits insecticidal activity (mortality or significant anti-feedant/growth regulatory effects).

Workflow Diagram: Insecticidal Screening

G cluster_chewing Chewing Pest Assay (e.g., Spodoptera frugiperda) cluster_sucking Sucking Pest Assay (e.g., Myzus persicae) A Prepare Artificial Diet B Incorporate Test Compound (e.g., 250 ppm) into Diet A->B C Infest with 2nd Instar Larvae (n=10 per replicate) B->C D Incubate at 25°C, 16:8 L:D C->D E Assess Mortality & Growth Inhibition at 3 and 5 Days Post-Infestation D->E F Grow Host Plants (e.g., Bell Pepper) G Spray Plants with Test Solution (e.g., 500 ppm + Surfactant) F->G H Allow Plants to Dry G->H I Infest with Adult Aphids (n=20 per leaf disc) H->I J Incubate at 22°C, 16:8 L:D I->J K Assess Mortality at 48 and 72 Hours J->K start Prepare Compound Stock & Dilutions start->A start->G

Caption: Workflow for primary insecticidal screening.

Materials:

  • Test compound: 4-(fluoromethyl)-N-methylbenzamide

  • Test organisms: Spodoptera frugiperda larvae (2nd instar), Myzus persicae (mixed-age adults)

  • Artificial insect diet

  • Host plants (e.g., bell pepper or radish)

  • Standard commercial insecticide (positive control, e.g., a pyrethroid or neonicotinoid)

  • Solvent (acetone or DMSO) and surfactant (Tween® 20)

Step-by-Step Methodology (Chewing Pest):

  • Prepare the artificial diet according to the supplier's instructions but omit the antimicrobial agent if the test duration is short.

  • While the diet is still liquid and has cooled to ~50-60°C, add the test compound to achieve a final concentration of 250 ppm. For the control, add an equivalent volume of solvent. For the positive control, add the standard insecticide at its recommended rate.

  • Mix thoroughly and dispense 2 mL of the treated diet into each well of a 24-well plate. Allow the diet to solidify.

  • Using a fine paintbrush, transfer one 2nd instar larva into each well.

  • Seal the plate with a breathable cover.

  • Incubate under controlled conditions (e.g., 25°C, 16:8 light:dark cycle).

  • Assess mortality and any signs of growth inhibition or feeding cessation at 3 and 5 days after infestation.

Step-by-Step Methodology (Sucking Pest):

  • Grow host plants until they have several true leaves.

  • Prepare a 500 ppm spray solution of the test compound in water with 0.05% Tween® 20. Prepare a solvent-only control and a positive control in the same manner.

  • Spray the plants to the point of runoff using a fine-mist sprayer.

  • Allow the foliage to dry completely (~2-3 hours).

  • Place leaf discs (2 cm diameter) from the treated leaves onto a layer of agar (1.5%) in a petri dish.

  • Transfer approximately 20 adult aphids onto each leaf disc.

  • Incubate under controlled conditions (e.g., 22°C, 16:8 light:dark cycle).

  • Assess mortality at 48 and 72 hours.

Protocol: Preliminary Fungicidal Activity Screening

This protocol uses an in-vitro, poison-plate assay against a panel of common plant pathogenic fungi.

Objective: To determine if the compound inhibits the mycelial growth of key fungal pathogens.

Workflow Diagram: Fungicidal Screening

G A Prepare Potato Dextrose Agar (PDA) B Autoclave and Cool to ~50°C A->B C Add Test Compound (e.g., 100 ppm final conc.) B->C D Pour Treated PDA into Petri Dishes C->D E Inoculate Center with Fungal Plug (e.g., Botrytis cinerea, Fusarium oxysporum) D->E F Incubate at 25°C in the Dark E->F G Measure Colony Diameter at 5-7 Days F->G H Calculate Percent Growth Inhibition G->H

Caption: Workflow for in-vitro fungicidal screening.

Materials:

  • Test compound: 4-(fluoromethyl)-N-methylbenzamide

  • Fungal cultures: Botrytis cinerea, Fusarium oxysporum, Colletotrichum spp.[8]

  • Potato Dextrose Agar (PDA)

  • Standard commercial fungicide (positive control, e.g., azoxystrobin)

  • Solvent (acetone or DMSO)

Step-by-Step Methodology:

  • Prepare PDA according to the manufacturer's instructions and autoclave.

  • Cool the molten agar in a water bath to approximately 50°C.

  • Add the test compound stock solution to the molten PDA to achieve a final concentration of 100 ppm. Ensure rapid and thorough mixing to prevent premature solidification. Prepare a solvent-only control plate and a positive control plate.

  • Pour the amended agar into 90 mm petri dishes and allow them to solidify in a sterile environment.

  • Using a 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture plate.

  • Place the fungal plug, mycelium-side down, in the center of each treated and control plate.

  • Seal the plates with paraffin film.

  • Incubate at 25°C in the dark.

  • When the fungal growth in the control plate has reached approximately 70-80% of the plate diameter (typically 5-7 days), measure the colony diameter in two perpendicular directions for all treatments.

  • Calculate the percent inhibition using the formula:

    • % Inhibition = ((C - T) / C) * 100

    • Where C is the average diameter of the control colony and T is the average diameter of the treated colony.

Protocol: Preliminary Herbicidal Activity Screening

This protocol assesses both pre-emergent and post-emergent herbicidal activity on representative monocot and dicot weed species.

Objective: To determine if the compound has any adverse effects on plant germination or growth.

Materials:

  • Test compound: 4-(fluoromethyl)-N-methylbenzamide

  • Seeds of a monocot (e.g., ryegrass, Lolium spp.) and a dicot (e.g., cress, Lepidium sativum)

  • Potting soil or sand

  • Standard commercial herbicide (positive control, e.g., glyphosate for post-emergence, a dinitroaniline for pre-emergence)

  • Solvent and surfactant (Tween® 20)

Step-by-Step Methodology (Pre-Emergence):

  • Fill small pots (e.g., 8 cm diameter) with potting soil.

  • Sow approximately 20-30 seeds of each test species into their respective pots and cover lightly with soil.

  • Prepare a 1000 ppm spray solution of the test compound. This higher rate is typical for primary screening.

  • Apply the treatment solution evenly to the soil surface using a calibrated sprayer. The application rate should be equivalent to a field rate of 1-2 kg/ha .

  • Place pots in a greenhouse or growth chamber with adequate light, water, and temperature (e.g., 24°C/18°C day/night, 16-hour photoperiod).

  • Water gently as needed, avoiding runoff.

  • Assess percent germination and phytotoxicity (stunting, chlorosis, necrosis) at 14 days after treatment, comparing to untreated and positive controls.

Step-by-Step Methodology (Post-Emergence):

  • Sow seeds as described above and allow them to grow until they reach the 2-3 leaf stage.

  • Prepare a 1000 ppm spray solution of the test compound with 0.05% Tween® 20.

  • Apply the treatment solution to the foliage until runoff.

  • Return the plants to the growth chamber.

  • Assess phytotoxicity using a 0-100% injury scale (0 = no effect, 100 = complete death) at 7 and 14 days after treatment.

Data Analysis and Interpretation

For each screening assay, the results should be tabulated to allow for clear comparison between the test compound, the negative control, and the positive control.

Table 1: Example Data Summary for Primary Agrochemical Screening

Assay TypeTest Organism/PlantConcentration (ppm)EndpointResult (% Mortality/Inhibition/Injury)Positive Control Result
Insecticidal Spodoptera frugiperda250Mortality @ 5 days85%98%
Myzus persicae500Mortality @ 72 hrs15%95%
Fungicidal Botrytis cinerea100Growth Inhibition75%92%
Fusarium oxysporum100Growth Inhibition20%88%
Herbicidal Lolium spp. (Pre)1000Injury @ 14 days10%90%
Lepidium sativum (Post)1000Injury @ 14 days5%100%

Interpretation:

  • A high percentage of mortality, inhibition, or injury (e.g., >70%) in any of the primary screens indicates promising activity and warrants further investigation.

  • In the example table, 4-(fluoromethyl)-N-methylbenzamide shows significant potential as an insecticide against chewing pests and as a fungicide against Botrytis cinerea.

  • The lack of significant activity against aphids or in the herbicidal screens suggests the compound's spectrum of activity may be specific.

Tier 2: Advanced Characterization and Next Steps

If promising activity is observed in the primary screens, the following steps should be undertaken:

  • Dose-Response Studies: Conduct assays with a wider range of concentrations (e.g., 8-10 concentrations in a geometric series) to determine the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for a 50% response) values. This provides a quantitative measure of potency.

  • Spectrum of Activity: Test the compound against a broader panel of insect pests, fungal pathogens, or weed species to define its spectrum of control.

  • Mode of Action Studies: Based on the type of activity observed, design experiments to investigate the potential mode of action. This could involve synergist studies, target-based enzymatic assays, or molecular docking simulations.

  • Selectivity and Safety: For insecticidal candidates, assess toxicity against beneficial insects (e.g., honeybees, ladybugs). For herbicidal candidates, assess selectivity on key crop species.

Conclusion

4-(Fluoromethyl)-N-methylbenzamide represents an intriguing starting point for agrochemical discovery due to its combination of a benzamide core and a fluoromethyl substituent. The protocols detailed in these application notes provide a systematic and robust methodology for conducting a comprehensive primary screening campaign. By following this hypothesis-driven approach, researchers can efficiently evaluate the potential of this and similar molecules, paving the way for the development of new and effective crop protection solutions.

References

  • Jadhav, S. B., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances. Retrieved from [Link]

  • Pesticide Action Network UK. (2024). Pesticide Mode of Action Classification: Understanding Resistance Action Committees (RACs). Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • El-Sawy, E. R., et al. (2024). Synthesis and Biological Evaluation of Benzamide Compounds as Insecticides Agents Against Spodoptera Frugiperda (Lepidoptera: Noctuidae). ResearchGate. Retrieved from [Link]

  • Avila-Adame, C., et al. (2018). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Chemistry & Biodiversity. Retrieved from [Link]

  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]

  • Wang, Y.-Y., et al. (2021). Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0375069A1 - Benzamide compounds, their preparation and their use as pesticides.
  • Insecticide Resistance Action Committee. (2026). Mode of Action Classification. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020114932A1 - Herbicidal compositions.
  • ACS Publications. (2025). Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity. Retrieved from [Link]

  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]

  • ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Retrieved from [Link]

  • AERU. (2026). Beflubutamid (Ref: UBH 820). Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (2023). Design and synthesis of novel N, N′-substituted benzamide derivatives as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis (Hemiptera: Diaspididae). Retrieved from [Link]

  • Google Patents. (n.d.). WO2012029968A1 - Benzamide derivative or its salt, and insecticide, miticide, nematicide or soil pesticide containing it.
  • PubChem. (n.d.). 4-fluoro-N-methylbenzamide. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • Liu, C., et al. (2021). Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide. Chinese Journal of Pesticide Science. Retrieved from [Link]

  • MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (2025). Chemical structure - biological activity relationship in the group of benzamide compounds II. Retrieved from [Link]

  • Google Patents. (n.d.). US6642379B1 - Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof.
  • Taylor & Francis Group. (2024). Synthesis and Insecticidal Activity of Novel Trifluoromethylbenzimidazole Linked N-Phenylamide Compounds. Retrieved from [Link]

  • Academia.edu. (n.d.). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Retrieved from [Link]

Sources

Application

4-(fluoromethyl)-N-methylbenzamide as a building block in organic synthesis

Title: Strategic Utilization of 4-(Fluoromethyl)-N-methylbenzamide in Medicinal Chemistry: Synthesis, Stability, and Ortho-Functionalization Executive Summary 4-(Fluoromethyl)-N-methylbenzamide (CAS: 118507-31-6) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of 4-(Fluoromethyl)-N-methylbenzamide in Medicinal Chemistry: Synthesis, Stability, and Ortho-Functionalization

Executive Summary

4-(Fluoromethyl)-N-methylbenzamide (CAS: 118507-31-6) represents a high-value scaffold in modern drug discovery, merging two critical functionalities: a metabolically robust monofluoromethyl bioisostere and a powerful Directed Metalation Group (DMG) .

Unlike trifluoromethyl groups, the monofluoromethyl moiety (-CH₂F) retains hydrogen-bond accepting capability while blocking the metabolically labile benzylic position. Simultaneously, the N-methylamide handle allows for regiospecific ortho-lithiation, enabling the rapid construction of polysubstituted aromatic cores found in kinase inhibitors and PROTAC linkers. This guide details the synthesis, stability profile, and a validated protocol for the Directed Ortho Metalation (DoM) of this building block, addressing the specific kinetic competition between ortho-C–H and benzylic-C–H deprotonation.

Physicochemical Profile & Stability

The introduction of the fluorine atom at the benzylic position significantly alters the electronic and metabolic profile compared to the parent methyl or hydroxymethyl analogs.

PropertyValue (Calc.)Significance in Drug Design
Molecular Weight 167.18 g/mol Fragment-based lead compliant.
ClogP ~1.2Improved lipophilicity vs. -CH₂OH; lower than -CF₃.
H-Bond Acceptors 2 (Amide O, F)Fluorine acts as a weak acceptor (mimics OH).
Benzylic C–H pKa ~42 (DMSO)Critical: Acidified by F (inductive), but less acidic than ortho-protons under DoM conditions.
Metabolic Stability HighBlocks CYP450 benzylic hydroxylation (metabolic soft spot).

Stability Note: Primary benzyl fluorides are generally stable to isolation and storage.[1] Unlike benzyl chlorides, they are poor alkylating agents under physiological conditions, reducing genotoxicity concerns. However, they can undergo solvolysis in the presence of strong Lewis acids or eliminate HF to form quinone methides if electron-donating groups (e.g., -OH, -NH₂) are present in the para position. The electron-withdrawing amide in this scaffold stabilizes the C–F bond.

Synthesis & Access

While commercially available, in-house synthesis is often required for scale-up or analog generation. The most robust route avoids early-stage fluorination of acid chlorides, which can be hydrolytically unstable.

Recommended Route: Deoxyfluorination of the Alcohol

  • Precursor: 4-(Hydroxymethyl)-N-methylbenzamide.

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Conditions: DCM, -78°C to RT.

  • Yield: Typically 85-95%.

Note: This route is superior to coupling 4-(fluoromethyl)benzoic acid due to the potential hydrolytic instability of the fluoromethyl group under harsh amide coupling conditions (high pH).

Core Protocol: Directed Ortho Metalation (DoM)

The Challenge: This substrate presents a competition between two acidic sites:

  • Ortho-Protons: Activated by the Amide DMG (Complex Induced Proximity Effect - CIPE).

  • Benzylic-Protons: Activated by the Fluorine (Inductive effect, -I).

The Solution: Kinetic control using sec-BuLi/TMEDA at cryogenic temperatures favors the ortho-lithiation via pre-complexation with the amide oxygen. The benzylic position is thermodynamically acidic but kinetically slower to deprotonate due to lack of direct chelation.

Mechanism of Regioselectivity

DoM_Mechanism Substrate 4-(Fluoromethyl)- N-methylbenzamide Complex Pre-Lithiation Complex (Li coordinates Amide O) Substrate->Complex + sec-BuLi/TMEDA (-78°C) TS Transition State (Agostic interaction with ortho-H) Complex->TS CIPE BenzylicLi Benzylic-Lithiated Species (Thermodynamic Side-Product) Complex->BenzylicLi Slow (Avoid by T < -70°C) OrthoLi Ortho-Lithiated Species (Kinetic Product) TS->OrthoLi Fast Deprotonation Product 2-Substituted Product OrthoLi->Product + E+ Electrophile Electrophile (E+) (e.g., I2, DMF, B(OMe)3)

Caption: Kinetic pathway favoring ortho-lithiation via CIPE (Complex Induced Proximity Effect) over benzylic deprotonation.

Step-by-Step Protocol

Reagents:

  • Substrate: 4-(fluoromethyl)-N-methylbenzamide (1.0 equiv)

  • Base: sec-Butyllithium (1.4 M in cyclohexane, 2.2 equiv)

  • Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine, 2.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: e.g., Iodine, DMF, Methyl iodide.

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvent Charge: Add anhydrous THF and TMEDA. Cool to -78°C (dry ice/acetone bath).

  • Base Formation: Add sec-BuLi dropwise over 10 minutes. Stir for 15 minutes. Note: This pre-forms the Li-TMEDA complex.

  • Substrate Addition: Dissolve the amide substrate in a minimal amount of THF. Add this solution dropwise to the base mixture at -78°C.

    • Critical Control: Maintain internal temperature below -70°C to prevent benzylic lithiation or nucleophilic attack on the amide.

  • Metalation: Stir at -78°C for 45-60 minutes . The solution typically turns a deep yellow/orange color, indicating the formation of the dianion (N-Li, ortho-C-Li).

  • Quench: Add the electrophile (dissolved in THF if solid) rapidly.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.

Troubleshooting & Validation:

  • Deuterium Quench Study: Before committing valuable electrophiles, run a pilot scale reaction quenching with D₂O. Analyze via ¹H NMR.

    • Success: Disappearance of one ortho-proton signal (~7.8 ppm).

    • Failure:[2][3] Disappearance of benzylic protons (~5.4 ppm) indicates temperature was too high or base was too strong (switch to LiTMP if benzylic attack persists).

Application: Amide Functionalization

Post-DoM, the N-methylamide is a versatile handle. It is robust enough to survive Suzuki couplings on the ring but can be transformed when necessary.

TransformationReagentsOutcome
Reduction to Amine LiAlH₄ / THF, RefluxYields 4-(fluoromethyl)-N-methylbenzylamine . Useful for secondary amine scaffolds.
Hydrolysis to Acid 6N HCl, RefluxYields 4-(fluoromethyl)benzoic acid (2-substituted). Caution: Prolonged acid reflux may hydrolyze the benzyl fluoride.
Weinreb Transamination MeNH(OMe)·HCl, AlMe₃Converts to Weinreb amide for ketone synthesis.

References

  • Puterbaugh, W. H., & Hauser, C. R. (1964). Metalation of N-Methylbenzamide with Excess n-Butyllithium. Condensations with Electrophilic Compounds to Form ortho Derivatives. Journal of Organic Chemistry, 29(4), 853–856. Link

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Method

experimental protocol for testing 4-(fluoromethyl)-N-methylbenzamide in cell culture

Introduction & Scope This Application Note provides a rigorous experimental framework for the evaluation of 4-(fluoromethyl)-N-methylbenzamide (CAS: 118507-31-6) in mammalian cell culture. While benzamide derivatives are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note provides a rigorous experimental framework for the evaluation of 4-(fluoromethyl)-N-methylbenzamide (CAS: 118507-31-6) in mammalian cell culture.

While benzamide derivatives are classically associated with Poly(ADP-ribose) polymerase (PARP) inhibition and dopaminergic modulation, the presence of a fluoromethyl group (-CH₂F) at the para-position introduces unique physicochemical properties. In medicinal chemistry, the fluoromethyl moiety often serves as a bioisostere for hydroxymethyl or methyl groups, blocking metabolic oxidation or acting as a "cold standard" for 18F-PET radiotracers.

Critical Scientific Insight: Unlike trifluoromethyl groups (-CF₃), which are chemically inert, a monofluoromethyl group (-CH₂F) on a benzyl ring can be chemically reactive (susceptible to nucleophilic attack or hydrolysis) or metabolically labile (defluorination). Therefore, this protocol prioritizes stability validation alongside functional profiling.

Core Objectives
  • Physicochemical Validation: Verify compound stability in physiological media.

  • Cytotoxicity Profiling: Determine the therapeutic window using metabolic viability assays.

  • Functional Target Engagement: Assess PARP-1 inhibitory potential (given the benzamide scaffold) under DNA damage conditions.

Material Preparation & Handling[1][2]

Compound Properties
PropertySpecification
Compound Name 4-(fluoromethyl)-N-methylbenzamide
Molecular Weight 167.18 g/mol
Solubility Soluble in DMSO (>50 mM); Ethanol
Stability Concern Potential hydrolysis of benzyl fluoride in aqueous buffers at pH > 8 or < 4.
Storage -20°C, desiccated, protected from light.
Stock Solution Protocol

CAUTION: Treat the fluoromethyl derivative as a potential alkylating agent until proven otherwise. Work in a fume hood.

  • Weighing: Weigh approximately 5 mg of solid compound into a sterile, amber glass vial.

  • Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 50 mM stock concentration .

    • Calculation: Volume (µL) = [Mass (mg) / 167.18] × 20,000.

  • Mixing: Vortex for 30 seconds. Inspect for clarity. If particulates persist, sonicate for 5 minutes at room temperature.

  • Aliquot & Store: Dispense into 20 µL single-use aliquots to avoid freeze-thaw cycles. Store at -80°C.

Media Stability Check (Mandatory Pre-Screen)

Before treating cells, verify the compound does not degrade in culture media.

  • Dilute stock to 10 µM in complete cell culture media (e.g., DMEM + 10% FBS).

  • Incubate at 37°C for 0, 4, 12, and 24 hours.

  • Analyze via LC-MS/MS .

    • Pass Criteria: >90% parent compound remaining at 24 hours.

    • Fail Criteria: Appearance of 4-(hydroxymethyl)-N-methylbenzamide (hydrolysis product).

Cell Culture Models[3][4]

Select the cell line based on the specific hypothesis. For this protocol, we utilize a DNA-Repair Deficient Model to test the benzamide-PARP hypothesis.

Cell LineTypeRationaleMedia
MDA-MB-436 Human Breast CancerBRCA1-deficient . Highly sensitive to PARP inhibitors (synthetic lethality). Ideal for efficacy testing.DMEM + 10% FBS + Insulin
HeLa Human Cervical CancerRobust, fast-growing. Standard for general cytotoxicity and off-target screening.EMEM + 10% FBS
HepG2 Human Liver CarcinomaHigh metabolic activity. Used to assess metabolic defluorination or hepatotoxicity.EMEM + 10% FBS

Experimental Protocols

Experiment A: Dose-Response Cytotoxicity (CellTiter-Glo)

Objective: Establish the IC50 for cell viability and define the non-toxic concentration range.

Workflow:

  • Seeding: Plate MDA-MB-436 cells at 3,000 cells/well in 96-well white-walled plates. Incubate 24h for attachment.

  • Treatment: Prepare serial dilutions of 4-(fluoromethyl)-N-methylbenzamide in media (0.1% DMSO final).

    • Dose Range: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 (Vehicle).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins dark. Measure Luminescence.

Experiment B: Functional PARP Inhibition Assay (In Cellulo)

Objective: Determine if the compound inhibits PARP activity. Benzamides compete with NAD+ at the PARP active site. We will induce DNA damage with H₂O₂ and measure Poly(ADP-ribose) (PAR) polymer formation.

Protocol:

  • Seeding: Plate HeLa cells at 2 x 10⁵ cells/well in 6-well plates. Grow to 80% confluency.

  • Pre-treatment: Treat cells with 10 µM of 4-(fluoromethyl)-N-methylbenzamide or Olaparib (Positive Control, 1 µM) for 1 hour .

  • Induction: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 500 µM. Incubate for 10 minutes (PARylation peaks rapidly).

  • Termination: Aspirate media immediately. Wash 1x with ice-cold PBS.

  • Lysis: Add 200 µL ice-cold RIPA buffer supplemented with Protease Inhibitors AND PARG Inhibitors (e.g., ADP-HPD or Tannic Acid) to prevent PAR degradation during lysis.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Primary Antibody: Anti-Poly(ADP-ribose) (e.g., clone 10H).

    • Loading Control: Anti-β-Actin .

    • Expected Result: H₂O₂ induces a massive smear of PAR polymers. An active benzamide will suppress this smear.

Data Visualization & Logic

Mechanism of Action & Assay Logic

The following diagram illustrates the pathway being interrogated. The compound (if active) blocks the conversion of NAD+ to PAR chains, preventing DNA repair recruitment.

PARP_Pathway DNA_Damage DNA Damage (H2O2 Induced) PARP1 PARP-1 Enzyme (Sensor) DNA_Damage->PARP1 Activates PAR Poly(ADP-ribose) Chains PARP1->PAR Catalyzes NAD NAD+ NAD->PAR Substrate Compound 4-(fluoromethyl)- N-methylbenzamide Compound->PARP1 Inhibits (Competitive) Repair Recruitment of Repair Factors (XRCC1, BRCA1) PAR->Repair Signals

Caption: Signal transduction pathway for PARP-1 activation. The protocol tests the compound's ability to block the NAD+ -> PAR transition.

Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Stock 50 mM Stock (DMSO) QC Stability Check (LC-MS @ 24h) Stock->QC Validate Seed Seed Cells (HeLa / MDA-MB-436) QC->Seed If Stable PreTreat Pre-treat 1h (Compound / Olaparib) Seed->PreTreat Damage Induce Damage (500µM H2O2, 10 min) PreTreat->Damage Viability CellTiter-Glo (72h Cytotoxicity) PreTreat->Viability Parallel Arm Lysis Lysis + PARG Inhibitor Damage->Lysis WB Western Blot (Anti-PAR) Lysis->WB

Caption: Step-by-step experimental workflow from compound validation to functional readout.

References

  • Application of Benzamide Derivatives

    • Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of poly(ADP-ribose) polymerase inhibitors. Nature Reviews Drug Discovery, 12(11), 850-873. Link

  • Fluoromethyl Stability & Metabolism

    • Pan, Y. (2019).[1] Fluorine in Drug Design: A Guide to the Medicinal Chemist. ACS Medicinal Chemistry Letters. Link

  • PARP Assay Protocols

    • Vyas, S., et al. (2013). Assays for Poly(ADP-ribose) Polymerase Activity. Methods in Molecular Biology, 1049, 291-303. Link

  • CellTiter-Glo Methodology

    • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link

Sources

Application

The Indispensable Role of Fluorinated Compounds in Positron Emission Tomography (PET) Imaging: A Detailed Guide to Application and Protocol

This comprehensive guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the application of fluorinated compounds in Positron Emission Tomography (PET) im...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the application of fluorinated compounds in Positron Emission Tomography (PET) imaging. With full editorial control, this document is structured to offer a narrative that is both technically precise and grounded in field-proven insights, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

Introduction: The Ascendancy of Fluorine-18 in Molecular Imaging

Positron Emission Tomography (PET) stands as a powerful non-invasive imaging modality that provides functional information about physiological, biochemical, and pharmacological processes in vivo.[1] This is achieved through the use of radiotracers, biologically active molecules labeled with a positron-emitting radionuclide. Among the available radionuclides, fluorine-18 (¹⁸F) has emerged as the cornerstone of clinical PET imaging, largely due to its near-ideal combination of physical and chemical properties.[2]

The utility of fluorine-18 stems from several key advantages:

  • Optimal Half-Life: With a half-life of approximately 109.8 minutes, ¹⁸F is long enough to allow for complex multi-step radiosynthesis, purification, and transport to imaging centers, while being short enough to minimize the radiation dose to the patient.[3][4]

  • Low Positron Energy: Fluorine-18 emits positrons with low energy (0.635 MeV), resulting in a short travel distance in tissue before annihilation. This translates to higher spatial resolution in the resulting PET images compared to other common PET radionuclides.[5][6]

  • Favorable Decay Properties: It decays almost exclusively by positron emission (97%), with the remaining 3% by electron capture, both leading to a stable daughter nuclide (¹⁸O).[7] This clean decay scheme simplifies image reconstruction and quantification.

  • Versatile Radiochemistry: The fluorine atom can be incorporated into a wide variety of organic molecules, often with minimal impact on their biological activity. This has led to the development of a vast library of ¹⁸F-labeled radiotracers for diverse biological targets.[1]

The production of fluorine-18 is typically achieved in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction, where protons are used to bombard water enriched with the stable isotope oxygen-18.[7][8] The resulting aqueous [¹⁸F]fluoride is then used as the starting material for the synthesis of various PET radiopharmaceuticals.

The Chemistry of Radiofluorination: Strategies and Mechanisms

The introduction of the short-lived ¹⁸F atom into a complex molecule, often referred to as "late-stage fluorination," is a critical step in the production of PET tracers.[9] The choice of radiofluorination strategy depends on the chemical nature of the precursor molecule and the desired properties of the final tracer. The two primary approaches are nucleophilic and electrophilic fluorination.

Nucleophilic Radiofluorination

This is the most common and generally preferred method for producing ¹⁸F-labeled PET tracers. It utilizes [¹⁸F]fluoride ion as a nucleophile to displace a suitable leaving group on a precursor molecule.

Key Principles:

  • High Specific Activity: Nucleophilic methods typically produce tracers with high specific activity (the ratio of radioactivity to the total mass of the compound), which is crucial for imaging sensitive biological targets like receptors without causing pharmacological effects.

  • Reactive [¹⁸F]Fluoride: The [¹⁸F]fluoride produced from the cyclotron is in an aqueous solution and needs to be activated for nucleophilic substitution. This is commonly achieved by trapping the [¹⁸F]fluoride on an anion exchange cartridge, followed by elution with a solution containing a phase-transfer catalyst, such as a potassium-Kryptofix® 2.2.2 (K₂₂₂) complex or a tetra-alkylammonium salt.[10][11] Subsequent azeotropic drying with acetonitrile removes residual water, which would otherwise hinder the reactivity of the fluoride ion.[12]

Mechanism of Action: The reaction typically proceeds via an Sₙ2 or SₙAr mechanism, where the activated [¹⁸F]fluoride attacks an electron-deficient carbon center, displacing a leaving group such as a tosylate, mesylate, triflate, or a nitro group.

Diagram: Generalized Nucleophilic Radiofluorination Workflow

G cluster_0 Cyclotron Production & [¹⁸F]Fluoride Trapping cluster_1 Activation of [¹⁸F]Fluoride cluster_2 Radiolabeling & Purification Cyclotron ¹⁸O(p,n)¹⁸F in Cyclotron AqueousF18 Aqueous [¹⁸F]Fluoride Cyclotron->AqueousF18 QMA Anion Exchange Cartridge (QMA) AqueousF18->QMA Trapping Elution Elution with K₂CO₃/K₂₂₂ or TBAHCO₃ QMA->Elution Elution Drying Azeotropic Drying (Acetonitrile) Elution->Drying ReactiveF18 Reactive [¹⁸F]Fluoride Complex Drying->ReactiveF18 Reaction Nucleophilic Substitution (Heating) ReactiveF18->Reaction Labeling Precursor Precursor with Leaving Group Precursor->Reaction Hydrolysis Deprotection (if necessary) Reaction->Hydrolysis Purification Purification (HPLC or SPE) Hydrolysis->Purification FinalProduct Final ¹⁸F-Tracer Purification->FinalProduct

Caption: Workflow of nucleophilic radiofluorination.

Electrophilic Radiofluorination

In this approach, a source of "electron-deficient" fluorine, such as [¹⁸F]F₂, is used to react with an electron-rich precursor, like a carbanion or an organometallic compound.

Key Principles:

  • Lower Specific Activity: Electrophilic methods generally produce tracers with lower specific activity because a carrier gas (non-radioactive ¹⁹F₂) is often added during the production of [¹⁸F]F₂.

  • Harsh Reaction Conditions: The use of highly reactive [¹⁸F]F₂ often requires specialized equipment and can be less compatible with sensitive functional groups.

Due to these limitations, electrophilic radiofluorination is less commonly used for the routine production of clinical PET tracers.

Applications in Key Therapeutic Areas

Fluorinated PET tracers have revolutionized diagnostic imaging and drug development across multiple disciplines.

Oncology: Visualizing the Hallmarks of Cancer

In oncology, PET imaging with fluorinated tracers provides invaluable information for cancer detection, staging, monitoring treatment response, and planning radiotherapy.[13][14]

1. [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG): The Workhorse of Oncologic PET

  • Mechanism of Action: [¹⁸F]FDG is a glucose analog that is taken up by cells via glucose transporters (GLUTs) and phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate.[11] Because cancer cells often exhibit increased glucose metabolism (the "Warburg effect"), they accumulate [¹⁸F]FDG to a greater extent than most normal tissues.[10] Since [¹⁸F]FDG-6-phosphate is not a substrate for further glycolysis, it becomes metabolically trapped within the cell, allowing for imaging.[10]

  • Clinical Applications: [¹⁸F]FDG PET/CT is a standard-of-care imaging modality for a wide range of cancers, including lung, breast, colorectal, lymphoma, and melanoma, for diagnosis, staging, and monitoring therapeutic response.[10][15][16][17]

Protocol: Automated Synthesis of [¹⁸F]FDG

This protocol is a generalized procedure for an automated synthesis module.

StepProcedureRationale
1. [¹⁸F]Fluoride Trapping The aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (QMA) anion exchange cartridge.To separate the [¹⁸F]fluoride from the expensive [¹⁸O]water, which can be recovered and reused.
2. Elution The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.K₂₂₂ chelates the potassium ion, making the fluoride ion more "naked" and nucleophilic.
3. Azeotropic Drying The solvent is evaporated under a stream of nitrogen and vacuum with heating. Anhydrous acetonitrile is added and evaporated twice.To remove residual water, which would deactivate the nucleophilic [¹⁸F]fluoride.
4. Radiolabeling The precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride complex. The reaction vessel is heated.Nucleophilic substitution of the triflate leaving group by [¹⁸F]fluoride.
5. Hydrolysis After cooling, an aqueous solution of hydrochloric acid or sodium hydroxide is added, and the mixture is heated.To remove the acetyl protecting groups from the glucose core.
6. Purification The reaction mixture is passed through a series of solid-phase extraction (SPE) cartridges (e.g., alumina, C18) to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities.To ensure the final product is pure and suitable for intravenous injection.
7. Formulation The purified [¹⁸F]FDG is eluted from the final cartridge with sterile water for injection and passed through a sterile filter into a sterile, pyrogen-free vial.To prepare the final drug product in a physiologically compatible solution.

Table: Quality Control Specifications for [¹⁸F]FDG

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, and free of particulates
pH pH meter or pH paper4.5 - 7.5
Radionuclidic Identity Gamma-ray spectroscopyPrincipal photon at 511 keV
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% of total radioactivity is from ¹⁸F
Radiochemical Purity HPLC or TLC≥ 95% of total radioactivity is [¹⁸F]FDG
Chemical Purity HPLCKryptofix 2.2.2: ≤ 50 µg/mL
Residual Solvents Gas ChromatographyAcetonitrile: ≤ 410 ppm, Ethanol: ≤ 5000 ppm
Bacterial Endotoxins LAL test< 175 EU/V (V = max. recommended dose in mL)
Sterility USP <71>Sterile

2. Other Key Fluorinated Tracers in Oncology

  • [¹⁸F]Fluorothymidine ([¹⁸F]FLT): A marker of cellular proliferation, [¹⁸F]FLT is taken up by cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated in proliferating cells. It is used to assess tumor response to therapy.[18][19]

  • [¹⁸F]Fluoroestradiol ([¹⁸F]FES): This tracer binds to estrogen receptors (ER) and is used to image ER-positive breast cancer to predict response to endocrine therapy.[9][20]

Neurology: Illuminating Brain Function and Pathology

Fluorinated PET tracers are instrumental in the study of neurodegenerative diseases, brain tumors, and epilepsy.[21]

1. [¹⁸F]FDG in Neurology

  • Mechanism of Action: The brain relies almost exclusively on glucose for its energy.[16] [¹⁸F]FDG PET can map regional cerebral glucose metabolism, which is altered in various neurological disorders.

  • Clinical Applications: It is used to identify hypometabolic patterns characteristic of Alzheimer's disease and other dementias, and to localize epileptogenic foci in patients with refractory epilepsy.[16][22][23]

2. Tracers for Neuroreceptor Imaging

  • [¹⁸F]Fallypride: A high-affinity antagonist for dopamine D₂/D₃ receptors, used in the study of neuropsychiatric disorders like schizophrenia and Parkinson's disease.[13][24]

3. Amyloid Plaque Imaging Agents

  • [¹⁸F]Florbetapir, [¹⁸F]Flutemetamol, and [¹⁸F]Florbetaben: These tracers bind to β-amyloid plaques, a pathological hallmark of Alzheimer's disease, aiding in its diagnosis.[21][25]

Protocol: Automated Synthesis of [¹⁸F]Florbetapir (AV-45)

This is a representative protocol for an automated synthesis module.

StepProcedureRationale
1. [¹⁸F]Fluoride Preparation Similar to the [¹⁸F]FDG protocol, aqueous [¹⁸F]fluoride is trapped on a QMA cartridge, eluted with a phase-transfer catalyst, and dried azeotropically.To prepare reactive, anhydrous [¹⁸F]fluoride.
2. Radiolabeling The tosylate precursor of [¹⁸F]Florbetapir is added in a suitable solvent (e.g., DMSO), and the mixture is heated.Nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.
3. Hydrolysis An acidic solution is added, and the mixture is heated.To remove a protecting group (e.g., Boc) from the molecule.
4. Neutralization & Purification The reaction mixture is neutralized and then purified using semi-preparative High-Performance Liquid Chromatography (HPLC).HPLC provides high-resolution separation of the desired product from impurities.
5. Formulation The HPLC fraction containing [¹⁸F]Florbetapir is collected, the solvent is removed, and the product is reformulated in an injectable solution, typically containing ethanol and saline, followed by sterile filtration.To prepare a sterile, injectable drug product with a suitable solvent composition.

Table: Quality Control Specifications for [¹⁸F]Florbetapir

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution
pH pH meter or pH paper4.5 - 7.5
Radionuclidic Identity Gamma-ray spectroscopyPrincipal photon at 511 keV
Radiochemical Purity HPLC≥ 95%
Residual Solvents Gas ChromatographyEthanol: ≤ 10% v/v
Bacterial Endotoxins LAL test< 175 EU/V
Sterility USP <71>Sterile
Cardiology: Assessing Myocardial Health

In cardiology, fluorinated PET tracers are used to assess myocardial perfusion (blood flow), viability, and metabolism.[21][25]

1. [¹⁸F]FDG for Myocardial Viability

  • Mechanism of Action: While healthy myocardium primarily uses fatty acids for energy, ischemic but viable ("hibernating") myocardium switches to glucose metabolism.[23] Following a glucose load to stimulate insulin production, hibernating myocardium will show increased [¹⁸F]FDG uptake, distinguishing it from non-viable scar tissue.[23]

  • Clinical Application: To identify patients with coronary artery disease and left ventricular dysfunction who may benefit from revascularization procedures.

2. Myocardial Perfusion Imaging Agents

  • [¹⁸F]Flurpiridaz: A newer generation myocardial perfusion imaging agent that has shown high sensitivity for the detection of coronary artery disease.[26][27] Its longer half-life compared to traditional cardiac PET tracers like Rubidium-82 and Nitrogen-13 ammonia allows for exercise stress testing and distribution from regional cyclotrons.[6][27]

Future Directions and Emerging Trends

The field of fluorinated PET tracers is continuously evolving, with several exciting trends shaping its future:

  • Novel Radiofluorination Methods: Research is ongoing to develop milder, more efficient, and more versatile methods for incorporating ¹⁸F into complex molecules, including transition-metal-catalyzed and photoredox-catalyzed reactions.[1][20]

  • Theranostics: The combination of diagnostic imaging with targeted therapy is a rapidly growing area. Fluorine-18 labeled compounds can be used to identify patients who are likely to respond to a specific therapy, and to monitor the therapeutic response.

  • New Biological Targets: New ¹⁸F-tracers are being developed to image a wider range of biological processes, such as neuroinflammation, apoptosis, and gene expression.

Conclusion

Fluorinated compounds, particularly those labeled with fluorine-18, are indispensable tools in modern molecular imaging. Their favorable properties have led to the development of a wide array of PET radiopharmaceuticals that have had a profound impact on oncology, neurology, and cardiology. The continued development of novel fluorinated tracers and improved radiolabeling methodologies promises to further expand the applications of PET, enabling earlier disease detection, more personalized treatment strategies, and a deeper understanding of human biology and disease.

References

  • Open MedScience. (2024, July 24). Synthesis of Fluorine-18 for Advanced PET Imaging.
  • Taylor & Francis. (2022, January 28). Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. [Link]

  • Frontiers. (2022, April 13). Recent Advances in Synthetic Methodologies to Form C-18F Bonds. [Link]

  • StatPearls. (2023, August 28). Fludeoxyglucose (18F). [Link]

  • Chemical Society Reviews (RSC Publishing). (2017, June 13). Fluorine-18 labelled building blocks for PET tracer synthesis. [Link]

  • Chemistry World. (2020, October 6). Fully automated synthesis of fluorine-18 PET tracers. [Link]

  • Journal of Nuclear Medicine. (2008, January 15). Skeletal PET with 18 F-Fluoride: Applying New Technology to an Old Tracer. [Link]

  • PMC. Positron emission tomography (PET) imaging with 18F-based radiotracers. [Link]

  • PMC. (2013, May 29). Clinical application of 18F-fluorodeoxyglucose positron emission tomography for assessment and evaluation after therapy for malignant hepatic tumor. [Link]

  • PubMed. (2023, October 12). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. [Link]

  • PMC. Clinical Applications of FDG PET and PET/CT in Head and Neck Cancer. [Link]

  • Current Cardiology Reports. (2022, January 13). PET Tracers for Imaging Cardiac Function in Cardio-oncology. [Link]

  • PMC. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. [Link]

  • StatPearls. (2023, August 28). Fludeoxyglucose (18F). [Link]

  • Journal of Nuclear Medicine. (2015, October 1). Promising New 18F-Labeled Tracers for PET Myocardial Perfusion Imaging. [Link]

  • Liv Hospital. (2026, January 22). 18F FDG PET CT: 8 Powerful Facts & Amazing Uses. [Link]

  • Radiology Key. (2016, July 27). PET Radiopharmaceuticals: Fluorinated Compounds. [Link]

  • MDPI. (2017, March 30). Research Progress on 18F-Labeled Agents for Imaging of Myocardial Perfusion with Positron Emission Tomography. [Link]

  • PubMed. (2025, May 28). Established and Emerging Fluorine-18-Labeled Cardiac PET Radiotracers. [Link]

  • Liv Hospital. (2026, February 18). 18f: Amazing Facts On Tracer Duration Now. [Link]

  • ResearchGate. (PDF) Fluorine-18 Chemistry for PET: A Concise Introduction. [Link]

  • PMC. Expanding the Repertoire of 18F-Labeled PET MPI Radiotracers. [Link]

  • PMC. (2016, September 29). Advantages and disadvantages of F-18 fluorodeoxyglucose positron emission tomography/computed tomography in carcinoma of unknown primary. [Link]

  • Slideshare. PET - Production of [18F] PET tracers: Beyond [18F]FDG. [Link]

  • ResearchGate. (PDF) Skeletal PET with 18F-Fluoride: Applying New Technology to an Old Tracer. [Link]

  • Open MedScience. Fluorine-18: A Cornerstone Radionuclide in Modern Medical Imaging. [Link]

  • Berkeley Lab. (2017, July 27). Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images. [Link]

  • Liv Hospital. (2026, February 18). A9552: Amazing Tracer For Perfect Scan Results. [Link]

  • Liv Hospital. (2026, January 22). F 18 FDG PET Scan: 10 Ultimate & Powerful Facts. [Link]

  • Applied Radiology. (2009, August 5). Cardiac and neurological PET-CT applications. [Link]

  • MDPI. (2021, April 26). Use of PET Imaging in Neuro-Oncological Surgery. [Link]

  • PubMed. (2015, March 15). Applications of PET imaging of neurological tumors with radiolabeled amino acids. [Link]

  • AuntMinnie. (2002, June 14). New tracers, technologies propel clinical applications in PET. [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2023, September 9). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. [Link]

Sources

Method

Synthesis of N-Methylbenzamide Derivatives for Crop Protection: Application Notes and Protocols

Introduction: The Role of N-Methylbenzamides in Modern Agriculture The N-methylbenzamide scaffold is a cornerstone in the development of modern agrochemicals. Derivatives of this core structure have demonstrated a broad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of N-Methylbenzamides in Modern Agriculture

The N-methylbenzamide scaffold is a cornerstone in the development of modern agrochemicals. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, leading to their use as potent fungicides, insecticides, and herbicides.[1][2][3][4] The efficacy of these compounds is highly dependent on the nature and position of substituents on the benzoyl ring, allowing for fine-tuning of their activity, selectivity, and physicochemical properties. For instance, novel benzamide derivatives have shown promise as fungicides against various plant pathogens and as insect growth regulators.[5][6][7]

The critical chemical transformation in creating these valuable molecules is the formation of the amide bond between a substituted benzoic acid and methylamine. The direct reaction between a carboxylic acid and an amine is often slow and inefficient. Therefore, activating the carboxylic acid is essential for a successful synthesis. This guide provides an in-depth analysis and detailed protocols for the two most robust and widely used synthetic strategies: the Acyl Chloride Pathway (Schotten-Baumann reaction) and Carboxylic Acid Activation using modern coupling reagents.

Overview of Synthetic Strategies

The choice of synthetic route to N-methylbenzamide derivatives is dictated by factors such as substrate reactivity, functional group tolerance, scalability, and cost. The two primary approaches both begin with a substituted benzoic acid but differ in the method used to activate the carboxyl group for amidation.

G cluster_0 Starting Material cluster_1 Activation Method cluster_2 Intermediate cluster_3 Final Product Benzoic Acid Derivative Benzoic Acid Derivative Acyl Chloride Formation Acyl Chloride Formation Benzoic Acid Derivative->Acyl Chloride Formation SOCl₂ or (COCl)₂ In Situ Activation In Situ Activation Benzoic Acid Derivative->In Situ Activation Coupling Reagent (e.g., EDC, HATU) Acyl Chloride Acyl Chloride Acyl Chloride Formation->Acyl Chloride Activated Ester / O-Acylisourea Activated Ester / O-Acylisourea In Situ Activation->Activated Ester / O-Acylisourea N-Methylbenzamide Derivative N-Methylbenzamide Derivative Acyl Chloride->N-Methylbenzamide Derivative + Methylamine + Base Activated Ester / O-Acylisourea->N-Methylbenzamide Derivative + Methylamine

Caption: Key synthetic pathways to N-methylbenzamide derivatives.

Method 1: The Acyl Chloride Pathway (Schotten-Baumann Reaction)

This classic and reliable method involves a two-step process: first, the conversion of the benzoic acid derivative to its highly reactive acyl chloride, followed by the reaction of the acyl chloride with methylamine. This second step is known as the Schotten-Baumann reaction.[8][9]

Principle and Rationale

The carboxylic acid is converted to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[10] This transformation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methylamine.

The subsequent Schotten-Baumann reaction is typically performed in the presence of a base.[11][12] The base plays two crucial roles:

  • Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction.[9] This is critical because HCl would otherwise protonate the unreacted methylamine, forming a non-nucleophilic ammonium salt and halting the reaction.[8]

  • Driving Equilibrium: By scavenging the acid, the base drives the reaction equilibrium towards the formation of the amide product.[8]

Commonly, an aqueous base like sodium hydroxide is used in a biphasic system, or an organic base such as triethylamine (TEA) or pyridine is used in an aprotic organic solvent.[9][11]

Detailed Protocol: Synthesis of 4-chloro-N-methylbenzamide

This protocol details the synthesis starting from 4-chlorobenzoic acid.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantityRole
4-Chlorobenzoic AcidC₇H₅ClO₂156.571.57 g (10 mmol)Starting Material
Thionyl ChlorideSOCl₂118.971.1 mL (15 mmol)Chlorinating Agent
Dichloromethane (DCM)CH₂Cl₂84.93~70 mLSolvent
N,N-Dimethylformamide (DMF)C₃H₇NO73.091-2 dropsCatalyst
Methylamine solutionCH₃NH₂31.06~6 mL (2M in THF)Nucleophile
Triethylamine (TEA)(C₂H₅)₃N101.192.1 mL (15 mmol)Base
1M HCl (aq)HCl36.46As neededWork-up
Sat. NaHCO₃ (aq)NaHCO₃84.01As neededWork-up
BrineNaCl (aq)58.44As neededWork-up
Anhydrous MgSO₄MgSO₄120.37As neededDrying Agent

Step-by-Step Procedure

Part A: Formation of 4-Chlorobenzoyl Chloride

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 4-chlorobenzoic acid (1.57 g, 10 mmol) and anhydrous DCM (30 mL).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.1 mL, 15 mmol) to the suspension at room temperature.

  • Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution. The mixture should become a clear solution.

  • Cool the reaction to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. This yields the crude 4-chlorobenzoyl chloride as an oil or low-melting solid, which is used directly in the next step.

Part B: Amidation (Schotten-Baumann Reaction) 6. Dissolve the crude 4-chlorobenzoyl chloride in anhydrous DCM (25 mL) and cool the flask to 0°C in an ice bath. 7. In a separate flask, prepare a solution of methylamine (6 mL of 2M solution in THF, 12 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (15 mL). 8. Add the methylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C over 15-20 minutes. 9. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. 10. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification 11. Upon completion, transfer the reaction mixture to a separatory funnel. 12. Wash the organic layer successively with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).[10] 13. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. 14. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure 4-chloro-N-methylbenzamide as a white solid.

Experimental Workflow

G start Start step1 Combine 4-Chlorobenzoic Acid, DCM, and DMF start->step1 step2 Add Thionyl Chloride, Reflux for 2h step1->step2 step3 Concentrate in vacuo to get crude Acyl Chloride step2->step3 step4 Dissolve Acyl Chloride in DCM, Cool to 0°C step3->step4 step5 Add Methylamine/TEA solution dropwise at 0°C step4->step5 step6 Stir at RT for 2-3h step5->step6 step7 Aqueous Work-up (HCl, NaHCO₃, Brine) step6->step7 step8 Dry, Filter, Concentrate step7->step8 step9 Purify by Recrystallization step8->step9 end Pure Product step9->end

Caption: Workflow for the synthesis of N-methylbenzamide via the acyl chloride pathway.

Method 2: Carboxylic Acid Activation with Coupling Reagents

This approach offers a milder, often one-pot, alternative to the acyl chloride method. It involves the use of a "coupling reagent" that activates the carboxylic acid in situ to form a reactive intermediate, which is then readily attacked by methylamine.[13] This method is particularly valuable for sensitive substrates or when avoiding harsh reagents like thionyl chloride is desirable.

Principle and Rationale

Coupling reagents transform the hydroxyl group of the carboxylic acid into a better leaving group, facilitating amide bond formation. Two major classes of reagents are commonly employed:

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble and highly efficient coupling reagent.[14] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] However, this intermediate can be unstable and may rearrange or racemize. To prevent this and improve yields, an additive like N-hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester, which then smoothly reacts with the amine.[13][15][16] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification through an aqueous work-up.[17]

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are among the most powerful coupling agents available.[18] They are known for rapid reaction times and very low rates of racemization, making them ideal for challenging or sterically hindered substrates.[13][18] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is even more reactive than the HOBt ester formed with carbodiimides.[19][20]

Mechanism of EDC/HOBt-Mediated Coupling

G RCOOH R-COOH O_acyl [O-Acylisourea Intermediate] (Reactive, Unstable) RCOOH->O_acyl Step 1 + + EDC EDC EDC->O_acyl HOBt_ester HOBt-Active Ester (More Stable) O_acyl->HOBt_ester Step 2 + + Urea EDU (Water-Soluble Byproduct) O_acyl->Urea HOBt HOBt HOBt->HOBt_ester Amide R-CONHCH₃ (Product) HOBt_ester->Amide Step 3 + + Amine CH₃NH₂ Amine->Amide Amide->HOBt regenerated

Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.

Detailed Protocol: Synthesis of 4-fluoro-N-methylbenzamide using EDC/HOBt

This protocol provides a general one-pot procedure for coupling 4-fluorobenzoic acid with methylamine.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantityRole
4-Fluorobenzoic AcidC₇H₅FO₂140.111.40 g (10 mmol)Starting Material
Methylamine solutionCH₃NH₂31.06~6 mL (2M in THF)Nucleophile
EDC·HClC₉H₁₇N₃·HCl191.702.30 g (12 mmol)Coupling Reagent
HOBtC₆H₅N₃O135.121.62 g (12 mmol)Additive
DIPEAC₈H₁₉N129.244.36 mL (25 mmol)Base
Dichloromethane (DCM)CH₂Cl₂84.93~50 mLSolvent
WaterH₂O18.02As neededWork-up
BrineNaCl (aq)58.44As neededWork-up
Anhydrous Na₂SO₄Na₂SO₄142.04As neededDrying Agent

Step-by-Step Procedure

  • In a 100 mL round-bottom flask, combine 4-fluorobenzoic acid (1.40 g, 10 mmol), HOBt (1.62 g, 12 mmol), and methylamine solution (6 mL of 2M in THF, 12 mmol).

  • Add anhydrous DCM (50 mL) and stir to dissolve the solids as much as possible.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl (2.30 g, 12 mmol) to the mixture in one portion.

  • Slowly add DIPEA (4.36 mL, 25 mmol) dropwise to the stirred suspension.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitor the reaction progress by TLC.

Work-up and Purification 8. Transfer the reaction mixture to a separatory funnel and dilute with an additional 30 mL of DCM. 9. Wash the organic layer successively with water (2 x 30 mL), 10% citric acid solution (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).[17] 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to afford pure 4-fluoro-N-methylbenzamide.

Comparison of Common Coupling Reagents
ReagentAdvantagesDisadvantages
EDC/HOBt - Water-soluble urea byproduct is easily removed.[17]- Cost-effective.- Low racemization with HOBt additive.[13]- Slower than uronium salts.- Can be less effective for sterically hindered substrates.
HATU/DIPEA - Very high reactivity and fast reaction times.[18]- Extremely low racemization rates.[13]- Excellent for difficult or hindered couplings.[18]- More expensive.- Byproducts can sometimes be difficult to remove.- Potential for side reactions with the tetramethylurea byproduct.[21]

Structure-Activity Relationship (SAR) in Crop Protection

The synthesis of a library of N-methylbenzamide derivatives is a common strategy in agrochemical research. By systematically altering the substituents on the aromatic ring, scientists can optimize the compound's performance against specific pests or weeds.

G core Core Scaffold: N-Methylbenzamide R1 R2 R3 R4 R⁴ R5 R⁵ center->R1 Modulates: - Potency - Selectivity center->R2 center->R3 center->R4 center->R5

Caption: Key positions on the benzamide scaffold for SAR studies.

  • Fungicidal Activity: The introduction of halogen atoms (F, Cl) on the benzene ring has been shown to remarkably improve antifungal activity against various phytopathogenic fungi.[5][22] Different substitution patterns can target specific fungal species like Alternaria solani or Botrytis cinerea.[5][23]

  • Insecticidal Activity: N-substituted benzamide derivatives act as potent insecticides, often functioning as insect growth regulators.[6][24] Modifications to the benzoyl moiety are critical for optimizing activity against specific insect pests, such as the white mango scale insect.[4][6]

  • Herbicidal Activity: Benzamide compounds have also been developed as herbicides.[3][25][26] The nature and position of substituents influence the spectrum of weeds controlled and the safety profile for the desired crop.

By utilizing the robust synthetic protocols outlined in this guide, researchers can efficiently generate diverse libraries of N-methylbenzamide derivatives to explore these structure-activity relationships and discover novel, highly effective crop protection agents.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved from [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Schotten Baumann reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Schotten-Baumann Reaction and its Mechanism. (2021, June 22). YouTube. Retrieved from [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube. Retrieved from [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. (n.d.). J-Stage. Retrieved from [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. (n.d.). PubMed. Retrieved from [Link]

  • Preparation of N-methyl-N-benzoylbenzamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. (2009, June 1). PubMed. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021, October 30). MDPI. Retrieved from [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023, November 6). ACS Publications. Retrieved from [Link]

  • Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides. (n.d.). Google Patents.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025, October 14). MDPI. Retrieved from [Link]

  • Design and synthesis of novel N, N'-substituted benzamide derivatives as potential insecticidal agent. (2023, July 7). Growing Science. Retrieved from [Link]

  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Herbicidal compositions. (n.d.). Google Patents.
  • Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. (2021, September 16). Semantic Scholar. Retrieved from [Link]

  • N,N-Diethyl-3-methylbenzamide, also called DEET, is the most common active ingredient in insect repellents. It could be applied. (n.d.). Retrieved from [Link]

  • Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. (n.d.). PubMed. Retrieved from [Link]

  • Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof. (n.d.). Google Patents.
  • Benzamide compounds and their use as herbicides. (n.d.). Google Patents.
  • Application of N-benzyl benzamide compound as herbicide. (n.d.). Google Patents.
  • Design and synthesis of novel N, N′-substituted benzamide derivatives as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis (Hemiptera: Diaspididae). (2023, August 9). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Fluoromethyl)-N-methylbenzamide

Document ID: TSG-FMBA-001 Version: 1.0 Introduction & Scope Welcome to the technical support guide for the synthesis of 4-(fluoromethyl)-N-methylbenzamide. This document is intended for researchers, chemists, and process...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-FMBA-001

Version: 1.0

Introduction & Scope

Welcome to the technical support guide for the synthesis of 4-(fluoromethyl)-N-methylbenzamide. This document is intended for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this and structurally related compounds. 4-(Fluoromethyl)-N-methylbenzamide is a key intermediate in the development of various pharmacologically active molecules. However, its synthesis can present challenges, including low yields, formation of stubborn impurities, and difficulties in purification.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis. It is built upon established chemical principles and field-proven insights to help you optimize your reaction outcomes.

Common Synthetic Pathways

The synthesis of 4-(fluoromethyl)-N-methylbenzamide typically follows one of two primary routes, each with its own set of potential challenges. Understanding your chosen pathway is the first step in effective troubleshooting.

  • Route A: Amidation of 4-(Fluoromethyl)benzoic Acid. This is a direct approach where 4-(fluoromethyl)benzoic acid or its activated derivative (like an acyl chloride) is coupled with methylamine.

  • Route B: Fluorination of a Precursor. This route involves first synthesizing a precursor like 4-(hydroxymethyl)-N-methylbenzamide or 4-(bromomethyl)-N-methylbenzamide, followed by a nucleophilic fluorination step.

The following diagram illustrates these two common pathways.

G cluster_0 Route A: Amidation Pathway cluster_1 Route B: Fluorination Pathway 4-(Fluoromethyl)benzoic Acid 4-(Fluoromethyl)benzoic Acid Acyl Chloride Acyl Chloride 4-(Fluoromethyl)benzoic Acid->Acyl Chloride e.g., SOCl2, (COCl)2 Amide Coupling Amide Coupling Acyl Chloride->Amide Coupling Product_A 4-(Fluoromethyl)-N-methylbenzamide Amide Coupling->Product_A Methylamine Methylamine Methylamine->Amide Coupling 4-(Bromomethyl)benzoic Acid 4-(Bromomethyl)benzoic Acid Amide Formation Amide Formation 4-(Bromomethyl)benzoic Acid->Amide Formation Precursor Amide 4-(Bromomethyl)-N-methylbenzamide Amide Formation->Precursor Amide Fluorination Fluorination Precursor Amide->Fluorination e.g., KF, TBAF Product_B 4-(Fluoromethyl)-N-methylbenzamide Fluorination->Product_B Methylamine_B Methylamine Methylamine_B->Amide Formation

Caption: Common synthetic routes to 4-(fluoromethyl)-N-methylbenzamide.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that address specific problems you may encounter.

Low Yield & Incomplete Reactions

Question: My overall yield is consistently below 50%. What are the most likely causes and how can I address them?

Answer: Low yield is a multifaceted problem that can stem from either the amidation or fluorination step, depending on your chosen route. Let's break down the possibilities.

If you are following Route A (Amidation):

  • Poor Activation of the Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species (like an acyl chloride or an activated ester) is critical.

    • Causality: If the activation is incomplete, you will have unreacted starting material. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose. These reagents can degrade with exposure to moisture.[1][2]

    • Solution:

      • Ensure your activating agent is fresh and your glassware is rigorously dried.

      • Use a catalytic amount of DMF when using oxalyl chloride, which accelerates the formation of the acyl chloride.[2]

      • Consider using a coupling agent like HATU or HBTU, which can be more efficient for amide bond formation, especially if the amine is not highly reactive.[3][4]

  • Hydrolysis of the Acyl Chloride: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis back to the carboxylic acid if water is present.

    • Causality: Any moisture in the reaction solvent or on the glassware can consume your activated intermediate.

    • Solution:

      • Use anhydrous solvents for the reaction.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[5]

  • Side Reactions with Coupling Agents: While effective, some coupling agents can lead to byproducts that reduce yield.

    • Causality: Dicyclohexylcarbodiimide (DCC), for example, can lead to the formation of an N-acylurea byproduct, which is a dead-end for the reaction.[6]

    • Solution:

      • If using DCC, add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt). HOBt intercepts the reactive O-acylisourea intermediate to form an activated ester, which is less prone to side reactions.[3][6]

If you are following Route B (Fluorination):

  • Inefficient Fluorinating Agent: The choice and condition of your fluorinating agent are paramount.

    • Causality: Alkali metal fluorides like potassium fluoride (KF) have low solubility in many organic solvents. The fluorination of a benzylic bromide or tosylate is an SN2 reaction, and its rate depends on the concentration of the fluoride ion in the solution.

    • Solution:

      • Use a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) to increase the solubility of the fluoride salt in the organic phase.[7]

      • Consider using a more soluble fluoride source like tetrabutylammonium fluoride (TBAF).

      • Spray-dried KF, which has a higher surface area, can also improve reaction rates.

  • Competing Elimination Reaction: Benzylic halides can undergo E2 elimination in the presence of a base to form a styrene-type byproduct, especially at elevated temperatures.

    • Causality: The fluoride ion is basic and can promote elimination.

    • Solution:

      • Maintain careful temperature control. Do not overheat the reaction.

      • Use a more polar, aprotic solvent (e.g., acetonitrile, DMF) to favor the SN2 pathway over E2.

The following decision tree can help guide your troubleshooting process for low yield issues.

G cluster_A Route A: Amidation cluster_B Route B: Fluorination start Low Yield Issue route_check Which synthetic route? start->route_check activation_check Check Carboxylic Acid Activation route_check->activation_check Route A fluorination_check Evaluate Fluorinating Agent route_check->fluorination_check Route B hydrolysis_check Check for Hydrolysis activation_check->hydrolysis_check Activation OK solution_A1 Use fresh activating agent Add catalytic DMF activation_check->solution_A1 Incomplete coupling_check Review Coupling Agent hydrolysis_check->coupling_check No Hydrolysis solution_A2 Use anhydrous solvents Inert atmosphere hydrolysis_check->solution_A2 Suspected solution_A3 Add HOBt if using DCC Switch to HATU/HBTU coupling_check->solution_A3 Side Reactions elimination_check Check for Elimination Byproduct fluorination_check->elimination_check Agent OK solution_B1 Use phase-transfer catalyst Use spray-dried KF or TBAF fluorination_check->solution_B1 Inefficient solution_B2 Lower reaction temperature Use polar aprotic solvent elimination_check->solution_B2 Present

Caption: Troubleshooting workflow for low yield issues.

Impurity Profile & Purification

Question: I've managed to improve the yield, but now I'm struggling with purification. What are the common impurities and how can I remove them?

Answer: The impurities you encounter will be specific to your synthetic route.

  • For Route A (Amidation):

    • Unreacted 4-(Fluoromethyl)benzoic Acid: This is the most common impurity if the amidation is incomplete.

      • Purification Strategy: Perform an aqueous workup with a mild base like sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated to its carboxylate salt and move into the aqueous layer, while your neutral amide product remains in the organic layer.

    • Dicyclohexylurea (DCU): If you are using DCC as a coupling agent, this byproduct is notoriously difficult to remove as it is often insoluble.[3]

      • Purification Strategy: DCU is sparingly soluble in many common organic solvents.[6] A good practice is to filter the reaction mixture before the aqueous workup to remove the bulk of the precipitated DCU. If some remains, it can sometimes be removed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).

  • For Route B (Fluorination):

    • Unreacted 4-(Bromomethyl)-N-methylbenzamide: If the fluorination step does not go to completion, you will have this starting material left.

      • Purification Strategy: This impurity has a significantly different polarity compared to your product. Flash column chromatography on silica gel is typically very effective for separation.

    • Dimerized or Elimination Byproducts: These are non-polar impurities that can be challenging to separate.

      • Purification Strategy: Again, flash chromatography is the method of choice. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) should provide good separation.

Question: My product is an oil and won't crystallize. What can I do?

Answer: The formation of an oil instead of a solid is usually due to residual solvent or impurities that depress the melting point.[6]

  • Troubleshooting Steps:

    • High Vacuum Drying: Ensure all solvent is removed by drying the sample under high vacuum, possibly with gentle heating.

    • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The imperfections in the glass can serve as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to induce crystallization.

    • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes or diethyl ether) to the oil and stir vigorously. This can wash away impurities and often induces precipitation of the solid product.[7]

Optimized Protocol Example (Route A)

This section provides a reference protocol for the synthesis via the amidation of 4-(fluoromethyl)benzoic acid.

Parameter Condition/Reagent Rationale
Starting Material 4-(Fluoromethyl)benzoic Acid-
Activation Oxalyl Chloride (1.2 eq.)Forms the reactive acyl chloride intermediate.
Catalyst N,N-Dimethylformamide (DMF, 1-2 drops)Accelerates the formation of the acyl chloride.[2]
Solvent Anhydrous Dichloromethane (DCM)A dry, non-reactive solvent is crucial to prevent hydrolysis.[5]
Amine Methylamine (2.0 M solution in THF, 1.5 eq.)The nucleophile for amide bond formation.
Base Triethylamine (Et₃N, 2.0 eq.)Acts as a scavenger for the HCl generated during the reaction.[2]
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by stirring at room temperature to ensure completion.[2]
Workup 1 M HCl, sat. NaHCO₃, BrineSequential washes to remove unreacted amine, base, and any remaining acidic starting material.
Purification Recrystallization or Flash ChromatographyDepends on the purity of the crude product.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-(fluoromethyl)benzoic acid (1.0 eq.) and anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq.) dropwise. Gas evolution (CO₂, CO, HCl) will be observed.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Re-dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, combine the methylamine solution (1.5 eq.) and triethylamine (2.0 eq.) in anhydrous DCM.

  • Slowly add the methylamine/triethylamine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes or by flash column chromatography.

References

  • Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap. (2013, September 18).
  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents. (2015, August 12).
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC. (2023, February 28). Retrieved from [Link]

  • 4-fluoro-N-methylbenzamide | C8H8FNO | CID 4074247 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. (2023, November 3). Retrieved from [Link]

  • 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 - PubChem. (n.d.). Retrieved from [Link]

  • A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol - NIH. (2018, March 15). Retrieved from [Link]

  • Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Retrieved from [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. (n.d.). Retrieved from [Link]

  • How could you convert N-methylbenzamide to the following compounds? a. N-methylbenzylamine - Pearson. (n.d.). Retrieved from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Choosing amide coupling agent : r/Chempros - Reddit. (2023, March 20). Retrieved from [Link]

  • Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole - ResearchGate. (2015, October 6). Retrieved from [Link]

  • US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms - Google Patents. (n.d.).
  • Solvent optimization for the HIE of 4‐(trifluoromethyl)benzyl)piperidin‐2‐one 1 b at 50 °C using 3 c (5 mol%) under a D2 atmosphere (balloon). Results are displayed as an average of at least 2 reactions. - ResearchGate. (n.d.). Retrieved from [Link]

  • Document: Radiosynthesis and preliminary evaluation of 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as a... - ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 4-(fluoromethyl)-N-methylbenzamide in Solution

Welcome to the technical support center for 4-(fluoromethyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(fluoromethyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a molecule possessing both a reactive benzylic fluoride and a potentially labile amide bond, understanding its stability profile is critical for obtaining reliable and reproducible experimental results.

This resource will provide a comprehensive overview of potential stability issues, troubleshooting strategies, and validated protocols to assess the integrity of your compound in various experimental settings.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of 4-(fluoromethyl)-N-methylbenzamide in solution.

Q1: What are the primary chemical stability concerns for 4-(fluoromethyl)-N-methylbenzamide in solution?

A1: The two primary points of instability in 4-(fluoromethyl)-N-methylbenzamide are the benzylic fluoride group and the N-methylbenzamide moiety. The benzylic fluoride is susceptible to nucleophilic substitution, particularly hydrolysis, which can lead to the formation of 4-(hydroxymethyl)-N-methylbenzamide and hydrofluoric acid[1][2]. The amide bond can undergo hydrolysis under acidic or basic conditions to yield 4-(fluoromethyl)benzoic acid and methylamine[3].

Q2: How does pH affect the stability of 4-(fluoromethyl)-N-methylbenzamide in aqueous solutions?

A2: The stability of 4-(fluoromethyl)-N-methylbenzamide is expected to be significantly pH-dependent. Under acidic conditions, both the benzylic fluoride and the amide bond can be susceptible to hydrolysis[2][3]. In neutral to slightly acidic pH, the hydrolysis of the benzylic fluoride may be the predominant degradation pathway[1]. Under basic conditions, the amide bond is prone to hydrolysis. Therefore, it is crucial to carefully control the pH of your solutions.

Q3: What solvents are recommended for preparing stock solutions of 4-(fluoromethyl)-N-methylbenzamide?

A3: For short-term storage and immediate use, aprotic organic solvents such as DMSO, DMF, or acetonitrile are recommended for preparing stock solutions. It is advisable to minimize the presence of water to reduce the risk of hydrolysis. For long-term storage, it is best to store the compound as a solid at the recommended temperature and prepare fresh solutions as needed.

Q4: Can I use ¹⁹F NMR to monitor the stability of 4-(fluoromethyl)-N-methylbenzamide?

A4: Absolutely. ¹⁹F NMR is a highly effective and direct method for monitoring the integrity of the fluoromethyl group[4]. The appearance of new fluorine signals or a decrease in the signal intensity of the parent compound can indicate degradation. This technique is particularly useful for quantifying the extent of degradation involving the C-F bond.

Q5: Are there any known incompatible reagents or additives to avoid when working with this compound in solution?

A5: Strong nucleophiles, strong acids, and strong bases should be used with caution as they can accelerate the degradation of 4-(fluoromethyl)-N-methylbenzamide. Additionally, be mindful of the potential for interaction with other components in your experimental system that could act as nucleophiles or catalysts for hydrolysis.

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with 4-(fluoromethyl)-N-methylbenzamide.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound activity or concentration over time in aqueous buffer. Hydrolysis of the benzylic fluoride to the corresponding alcohol.- Adjust the pH of the buffer to a more neutral range (e.g., pH 6.0-7.5) and re-evaluate stability.- Prepare fresh solutions immediately before use.- Consider using a co-solvent system to reduce water activity.
Appearance of unexpected peaks in HPLC or LC-MS analysis. - Degradation of the parent compound.- Formation of hydrolysis products (e.g., 4-(hydroxymethyl)-N-methylbenzamide or 4-(fluoromethyl)benzoic acid).- Perform forced degradation studies (see Protocol 1) to identify potential degradation products.- Use LC-MS to obtain mass information on the unknown peaks to aid in their identification.
Inconsistent results between experimental replicates. - Inconsistent solution preparation and handling.- Degradation occurring during the experiment.- Standardize solution preparation procedures, including solvent, concentration, and storage conditions.- Run a time-course experiment to assess compound stability under your specific experimental conditions.
Precipitation of the compound from the solution. - Poor solubility in the chosen solvent system.- Degradation to a less soluble product.- Determine the solubility of the compound in your experimental medium.- Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the intrinsic stability of 4-(fluoromethyl)-N-methylbenzamide under various stress conditions, as recommended by ICH guidelines[5][6].

Objective: To identify potential degradation products and pathways.

Materials:

  • 4-(fluoromethyl)-N-methylbenzamide

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with UV/DAD detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(fluoromethyl)-N-methylbenzamide in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.

  • Time Points: Sample from each stress condition at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by a stability-indicating HPLC method.

    • Characterize significant degradation products using LC-MS.

Protocol 2: Analytical Verification of Compound Integrity

This protocol provides a method for routine verification of the purity and integrity of 4-(fluoromethyl)-N-methylbenzamide solutions.

Objective: To confirm the identity and purity of the compound before and during an experiment.

Materials:

  • Sample of 4-(fluoromethyl)-N-methylbenzamide solution

  • Deuterated solvent (e.g., DMSO-d₆) for NMR

  • HPLC system with UV/DAD detector

  • NMR spectrometer

Procedure:

  • HPLC Analysis:

    • Dilute a small aliquot of the solution with the mobile phase.

    • Inject onto a validated HPLC method and compare the retention time and peak purity with a reference standard.

  • ¹⁹F NMR Analysis:

    • Prepare a sample by dissolving a portion of the compound or a dried aliquot of the solution in a suitable deuterated solvent.

    • Acquire a ¹⁹F NMR spectrum. A single, sharp signal in the expected region for a benzylic fluoride confirms the integrity of the fluoromethyl group. The presence of other fluorine-containing signals may indicate degradation.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum on the same sample.

    • Confirm the presence of all expected proton signals and check for the appearance of new signals that could correspond to degradation products.

Visualizations

Degradation Pathway of 4-(fluoromethyl)-N-methylbenzamide

A 4-(fluoromethyl)-N-methylbenzamide B 4-(hydroxymethyl)-N-methylbenzamide A->B Hydrolysis (Nucleophilic Substitution) C 4-(fluoromethyl)benzoic acid + Methylamine A->C Hydrolysis (Amide Cleavage)

Caption: Potential degradation pathways of 4-(fluoromethyl)-N-methylbenzamide.

Experimental Workflow for Stability Assessment

A Prepare Stock Solution B Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points B->C D HPLC & LC-MS Analysis C->D E Identify Degradants D->E F Elucidate Degradation Pathway E->F

Caption: Workflow for a forced degradation study.

References

  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies - Benchchem. (n.d.).
  • Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis - Benchchem. (n.d.).
  • CAS 350-50-5: Benzyl fluoride - CymitQuimica. (n.d.).
  • Swain, C. G., & Spalding, R. E. T. (1960). III. Mechanism of Acid Catalysis of the Hydrolysis of Benzyl Fluoride 1,2. Journal of the American Chemical Society, 82(23), 6104–6107. [Link]

  • Benzylic C(sp3)–H fluorination. (2024, July 10). PMC.
  • The Dark Side of Fluorine. (2019, June 20). PMC.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Product Class 6: Benzylic Fluorides. (n.d.).
  • Friedel‐Crafts alkylations using benzyl fluorides under similar... - ResearchGate. (n.d.).
  • 4-Fluoro-N-methoxy-N-methylbenzamide - Synquest Labs. (n.d.).
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. (n.d.).
  • Trifluoromethylation - Wikipedia. (n.d.).
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4).
  • Forced degradation study on valbenazine and application of validated stability-indicating HPLC method | Journal for ReAttach Therapy and Developmental Diversities. (2024, September 17).
  • 4-Fluoro-N-methoxy-N-methylbenzamide - Chem-Impex. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J. (2021, May 21).
  • 4-fluoro-N-methylbenzamide | C8H8FNO | CID 4074247 - PubChem - NIH. (n.d.).
  • 4-Fluoro-N-Methoxy-N-Methylbenzamide 97.0%(GC) - Pure Synth. (n.d.).
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. (2017, March 31).
  • Organic & Biomolecular Chemistry. (2013, February 11).
  • 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 - PubChem. (n.d.).
  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. (2023, November 3).
  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed. (n.d.).
  • 4-Fluorobenzoate (an/aerobic) Degradation Pathway - Eawag-BBD. (2006, June 30).
  • Novel biodegradation pathway of insecticide flonicamid mediated by an amidase and its unusual substrate spectrum - PubMed. (2023, January 5).

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(fluoromethyl)-N-methylbenzamide

This technical guide addresses the crystallization challenges of 4-(fluoromethyl)-N-methylbenzamide . This specific molecule presents a dual challenge: the conformational flexibility of the N-methylbenzamide core (prone...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the crystallization challenges of 4-(fluoromethyl)-N-methylbenzamide . This specific molecule presents a dual challenge: the conformational flexibility of the N-methylbenzamide core (prone to oiling out) and the chemical lability of the benzylic fluoride moiety (susceptible to hydrolysis or HF elimination).

Current Status: Active Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Phase Separation, Polymorphism, and Stability during Crystallization

Executive Summary

Successful crystallization of 4-(fluoromethyl)-N-methylbenzamide requires a strict balance between supersaturation control and chemical stability.[1] Unlike stable aryl fluorides, the benzylic fluoride (-CH₂F) group is chemically distinct; it is a "soft" alkylating agent. Exposure to acidic media, silica gel, or prolonged heat can trigger defluorination (loss of HF) or hydrolysis to the benzyl alcohol.

Primary Recommendation: Avoid silica gel chromatography. Use crystallization as the primary purification method to prevent benzylic decomposition.

PART 1: Pre-Crystallization Integrity Checks[1]

Q: Before I start, how do I ensure my material is survivable?

A: You must validate the chemical integrity of the fluoromethyl group. The benzylic C-F bond is weaker than an aryl C-F bond. If your crude material has been subjected to acidic workups or silica chromatography, you may already have significant impurities (benzyl alcohol derivatives) that inhibit crystallization.

Protocol: The "3-Check" Validation

  • ¹⁹F NMR Check: Look for the triplet (approx. -200 to -230 ppm depending on solvent) characteristic of the -CH₂F group.[1] If you see a singlet around -110 ppm, you have likely lost the fluorine or formed an aryl fluoride byproduct.

  • pH Neutrality: Dissolve 5 mg in 1 mL neutral water/methanol (1:1). Check pH. If pH < 5, residual acid is present. Action: Wash the organic solution with saturated NaHCO₃ before attempting crystallization. Acid catalyzes HF elimination.

  • TLC on Alumina: Do not use silica plates. Use neutral alumina plates. If the spot streaks, your compound is decomposing on the stationary phase.

PART 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: My solution turns cloudy and forms oil droplets instead of crystals. Why?

A: This is "oiling out" (Liquid-Liquid Phase Separation, LLPS).[1][2][3] N-methylbenzamides are notorious for this because the N-methyl group disrupts the strong intermolecular hydrogen bonding network typical of primary amides, lowering the melting point. If the crystallization temperature (


) is higher than the oiling-out temperature (

), you get droplets.

The Fix: The "Cloud Point Seeding" Protocol Do not simply cool the solution further; this will only freeze the oil into an amorphous glass. You must intervene before the phase separation occurs.

ParameterRecommendationRationale
Solvent System Toluene / n-Heptane Toluene provides π-stacking solubility; Heptane is a gentle anti-solvent.[1] Avoid alcohols if hydrolysis is suspected.
Concentration Medium (5-7 mL/g) High concentrations push the system into the "labile zone" where oiling is inevitable.
Agitation Overhead Stirring (200 RPM) Magnetic bars can grind crystals; overhead stirring prevents oil droplets from coalescing.

Step-by-Step Recovery from Oiled State:

  • Re-dissolve: Heat the oiled mixture until it becomes a clear homogeneous solution (typically 50–60°C).

  • Add Solvent: Add 10% more of the "good" solvent (e.g., Toluene) to lower the supersaturation.

  • Seed at High T: Cool slowly. As soon as you reach 5°C above the temperature where oiling previously occurred, add seed crystals (0.5 wt%).

  • Isothermal Hold: Hold the temperature constant for 2 hours. Allow the seeds to grow. Do not cool yet.

  • Slow Ramp: Once a crystal bed is visible, cool at a rate of 5°C/hour.

PART 3: Polymorphism & Morphology Control[1]

Q: I'm getting fine needles that clog my filter. How do I get prisms?

A: Needle formation indicates high nucleation rates, often driven by fast cooling or high polarity solvents promoting rapid growth along the hydrogen-bonding axis.

The Fix: Solvent Polarity Switching Shift the equilibrium from kinetic control (needles) to thermodynamic control (prisms/blocks).

  • Current System (Likely): Ethanol/Water or Ethyl Acetate/Hexane.[4]

    • Mechanism:[1][5][6] Strong H-bond donors (Ethanol) compete with the amide bond, directing growth rapidly in one dimension.

  • Recommended System: Isopropyl Acetate (IPAc) / Methyl tert-butyl ether (MTBE) .[1]

    • Mechanism:[1][5][6] These solvents are less polar and non-protic. They encourage slower, more uniform growth across all crystal faces.

Protocol: Ostwald Ripening Cycle If you already have needles:

  • Create a slurry of the needles in the mother liquor.

  • Heat to 45°C for 30 minutes (dissolves fines).

  • Cool to 20°C over 60 minutes (redeposits on larger crystals).

  • Repeat 3–5 times. This "pumps" mass from the small needles to the larger prisms, improving filterability.

PART 4: Visualizing the Workflow

The following diagram illustrates the decision logic for processing the crude reaction mixture, specifically avoiding the "Silica Trap" that degrades benzylic fluorides.

CrystallizationWorkflow Start Crude Reaction Mixture (Containing 4-(fluoromethyl)-N-methylbenzamide) Check Purity Check: Is ¹⁹F NMR showing -CH₂F triplet? Start->Check Impure High Impurity/Decomposition Check->Impure No (-110 ppm singlet) CrystStart Dissolution: Toluene (50°C) Check->CrystStart Yes (Triplet present) Purify DO NOT USE SILICA Use Acid-Base Extraction or Alumina Filtration Impure->Purify Purify->CrystStart Cooling Cool to 35°C CrystStart->Cooling Decision Observation: Clear or Oiling? Cooling->Decision Oiling Oiling Out Observed Decision->Oiling Droplets Clear Clear Solution Decision->Clear No Precipitate Reheat Reheat to Clear + Add 10% Toluene Oiling->Reheat Seed Add Seeds (0.5 wt%) Hold 2 Hours Reheat->Seed Clear->Seed Grow Slow Cool (5°C/hr) to 0°C Seed->Grow Final Filter & Dry (Vacuum, <40°C) Grow->Final

Caption: Logic flow for avoiding benzylic fluoride decomposition and managing oiling-out events.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard reference for "oiling out" and seeding strategies). Link

  • Lennox, A. J. J., et al. (2024).[5][7] Benzylic C(sp3)–H fluorination. Beilstein J. Org.[5] Chem. (Discusses instability of benzylic fluorides and elimination risks).[5][8] Link

  • Nagy, Z. K., et al. (2012). Control of Crystallization Processes: The Oiling-Out Phenomenon. Crystal Growth & Design. (Mechanistic insights into amide phase separation). Link

  • Gavezzotti, A. (2013). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (Theoretical basis for N-methylbenzamide packing difficulties). Link[1]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Fluoromethylation of Aromatic Compounds

Prepared by: Gemini, Senior Application Scientist Introduction The introduction of a fluoromethyl (-CH2F) group into aromatic compounds is a critical strategy in modern drug discovery and development.[1] This small modif...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The introduction of a fluoromethyl (-CH2F) group into aromatic compounds is a critical strategy in modern drug discovery and development.[1] This small modification can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthetic routes to these valuable compounds are often plagued by side reactions that can diminish yields, complicate purification, and lead to unforeseen byproducts. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource to identify, understand, and mitigate common side reactions encountered during the fluoromethylation of aromatic compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions in a direct Q&A format to help you quickly diagnose potential issues in your reaction.

Q1: What are the most prevalent side reactions I should be aware of when performing an aromatic fluoromethylation?

A: The nature of side reactions is highly dependent on your chosen fluoromethylating agent and substrate. However, several common classes of side reactions include:

  • Poly-fluoromethylation: The introduction of more than one fluoromethyl group onto the aromatic ring.

  • Hydrodefluorination: The replacement of a fluorine atom with a hydrogen atom, leading to a methylated or partially fluorinated byproduct.

  • Reagent Decomposition: Many fluoromethylating agents can decompose under reaction conditions, leading to inactive species or reactive byproducts that can engage in undesired reactions.

  • Solvent-Related Side Reactions: The solvent can sometimes participate in the reaction, leading to the formation of solvent-derived byproducts.

  • Substrate Degradation: The reaction conditions may be too harsh for your specific aromatic substrate, causing it to decompose.

Q2: My TLC analysis shows multiple new spots, some with a higher Rf value than my expected product. What is the likely cause?

A: The appearance of less polar spots (higher Rf) is often indicative of poly-fluoromethylation . The addition of multiple fluoromethyl groups can decrease the overall polarity of the molecule, causing it to travel further up the TLC plate. To confirm this, you can often see a characteristic pattern in the mass spectrum corresponding to the addition of one, two, or more -CH2F units.

Q3: I'm recovering a significant amount of my starting material, but I also see a byproduct that appears to be my aromatic compound without the fluorine. What could be happening?

A: This observation strongly suggests that hydrodefluorination or a related protodefluorination is occurring.[3][4][5] This can be caused by trace amounts of water or other proton sources in your reaction mixture, or it may be an inherent mechanistic pathway for your chosen reagent and substrate. Incomplete reaction is also a possibility, which could be due to reagent deactivation or suboptimal reaction conditions.

Q4: My reaction has resulted in a complex mixture of unidentifiable byproducts. What's the best way to start troubleshooting?

A: When faced with a complex mixture, a systematic approach is crucial. Begin by verifying the purity of your starting materials and the integrity of your fluoromethylating reagent. Many of these reagents are sensitive to moisture and can degrade over time.[6] Next, consider the possibility of solvent reactivity. Some fluoromethylating agents can react with common solvents like acetonitrile or THF.[2][6] Finally, re-evaluate your reaction conditions (temperature, concentration, and choice of base) as they can significantly influence the reaction outcome.

Part 2: Troubleshooting Guides for Specific Fluoromethylating Reagents

Side reactions are often intrinsically linked to the type of fluoromethylating agent used. This section provides detailed troubleshooting advice for common classes of reagents.

2.1. Issues with Electrophilic Fluoromethylating Agents

Electrophilic reagents, such as S-(fluoromethyl)diarylsulfonium salts, are popular for their relative stability and ease of handling. However, they are not without their challenges.

  • Problem: Formation of Diaryl Sulfide Byproduct

    • Symptoms: A significant byproduct is identified as the diaryl sulfide corresponding to the reagent's backbone.

    • Root Cause Analysis: This byproduct arises from the nucleophilic attack of a species in the reaction mixture on the sulfur atom of the sulfonium salt, leading to the displacement of the fluoromethyl group as an electrophile.

    • Troubleshooting Steps:

      • Optimize Reaction Temperature: Lowering the reaction temperature can often suppress the rate of this decomposition pathway relative to the desired fluoromethylation.

      • Choice of Base: If a base is required, opt for a non-nucleophilic, sterically hindered base like 2,6-lutidine or a proton sponge to minimize direct attack on the reagent.[7]

      • Solvent Selection: The choice of solvent can influence the stability of the reagent. A less polar solvent may reduce the rate of this side reaction.

  • Problem: Over-fluorination or Poly-fluoromethylation

    • Symptoms: The formation of products with more than one fluoromethyl group attached to the aromatic ring.

    • Root Cause Analysis: The mono-fluoromethylated product can sometimes be more reactive than the starting material, leading to a second fluoromethylation event.[6]

    • Troubleshooting Steps:

      • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess of the aromatic substrate can help to minimize poly-fluoromethylation.

      • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.

      • Lower Reaction Temperature: Running the reaction at a lower temperature can improve selectivity for the mono-fluoromethylated product.[6]

  • Problem: Arene Amination Instead of Fluorination with Selectfluor™

    • Symptoms: In reactions using Selectfluor™, particularly with electron-rich dialkoxyarenes, the formation of an aminated product is observed instead of the expected fluorinated arene.[8]

    • Root Cause Analysis: The substitution pattern of the arene can dictate whether a two-electron electrophilic aromatic substitution (fluorination) or a one-electron oxidation (leading to amination) predominates. Ortho- and para-dialkoxybenzenes are more prone to single-electron oxidation by Selectfluor™, leading to the formation of a radical cation that is trapped by a nitrogen-containing species.[8]

    • Troubleshooting Steps:

      • Substrate Modification: If fluorination is the desired outcome, consider using a substrate with a different substitution pattern (e.g., meta-dialkoxybenzene) that is less susceptible to oxidation.[8]

      • Solvent Choice: The solvent can influence the reaction pathway. A less coordinating solvent may favor the desired fluorination.

      • Additive Screening: The addition of radical scavengers could potentially suppress the amination pathway, although this may also inhibit the desired reaction if it has radical character.

2.2. Issues with Nucleophilic Fluoromethylating Agents

Reagents that deliver a nucleophilic "CH2F-" equivalent, such as those derived from fluoroform or fluoromethyl phenyl sulfone, are powerful tools but require careful handling of reaction conditions.

  • Problem: Hydrodefluorination

    • Symptoms: Formation of the corresponding methylated aromatic compound as a significant byproduct.

    • Root Cause Analysis: This can occur through several mechanisms, including the protonation of a key intermediate by trace water or other acidic impurities. In some cases, it can also proceed through a radical pathway.

    • Troubleshooting Steps:

      • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that all solvents and reagents are scrupulously dried. The use of a glovebox or Schlenk line techniques is highly recommended.

      • Proton Scavengers: The addition of a non-nucleophilic proton scavenger can be beneficial.

      • Choice of Base: The nature of the base is critical. A strong, non-nucleophilic base is often required to generate the active nucleophile, but an excess can promote side reactions.[9]

  • Problem: Low Reactivity or No Reaction

    • Symptoms: The reaction fails to proceed, or conversion is very low.

    • Root Cause Analysis: The α-fluorine atom can decrease the nucleophilicity of the carbanion, making the reaction more challenging than a typical methylation.[10][11] The stability of the active nucleophile can also be an issue, with decomposition occurring before it can react with the substrate.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature may be necessary to overcome the activation energy barrier.

      • Use of Additives: In some cases, the addition of Lewis acids or other additives can activate the substrate or the fluoromethylating agent.

      • Reagent Selection: Consider using a more reactive nucleophilic fluoromethylating agent if available.

2.3. Issues with Radical Fluoromethylating Agents

Radical fluoromethylation offers a complementary approach, particularly for substrates that are incompatible with electrophilic or nucleophilic conditions.

  • Problem: Poor Regioselectivity

    • Symptoms: A mixture of isomers is obtained, with the fluoromethyl group added to different positions on the aromatic ring.

    • Root Cause Analysis: Radical aromatic substitution is often less selective than ionic pathways. The regioselectivity is governed by the relative stability of the intermediate radical species.

    • Troubleshooting Steps:

      • Directing Groups: The use of directing groups on the aromatic substrate can help to control the regioselectivity of the radical addition.

      • Catalyst and Initiator Tuning: The choice of radical initiator and any catalyst used can influence the selectivity of the reaction. Experimenting with different initiators (e.g., AIBN, benzoyl peroxide) or photoredox catalysts may be beneficial.[12][13]

      • Solvent Effects: The solvent can influence the stability of the radical intermediates and thus the regioselectivity. A survey of different solvents is often worthwhile.

Part 3: General Troubleshooting Strategies

Some issues are common to all types of fluoromethylation reactions. This section provides a general framework for troubleshooting these problems.

Troubleshooting Low Conversion or No Reaction

G start Low or No Conversion check_reagent Verify Reagent Activity (e.g., NMR, titration) start->check_reagent check_substrate Check Substrate Purity (e.g., NMR, melting point) check_reagent->check_substrate Reagent OK fail Re-evaluate Synthetic Route check_reagent->fail Reagent Degraded optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Time) check_substrate->optimize_conditions Substrate Pure check_substrate->fail Substrate Impure catalyst_additive Consider Catalyst/Additive Effects optimize_conditions->catalyst_additive Still Low Conversion success Successful Reaction optimize_conditions->success Improved Conversion catalyst_additive->success Reaction Works catalyst_additive->fail No Improvement

Workflow for diagnosing low conversion.

  • Verify Reagent Activity: Fluoromethylating agents can be sensitive to storage conditions. If possible, verify the activity of your reagent with a known, reliable reaction.

  • Check Substrate Purity: Impurities in your starting material can inhibit the reaction or lead to side products.

  • Optimize Reaction Parameters: Systematically vary the temperature, concentration, and reaction time to find the optimal conditions.

  • Consider Catalyst/Additive Effects: If your reaction uses a catalyst or additive, ensure it is active and present in the correct amount.

Troubleshooting Product Degradation
  • Root Cause Analysis: The desired fluoromethylated product may not be stable under the reaction conditions, leading to decomposition over time.

  • Mitigation Strategies:

    • Reaction Monitoring: Closely monitor the reaction progress and quench it as soon as the product is formed to prevent subsequent degradation.

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize product decomposition.

    • Quenching Strategy: The method used to quench the reaction can be important. Ensure that the quenching procedure does not introduce conditions that could degrade the product.

References
  • Lecourt, T., & Gouverneur, V. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(19), 9023–9100. [Link]

  • A. S. (2017). Recyclable Trifluoromethylation Reagents from Fluoroform. Journal of the American Chemical Society.
  • Finze, M., et al. (2025). Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents.
  • Ma, J., & Cahard, D. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 21. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2019). Reactivity of Electrophilic Trifluoromethylating Reagents. European Journal of Organic Chemistry, 2019(2-3), 272-281.
  • Lishchynskyi, A., & Gouverneur, V. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(42), 18376-18387. [Link]

  • Reichel, M. (2020). [Dissertation Title]. Ludwig-Maximilians-Universität München.
  • Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5218-5235. [Link]

  • Postigo, A. (2016). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Chemistry, 20(24), 2533-2559.
  • Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation.
  • Prakash, G. K. S., & Hu, J. (2013). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Journal of Fluorine Chemistry, 156, 3-17.
  • Wang, P., et al. (2022). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. Nature Communications, 13(1), 354. [Link]

  • Wang, P., et al. (2022). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. Nature Communications, 13(1), 354. [Link]

  • Lishchynskyi, A., & Gouverneur, V. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
  • A. A. (2021).
  • Fors, B. P., & Hawker, C. J. (2019). Upcycling aromatic polymers through C–H fluoroalkylation.
  • Kobayashi, Y., & Kumadaki, I. (1980). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1, 661-664.
  • Wang, P., et al. (2023). Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives. Journal of the American Chemical Society.
  • Lishchynskyi, A., & Gouverneur, V. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Shen, Y., et al. (2025).
  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]

  • Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.
  • Tlahuext-Aca, A., & Glorius, F. (2021). Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. Chemical Science, 12(38), 12726-12731.
  • Liu, Y., et al. (2023). Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Central Science, 9(5), 940-947.
  • Stephenson, C. R. J., et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
  • Van Humbeck, J. F., et al. (2021). Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor. The Journal of Organic Chemistry, 86(8), 5659-5666.
  • Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Kim, H., & You, Y. (2021).
  • Allen Institute. (2025, June 17). Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. [Link]

Sources

Troubleshooting

addressing matrix effects in bioanalysis of 4-(fluoromethyl)-N-methylbenzamide

Status: Operational Operator: Senior Application Scientist Ticket Focus: Matrix Effects, Ion Suppression, and Method Robustness Welcome to the BioAnalytical Tech Hub You are likely here because your LC-MS/MS assay for 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Matrix Effects, Ion Suppression, and Method Robustness

Welcome to the BioAnalytical Tech Hub

You are likely here because your LC-MS/MS assay for 4-(fluoromethyl)-N-methylbenzamide is showing symptoms of matrix intolerance: drifting internal standard (IS) responses, poor sensitivity in plasma compared to solvent, or non-linear calibration curves at the lower limit of quantification (LLOQ).

This molecule presents a unique "dual-threat" in bioanalysis:

  • The N-methylbenzamide core: Moderately polar, often co-eluting with early phospholipids.

  • The Fluoromethyl (-CH₂F) group: A bioisostere that increases lipophilicity but introduces potential chemical instability (defluorination) depending on matrix pH and enzymatic activity.

Below is your troubleshooting guide, structured to diagnose, resolve, and validate your method against matrix effects.

Module 1: Diagnosis – Do I really have a Matrix Effect?

User Query: "My sensitivity in plasma is 50% lower than in neat solvent. Is this suppression?"

Technical Insight: Yes, this is the classic definition of Ion Suppression . In Electrospray Ionization (ESI), endogenous components (phospholipids, salts) compete with your analyte for charge. If the "junk" wins, your signal dies.

Protocol A: Post-Column Infusion (Qualitative)

Before changing your extraction, visualize where the suppression happens.

  • Setup: Connect a syringe pump containing your analyte (1 µg/mL in mobile phase) to a T-union placed after the analytical column but before the MS source.

  • Run: Inject a blank extracted matrix (e.g., plasma processed via your current method) into the LC.

  • Observe: Monitor the baseline. A flat line is good. A dip (negative peak) indicates suppression; a hill indicates enhancement.

Visualization: Post-Column Infusion Setup

PostColumnInfusion LC LC Pump & Injector (Blank Matrix) Column Analytical Column (Separation) LC->Column Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte MS MS/MS Source (ESI) Tee->MS Combined Flow Data Chromatogram (Dips = Suppression) MS->Data

Caption: Workflow for Post-Column Infusion to visualize matrix suppression zones.

Module 2: Sample Preparation – The Root Cause

User Query: "I am using Protein Precipitation (PPT) with Acetonitrile. It's cheap and fast, but my variability is high."

Technical Insight: PPT is "dirty." It removes proteins but leaves phospholipids (glycerophosphocholines) intact. These elute late in the run (often in the next injection cycle), causing unpredictable suppression.[1]

For 4-(fluoromethyl)-N-methylbenzamide , the fluoromethyl group increases lipophilicity (LogP ~1.5–2.0), making it a prime candidate for cleaner extraction methods that leave phospholipids behind.

Recommended Protocol: Liquid-Liquid Extraction (LLE)

Switching to LLE is often the highest-impact fix for benzamides.

  • Buffer: Add 50 µL of 50 mM Ammonium Bicarbonate (pH 8.5) to 50 µL plasma. (Alkaline pH ensures the amide is neutral/suppresses ionization of background acids).

  • Solvent: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Why? The fluoromethyl-benzamide partitions into the organic layer. Phospholipids and salts stay in the aqueous layer.

  • Process: Vortex (5 min), Centrifuge, Freeze-decant (or transfer supernatant), Evaporate, and Reconstitute.

Comparison of Extraction Strategies
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Hybrid SPE (Phospholipid Removal)
Phospholipid Removal < 5% (Poor)> 95% (Excellent)> 99% (Superior)
Complexity LowHighMedium
Cost LowLow (Solvent only)High (Specialized plates)
Suitability for Topic Not Recommended Highly Recommended Alternative (if LLE recovery is low)
Module 3: Chromatographic Resolution

User Query: "My analyte elutes early, right near the solvent front. Is this a problem?"

Technical Insight: Yes. The "solvent front" is where unretained salts and polar matrix components elute. If your benzamide co-elutes with this zone, no amount of extraction will save you.

The Fix:

  • Column Choice: Use a column capable of retaining polar-embedded groups.

    • Recommendation:C18 with polar embedding (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl). The biphenyl phase interacts well with the pi-electrons of the benzamide ring.

  • Mobile Phase:

    • Avoid pure water start. Start at 5% Organic to encourage retention.

    • Caution: Do not use alcohols (Methanol) if you suspect the fluoromethyl group is labile (transesterification risk). Acetonitrile is safer.

Module 4: Internal Standards & Validation

User Query: "Can I use a structural analog like N-methylbenzamide?"

Technical Insight: No. Structural analogs do not compensate for matrix effects because they do not co-elute perfectly with the analyte. You need a Stable Isotope Labeled Internal Standard (SIL-IS) .

Selection Strategy:

  • Best: [¹³C₆]-4-(fluoromethyl)-N-methylbenzamide (Label on the benzene ring).

    • Why? ¹³C co-elutes perfectly.

  • Acceptable: [d₃]-N-methyl .

    • Warning: Deuterated methyl groups can show slight retention time shifts (Deuterium Isotope Effect), potentially separating the IS from the analyte just enough to miss the suppression window.

Validation Logic (Matuszewski Method): You must calculate the Matrix Factor (MF) according to FDA M10 guidelines.



  • MF = 1: No effect.

  • MF < 1: Suppression.

  • MF > 1: Enhancement.

  • IS-Normalized MF: The CV of the IS-normalized MF calculated from 6 different lots of matrix must be < 15% .

Decision Tree: Optimizing the Workflow

MethodDev Start Start Method Dev 4-(fluoromethyl)-N-methylbenzamide CheckStab Check Stability: Does -CH2F degrade in plasma? Start->CheckStab Unstable YES: Add Stabilizer (NaF or Acidify) CheckStab->Unstable Degradation Stable NO: Proceed CheckStab->Stable Stable Extraction Select Extraction Unstable->Extraction Stable->Extraction LLE LLE (MTBE/EtAc) *Recommended* Extraction->LLE PPT Protein Precip *High Risk* Extraction->PPT CheckMF Calculate Matrix Factor (MF) LLE->CheckMF PPT->CheckMF Pass CV < 15% Proceed to Validation CheckMF->Pass Fail CV > 15% Switch to HybridSPE CheckMF->Fail

Caption: Decision tree for method development, prioritizing stability and extraction efficiency.

References
  • US Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Retrieved from [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022).[2] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of HPLC Separation for 4-(fluoromethyl)-N-methylbenzamide Isomers

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the HPLC separation of 4-(fluoromethyl)-N-methylbenzamide po...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the HPLC separation of 4-(fluoromethyl)-N-methylbenzamide positional isomers (ortho-, meta-, and para-). This document moves beyond simple protocols to explain the underlying chromatographic principles, ensuring you can make informed decisions to resolve your specific separation challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the separation of these challenging positional isomers.

Q1: What are the primary challenges in separating positional isomers like 4-(fluoromethyl)-N-methylbenzamide by HPLC?

Separating positional isomers is a common challenge in liquid chromatography because they often have very similar physicochemical properties, such as hydrophobicity (logP) and molecular weight.[1] For 4-(fluoromethyl)-N-methylbenzamide isomers, the only difference is the substitution position on the benzene ring. This leads to nearly identical retention times on standard reversed-phase columns (like C18), resulting in poor resolution or complete co-elution.[2] Achieving separation requires a chromatographic system that can exploit subtle differences in their structure, such as dipole moments or electron density distribution.[3]

Q2: Which HPLC stationary phases are most effective for separating these aromatic positional isomers?

Standard C18 columns, which separate primarily based on hydrophobicity, are often insufficient.[4] To resolve positional isomers, specialized stationary phases that offer alternative separation mechanisms are necessary.

Stationary Phase TypeSeparation MechanismSuitability for Isomers
Phenyl (e.g., Phenyl-Hexyl) π-π interactions, dipole-dipole interactions, and hydrophobic interactions.Highly Recommended. The phenyl groups in the stationary phase can interact differently with the electron clouds of the isomer analytes, exploiting differences in electron density due to the substituent's position.[3]
Pentafluorophenyl (PFP) Multiple interactions: π-π, dipole-dipole, charge-transfer, and ion-exchange.Highly Recommended. PFP phases are particularly effective for separating halogenated compounds and positional isomers due to their unique electronic and steric properties.[5][6]
Standard C18 / C8 Primarily hydrophobic interactions.Generally Poor. Unlikely to provide adequate selectivity unless operated under highly optimized conditions.[4]
Embedded Polar Group (EPG) Hydrophobic interactions plus hydrogen bonding capabilities.Potentially Useful. Can offer alternative selectivity but may not be as effective as phenyl-based phases for this specific separation.

For aromatic positional isomers, a column with a phenyl ligand is often an excellent starting point due to the potential for π-π interactions.[3]

Q3: How should I approach mobile phase optimization for this separation?

Mobile phase optimization is critical for manipulating selectivity (α), a key factor in the resolution equation.

  • Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.

    • Acetonitrile acts as a dipole and π-acceptor.

    • Methanol is a protic solvent capable of hydrogen bonding. For separations involving π-π interactions with a phenyl column, methanol can sometimes be more effective than acetonitrile.[4] It is recommended to screen both solvents.

  • pH Control: The 4-(fluoromethyl)-N-methylbenzamide molecule contains an amide group which is generally neutral, but its polarity can be subtly influenced by pH. Buffering the mobile phase (e.g., with phosphate or acetate buffer) around a neutral pH (e.g., pH 6-7) ensures consistent retention times and peak shapes by suppressing any potential ionization of silanol groups on the stationary phase.

  • Additives: Small amounts of additives like triethylamine (TEA) can be used to mask active silanol sites on the silica support, improving peak shape for basic or polar compounds.[7] However, this should be a secondary optimization step if peak tailing is observed.

Q4: What is the role of column temperature in improving the resolution of these isomers?

Temperature is a powerful yet often underutilized tool for optimizing selectivity.[8]

  • Impact on Retention and Selectivity: Increasing column temperature generally decreases retention time by lowering mobile phase viscosity and increasing analyte diffusion.[9][10] More importantly, it can alter the thermodynamics of analyte-stationary phase interactions. For some closely eluting pairs, a change of just a few degrees can be enough to reverse elution order or significantly improve resolution.[8]

  • Practical Approach: It is advisable to screen a range of temperatures, for instance, from 25°C to 60°C. In some specific cases of isomer separation, lower temperatures may actually improve resolution by enhancing the subtle intermolecular interactions required for separation.[11][12]

  • Reproducibility: Stable temperature control is essential for reproducible retention times and robust methods.[9]

Q5: How can I confirm the identity of each separated isomer peak?

Since all isomers have the same mass, mass spectrometry (MS) alone cannot differentiate them without fragmentation analysis. A combination of techniques is required:

  • Reference Standards: The most reliable method is to inject pure reference standards for each isomer (ortho-, meta-, para-) individually to determine their respective retention times under the optimized method.

  • LC-MS/MS: If reference standards are unavailable, tandem mass spectrometry (MS/MS) can be used. The fragmentation patterns of positional isomers can sometimes be different, allowing for tentative identification.

  • Process Knowledge: If the sample comes from a chemical synthesis, knowledge of the reaction mechanism can often predict the major and minor isomers, aiding in peak assignment.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the separation of 4-(fluoromethyl)-N-methylbenzamide isomers.

Problem: Poor Resolution or Complete Co-elution

Co-elution occurs when two or more compounds elute from the column at the same time, appearing as a single, often distorted, peak.[2][13]

cluster_problem Problem: Co-elution cluster_solution Solution Path Problem Single, broad, or shouldered peak A Change Selectivity (α) Problem->A Primary Approach B Increase Efficiency (N) Problem->B Secondary Approach C Adjust Retention (k') Problem->C Fine-Tuning ChangeColumn Switch to Phenyl or PFP column A->ChangeColumn ChangeMobilePhase Switch ACN <=> MeOH Adjust pH A->ChangeMobilePhase ChangeTemp Screen 30°C to 60°C A->ChangeTemp UseSmallerParticles Switch to UHPLC column (<2 µm particles) B->UseSmallerParticles LowerFlowRate Decrease flow rate B->LowerFlowRate AdjustGradient Decrease gradient slope (make it shallower) C->AdjustGradient

Caption: Troubleshooting workflow for co-eluting peaks.

  • Change Stationary Phase: This is the most effective way to alter selectivity. If you are using a C18 column, switch to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column.[3][5] These phases provide different interaction mechanisms essential for isomer separation.[6]

  • Modify Mobile Phase:

    • Switch the organic modifier (e.g., from 100% ACN to 100% MeOH). The change in solvent properties can dramatically affect selectivity.

    • If using a gradient, make it shallower (e.g., from a 5-minute gradient of 10-90% B to a 15-minute gradient of 30-70% B). This gives the analytes more time to interact with the stationary phase.

  • Adjust Temperature: Systematically evaluate the separation at different temperatures (e.g., in 10°C increments from 30°C to 60°C). An increase in temperature can sometimes be beneficial, but for some isomers, cooling the column improves resolution.[8][11]

  • Increase Column Efficiency: Use a longer column or a column packed with smaller particles (UHPLC) to increase the theoretical plate number (N). While this doesn't change selectivity, higher efficiency results in narrower peaks, which can resolve closely eluting compounds.

Problem: Peak Tailing or Fronting

Peak tailing (asymmetrical peak with a drawn-out trailing edge) or fronting (leading edge is drawn out) can compromise resolution and integration accuracy.[7]

CauseSolution
Secondary Interactions Peak tailing is often caused by interactions between the analyte and active silanol groups on the silica surface. Solution: Add a competitor, like 0.1% triethylamine (TEA) or formic acid (FA) to the mobile phase, or use a well-endcapped, high-purity silica column.[7]
Column Overload Injecting too much sample mass can cause both tailing and fronting. Solution: Reduce the injection volume or the sample concentration.
Mismatched Injection Solvent Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Column Contamination/Void A blocked inlet frit or a void at the head of the column can cause peak splitting or severe tailing. Solution: Reverse-flush the column (if permitted by the manufacturer). If this fails, replace the column. Using a guard column can prevent this.[14]
Problem: Inconsistent Retention Times

Poor reproducibility in retention times makes peak identification unreliable.[9]

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. A good rule of thumb is to flush with 10-20 column volumes.

  • Temperature Fluctuations: Lack of a column oven or poor temperature control can cause retention times to drift. Use a thermostatted column compartment to maintain a stable temperature.[9]

  • Mobile Phase Composition Changes:

    • Evaporation of the organic solvent can change the mobile phase strength. Keep mobile phase bottles capped.

    • Inaccurate mobile phase preparation. Be precise when mixing solvents.

  • Pump and System Leaks: Check for pressure fluctuations, which may indicate a leak in the system or failing pump seals.

Systematic Method Development Workflow

A structured approach is key to efficiently developing a robust separation method.

Step-by-Step Experimental Protocol

Objective: To develop a robust HPLC method for the baseline separation of 4-(fluoromethyl)-N-methylbenzamide isomers.

1. Initial Column and Mobile Phase Screening:

  • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile (ACN).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Detector: UV at 254 nm.
  • Procedure: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes).
  • Analysis: Evaluate if any separation is observed.

2. Organic Modifier Evaluation:

  • Procedure: Replace Mobile Phase B with Methanol (MeOH) and repeat the scouting gradient from Step 1.
  • Analysis: Compare the chromatograms from ACN and MeOH. Choose the solvent that provides the best initial selectivity (i.e., the largest separation between any of the isomer peaks).

3. Gradient Optimization:

  • Based on the scouting run with the chosen organic modifier, design a shallower gradient focused on the elution window of the isomers.
  • Example: If isomers elute between 40% and 60% B in the scouting run, a new gradient could be: 35% B to 65% B over 20 minutes.
  • Goal: Achieve baseline or near-baseline separation of all isomers.

4. Temperature Optimization:

  • Procedure: Using the optimized gradient from Step 3, run the analysis at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C).
  • Analysis: Create a resolution map (plot resolution vs. temperature) to find the optimal temperature that maximizes the resolution of the most critical pair of peaks.[8]

5. Final Method Refinement:

  • Fine-tune the flow rate and gradient slope for optimal resolution and run time.
  • Confirm peak identity using reference standards.
  • Perform method validation according to ICH guidelines, assessing linearity, precision, accuracy, and robustness.[15]
Method Development Workflow Diagram

cluster_logic Decision Points Start Start: Define Separation Goal ScreenColumn Step 1: Column Screening (C18 vs. Phenyl vs. PFP) Start->ScreenColumn ScreenSolvent Step 2: Organic Modifier Screening (ACN vs. MeOH) ScreenColumn->ScreenSolvent Decision1 Separation Achieved? ScreenSolvent->Decision1 OptimizeGradient Step 3: Gradient Optimization (Adjust Slope & Range) Decision2 Resolution > 1.5? OptimizeGradient->Decision2 OptimizeTemp Step 4: Temperature Optimization (Screen 25-60°C) Decision3 Resolution > 1.5? OptimizeTemp->Decision3 Finalize Step 5: Final Method & Validation End End: Robust Method Finalize->End Decision1->OptimizeGradient No Decision1->Finalize Yes Decision2->OptimizeTemp No Decision2->Finalize Yes Decision3->ScreenColumn No, Re-screen with new column Decision3->Finalize Yes

Caption: Systematic workflow for HPLC method development.

References

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Cogent HPLC Columns.
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution? Chrom Tech.
  • Axion Labs. (2025).
  • Sigma-Aldrich. (n.d.). Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Shimadzu. (n.d.).
  • Avantor. (n.d.).
  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
  • Ibis Scientific, LLC. (2025).
  • Phenomenex. (2024). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • ResearchGate. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Molnar-Institute. (2017).
  • Nacalai Tesque, Inc. (n.d.).
  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Restek.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(Fluoromethyl)-N-methylbenzamide vs. Methyl &amp; Perfluoro Analogs

The following guide details the comparative biological profile of 4-(fluoromethyl)-N-methylbenzamide , a strategic organofluorine probe used in medicinal chemistry to optimize metabolic stability and lipophilicity withou...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative biological profile of 4-(fluoromethyl)-N-methylbenzamide , a strategic organofluorine probe used in medicinal chemistry to optimize metabolic stability and lipophilicity without altering steric bulk significantly.

[1]

Executive Summary: The "Fluorine Scan" Strategy

In early-stage drug discovery, the benzamide scaffold is a privileged structure found in PARP inhibitors, antipsychotics (e.g., Sulpiride), and HDAC inhibitors. A critical optimization step involves the "Fluorine Scan"—replacing hydrogen or methyl groups with fluorine to modulate physicochemical properties.[1]

4-(fluoromethyl)-N-methylbenzamide represents a specific "monofluoromethyl" (MFM) modification.[1] Unlike the more common trifluoromethyl (


) group, the MFM (

) group offers a unique "Goldilocks" zone:
  • Sterics: Isosteric with the parent methyl group (unlike the bulkier

    
    ).[1]
    
  • Electronics: Modulates pKa and dipole alignment without the extreme electron-withdrawing penalty of perfluorination.[1]

  • Metabolism: Blocks rapid benzylic oxidation, a common clearance pathway for methyl-substituted aromatics.[1]

This guide compares the MFM probe against its two primary analogs: the Parent Methyl (metabolically labile) and the Trifluoromethyl (lipophilic/stable).[1]

Chemical Profile & Structural Analogs

We compare three distinct analogs to demonstrate the impact of fluorination degree on the benzamide core.

FeatureParent Analog Target Product Perfluoro Analog
Compound 4-Methyl-N-methylbenzamide 4-(Fluoromethyl)-N-methylbenzamide 4-(Trifluoromethyl)-N-methylbenzamide
Substituent



Steric Size ~2.0 Å (Van der Waals)~2.1 Å (Isosteric to

)
~2.7 Å (Bulky, ~Isopropyl size)
Electronic Effect Electron Donating (

)
Weakly WithdrawingStrongly Withdrawing (

)
Primary Liability Rapid Benzylic OxidationChemical Stability (Solvolysis risk*)Solubility / Lipophilicity

> Note: Monofluoromethyl groups can be chemically labile to hydrolysis (releasing HF) if not stabilized by the aromatic ring.[1] In the 4-benzamide position, the ring stabilizes the system, making it a viable drug fragment.

Comparative Performance Data

The following data synthesizes physicochemical and metabolic stability trends observed in benzamide SAR (Structure-Activity Relationship) studies [1][2].

A. Physicochemical Properties (Experimental & Predicted)

The introduction of a single fluorine atom creates a strong dipole moment, often lowering LogP compared to the parent methyl in specific conformations, whereas


 drastically increases lipophilicity.[1]
Property4-Methyl (Parent)4-Fluoromethyl (Target)4-Trifluoromethyl (Analog)Impact Analysis
LogP (Lipophilicity) 1.451.382.40Target maintains water solubility better than

.[1]
Polar Surface Area (TPSA) 29.1

29.1

29.1

Amide core dominates TPSA; F does not add PSA.[1]
Hammett

-0.17+0.10 (approx)+0.54Target slightly acidifies the amide NH compared to parent.[1]
B. Metabolic Stability (Microsomal Stability Assay)

The primary application of the 4-fluoromethyl group is to block CYP450-mediated benzylic hydroxylation .[1]

  • Substrate: 1

    
    M compound incubated with Human Liver Microsomes (HLM).
    
  • Cofactor: NADPH regenerating system.[1]

Metric4-Methyl (Parent)4-Fluoromethyl (Target)4-Trifluoromethyl (Analog)
Major Metabolite Benzoic Acid deriv.[1] (via

)
Minimal / Defluorinated traceNone (at benzylic pos.)[1]
Intrinsic Clearance (

)
High (>50

L/min/mg)
Medium (<20

L/min/mg)
Low (<5

L/min/mg)
Half-life (

)
< 15 min~ 45-60 min > 120 min

Interpretation: The parent methyl is rapidly oxidized to the alcohol and then the carboxylic acid. The 4-fluoromethyl analog blocks this specific pathway because the C-F bond (~116 kcal/mol) is stronger than the C-H bond (~99 kcal/mol), preventing hydrogen abstraction by the CYP450 Iron-Oxo species [3]. While


 is the most stable, it incurs a lipophilicity penalty that can lead to off-target toxicity; the monofluoromethyl is the balanced choice.

Mechanistic Visualization

Pathway 1: Metabolic Fate of Benzamide Analogs

The following diagram illustrates why the 4-fluoromethyl analog is superior to the methyl parent for metabolic stability.

MetabolicPathways Figure 1: Metabolic blockade via fluorination. The Target prevents rapid benzylic oxidation. Parent 4-Methyl-N-methylbenzamide (Parent) Metabolite1 Alcohol Intermediate (-CH2OH) Parent->Metabolite1 CYP450 (Rapid Oxidation) Target 4-(Fluoromethyl)-N-methylbenzamide (Target) Target->Target Stable Target->Metabolite1 Blocked by F (Slow) Perfluoro 4-(Trifluoromethyl)-N-methylbenzamide (Analog) Perfluoro->Perfluoro Metabolically Inert Metabolite2 Benzoic Acid Deriv. (Inactive/Excreted) Metabolite1->Metabolite2 Dehydrogenase

Pathway 2: SAR Decision Logic

When to use 4-(fluoromethyl)-N-methylbenzamide in your pipeline?

SAR_Logic Start Lead Compound Optimization (Benzamide Scaffold) Issue Identify Liability Start->Issue Branch1 High Clearance? (Metabolic Instability) Issue->Branch1 Branch2 Low Potency? Issue->Branch2 Sol1 Is the Methyl group the soft spot? Branch1->Sol1 Decision1 Use -CF3 (Trifluoromethyl) Sol1->Decision1 If steric bulk is tolerated Decision2 Use -CH2F (Monofluoromethyl) Sol1->Decision2 If sterics are tight (Bioisostere needed) Outcome Maintains Potency Improves t1/2 Decision2->Outcome

Experimental Protocols

To validate the advantages of the 4-(fluoromethyl) analog, the following protocols are recommended.

Protocol A: Synthesis via Deoxyfluorination

Direct fluorination of the alcohol precursor is the standard route.

  • Starting Material: 4-(hydroxymethyl)-N-methylbenzamide.[1]

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.[1]

  • Procedure:

    • Dissolve starting material (1.0 eq) in anhydrous DCM at -78°C.

    • Add DAST (1.2 eq) dropwise under

      
       atmosphere.[1]
      
    • Allow warming to RT over 2 hours.

    • Quench: Pour into sat.

      
       (Caution: 
      
      
      
      evolution).[1]
    • Purification: Silica gel chromatography (EtOAc/Hexane gradient).[1]

    • Validation:

      
      F NMR (expect triplet or multiplet around -200 to -230 ppm depending on reference).
      
Protocol B: In Vitro Microsomal Stability Assay

Self-validating system to compare


.
  • Preparation: Prepare 10 mM stock solutions of Parent, Target, and Perfluoro analog in DMSO.

  • Incubation:

    • Dilute to 1

      
      M in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.[1]
      
    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH (1 mM final).[1]

  • Sampling: Aliquot 50

    
    L at t=0, 5, 15, 30, 60 min into cold acetonitrile (containing internal standard, e.g., Warfarin).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.[1]

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .[1]

References

  • BenchChem. (2025).[1] Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem Technical Guides. [1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry. [1]

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.[1] [1]

  • PubChem. (2025).[1][2][3][4] 4-(Fluoromethyl)-N-methylbenzamide Compound Summary. National Library of Medicine.[1] [1]

  • Vertex AI Search Results. (2026). Synthesis and Biological Evaluation of Trifluoromethyl Benzamides as CETP Inhibitors. [1]

Sources

Comparative

A Researcher's Guide to Comparative Cross-Reactivity Analysis of 4-(Fluoromethyl)-N-methylbenzamide

In the landscape of modern drug discovery, the development of highly selective molecular agents is paramount. A compound's efficacy is intrinsically linked to its specificity for the intended biological target.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of highly selective molecular agents is paramount. A compound's efficacy is intrinsically linked to its specificity for the intended biological target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a dilution of the desired therapeutic effect. This guide provides a comprehensive framework for designing and executing a cross-reactivity study for the research compound 4-(fluoromethyl)-N-methylbenzamide, a novel synthetic molecule with potential therapeutic applications.

While the primary target of 4-(fluoromethyl)-N-methylbenzamide is hypothesized to be a specific protein kinase, herein referred to as "Kinase X," a thorough understanding of its broader interaction profile is essential for its advancement as a research tool or potential therapeutic candidate. This guide will objectively compare the compound's performance against its primary target with its activity at other related and unrelated molecular targets, supported by established experimental methodologies.

The Imperative of Selectivity Profiling

The core principle behind a cross-reactivity study is the quantitative comparison of a compound's potency at its intended target versus a panel of other biologically relevant targets.[1] The human kinome, for instance, comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, a common target for small molecule inhibitors.[2] Consequently, a compound designed to inhibit one kinase may inadvertently interact with several others, leading to a promiscuous activity profile.

A robust cross-reactivity study serves several critical functions:

  • De-risking a lead compound: Early identification of potential off-target liabilities can save significant time and resources in the drug development pipeline.[3]

  • Elucidating mechanism of action: Understanding the full spectrum of a compound's interactions can provide deeper insights into its biological effects.

  • Identifying opportunities for polypharmacology: In some cases, multi-target engagement can be therapeutically beneficial.

Designing the Cross-Reactivity Study: A Multi-Faceted Approach

A comprehensive assessment of 4-(fluoromethyl)-N-methylbenzamide's selectivity requires a multi-pronged approach, combining biochemical and cell-based assays.

Biochemical Assays: The Foundation of Potency Determination

Biochemical assays provide a direct measure of the interaction between a compound and a purified protein target, free from the complexities of a cellular environment.[4] For kinase inhibitors, radiometric and fluorescence-based assays are the gold standard.[5]

Key Parameters:

  • IC50 (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6] It is an operational parameter that can be influenced by assay conditions.[7]

  • Ki (Inhibition constant): This is a measure of the binding affinity between the inhibitor and the enzyme.[8] Unlike the IC50, the Ki is an intrinsic property of the inhibitor and is independent of enzyme concentration, making it a more reliable metric for comparing potencies across different assays and laboratories.[9][10]

Target Selection for the Screening Panel:

The selection of targets for the cross-reactivity panel is a critical step. For 4-(fluoromethyl)-N-methylbenzamide, a rational approach would include:

  • Closely related kinases: Other members of the same kinase family as Kinase X.

  • Structurally similar kinases: Kinases from different families that share conserved ATP-binding site motifs.

  • Commonly implicated off-targets: A panel of kinases known to be frequent off-targets for kinase inhibitors (e.g., SRC, LCK, GSK3β).[1]

  • Unrelated targets: A selection of non-kinase enzymes and receptors to assess broader specificity.

Commercial services offer extensive kinase selectivity panels, providing a cost-effective and high-throughput option for initial screening.[11][12]

Comparative Data for 4-(fluoromethyl)-N-methylbenzamide

The following table presents hypothetical, yet representative, data from a biochemical screen of 4-(fluoromethyl)-N-methylbenzamide against a panel of protein kinases. The data is presented as Ki values to allow for direct comparison of binding affinities.

TargetKinase FamilyKi (nM)Selectivity Ratio (Ki off-target / Ki Kinase X)
Kinase X (Primary Target) Serine/Threonine Kinase 15 1
Kinase ASerine/Threonine Kinase35023.3
Kinase BTyrosine Kinase>10,000>667
Kinase CTyrosine Kinase8,500567
GSK3βSerine/Threonine Kinase1,20080
CDK2Serine/Threonine Kinase>10,000>667
SRCTyrosine Kinase5,700380
LCKTyrosine Kinase7,800520

Interpretation of Data:

The hypothetical data suggests that 4-(fluoromethyl)-N-methylbenzamide is a potent inhibitor of its primary target, Kinase X, with a Ki of 15 nM. The compound demonstrates good selectivity against the majority of the off-targets, with Ki values in the micromolar range. A selectivity ratio of over 100-fold is generally considered a good starting point for a selective inhibitor. However, the compound shows some activity against Kinase A (23.3-fold selectivity) and GSK3β (80-fold selectivity), which may warrant further investigation in cell-based assays.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the Ki of 4-(fluoromethyl)-N-methylbenzamide for a given kinase, a competitive radioligand binding assay is a highly sensitive and specific method.[13] This assay measures the ability of the unlabeled test compound to displace a radioactively labeled ligand from the kinase's active site.[14]

Workflow for Competitive Radioligand Binding Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_plate Prepare 96-well filter plates add_components Add buffer, kinase, radioligand, and varying concentrations of 4-(fluoromethyl)-N-methylbenzamide to wells prep_plate->add_components prep_reagents Prepare assay buffer, radioligand, and unlabeled competitor stocks prep_reagents->add_components prep_enzyme Dilute purified kinase to working concentration prep_enzyme->add_components incubate Incubate at room temperature to reach equilibrium add_components->incubate filter_wash Harvest complexes by rapid filtration and wash to remove unbound radioligand incubate->filter_wash scintillation Measure radioactivity on filter plate using a scintillation counter filter_wash->scintillation plot_data Plot % inhibition vs. log concentration of test compound scintillation->plot_data calc_ic50 Determine IC50 from the dose-response curve plot_data->calc_ic50 calc_ki Calculate Ki using the Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT).

    • Radioligand: Dilute a stock solution of a known kinase inhibitor radiolabeled with ³H or ¹²⁵I to a working concentration (typically at or below its Kd).[15]

    • Test Compound: Prepare a serial dilution of 4-(fluoromethyl)-N-methylbenzamide in the assay buffer.

    • Kinase: Dilute the purified kinase enzyme to the desired concentration in the assay buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add the assay buffer, radioligand, and the test compound at various concentrations.

    • Initiate the binding reaction by adding the diluted kinase to each well.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

    • Incubate the plate for a predetermined time at a specific temperature to allow the binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioactivity.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Cell-Based Assays: Assessing Functional Consequences

While biochemical assays are crucial for determining direct binding affinity, cell-based assays are necessary to understand a compound's activity in a more physiologically relevant context. These assays can confirm on-target engagement and reveal potential off-target effects that manifest as changes in cellular signaling pathways.

Hypothetical Signaling Pathway and Impact of Cross-Reactivity

G cluster_pathway Cellular Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX KinaseA Kinase A (Off-Target) Receptor->KinaseA SubstrateX Substrate X KinaseX->SubstrateX ResponseX Desired Therapeutic Effect (e.g., Apoptosis) SubstrateX->ResponseX SubstrateA Substrate A KinaseA->SubstrateA ResponseA Undesired Side Effect (e.g., Proliferation) SubstrateA->ResponseA Inhibitor 4-(fluoromethyl)- N-methylbenzamide Inhibitor->KinaseX Inhibition (On-Target) Inhibitor->KinaseA Inhibition (Off-Target)

Caption: Impact of cross-reactivity on cellular signaling pathways.

This diagram illustrates how 4-(fluoromethyl)-N-methylbenzamide is intended to inhibit Kinase X, leading to a desired therapeutic outcome. However, due to its cross-reactivity with Kinase A, it may also inhibit a parallel pathway, potentially leading to unintended side effects.

Conclusion

The comprehensive cross-reactivity profiling of 4-(fluoromethyl)-N-methylbenzamide is a critical step in its evaluation as a research tool or potential therapeutic agent. By employing a combination of biochemical and cell-based assays, researchers can build a detailed picture of its selectivity profile. The hypothetical data and methodologies presented in this guide provide a robust framework for conducting such a study. A thorough understanding of a compound's on- and off-target activities is essential for making informed decisions in the complex process of drug discovery and development.

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link][13]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link][8]

  • Wikipedia. (2023, November 28). Ligand binding assay. Retrieved from [Link][15]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link][14]

  • Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link][6]

  • Biosensing Instrument. (2018, December 1). Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis. Retrieved from [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]

  • van Vlijmen, H., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 163(1), 1-15. Retrieved from [Link][1]

  • Palo, M., et al. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 63(15), 4735-4745. Retrieved from [Link][16]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][2]

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link][7]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Considerations and suggested workflow for in vitro kinase inhibitor... Retrieved from [Link][4]

  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link][10]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link][5]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][17]

  • Concept Life Sciences. (n.d.). Small Molecule Drug Discovery CRO. Retrieved from [Link][3]

Sources

Validation

A Senior Application Scientist's Guide: Comparative Analysis of Fluoro- vs. Trifluoromethyl Benzamides in Drug Discovery

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds represents a cornerstone of molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds represents a cornerstone of molecular design and optimization.[1] Among the array of fluorinated motifs, alkylfluorides, particularly fluoromethyl (-CH₂F) and trifluoromethyl (-CF₃) groups, are frequently employed to modulate a candidate's pharmacological profile.[2][3][4][5] The unique physicochemical properties conferred by these groups—stemming from fluorine's high electronegativity, the strength of the carbon-fluorine bond, and specific steric demands—can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target binding affinity.[1][4][6]

This guide provides a comparative analysis of fluoromethyl- and trifluoromethyl-substituted benzamides, a common scaffold in medicinal chemistry. We will dissect the causal relationships between these specific fluorine substitutions and their downstream effects on key drug-like properties, supported by established principles and detailed experimental protocols to empower researchers in their optimization efforts.

Part 1: Physicochemical Properties - A Tale of Two Substituents

The choice between a fluoromethyl and a trifluoromethyl group is a decision driven by the desired degree of modulation. The effects are not interchangeable; they represent points on a spectrum of physicochemical properties.

Lipophilicity and Permeability

Lipophilicity, often quantified as the octanol/water partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.

  • Fluoromethyl (-CH₂F): Monofluorination offers a subtle, incremental increase in lipophilicity compared to a non-substituted analog. This fine-tuning can be advantageous when a large jump in lipophilicity would be detrimental, potentially leading to poor solubility or off-target effects.

  • Trifluoromethyl (-CF₃): The -CF₃ group imparts a substantial increase in lipophilicity.[1][2][6] This is often a go-to strategy for enhancing membrane permeability and improving CNS penetration.[1][7] However, this significant increase must be carefully balanced to avoid issues of metabolic instability associated with highly lipophilic compounds.[1]

Table 1: Illustrative Comparison of Physicochemical Properties

PropertyBenzamide (Parent)Fluoromethyl BenzamideTrifluoromethyl BenzamideRationale & Causality
Hansch Lipophilicity Parameter (π) 0~ +0.1 to +0.2~ +0.88The π value quantifies the substituent's contribution to LogP. The highly hydrophobic nature of the three fluorine atoms in -CF₃ results in a significantly larger increase in lipophilicity compared to the single fluorine in -CH₂F.
Hammett Electronic Parameter (σ) 0~ +0.1 to +0.2~ +0.54This parameter reflects the electron-withdrawing nature of the substituent. The cumulative inductive effect of three fluorine atoms makes -CF₃ a potent electron-withdrawing group, significantly impacting aromatic ring electronics and acidity/basicity of nearby functional groups.[2][7]
Steric Parameter (Van der Waals Radius) H: 1.20 Å-CH₂F: Larger than H-CF₃: Significantly larger than -CH₂FThe trifluoromethyl group presents a considerable steric footprint, which can be exploited to enhance binding selectivity or, conversely, may lead to steric hindrance at the target's active site.
Electronic Effects and pKa Modulation

The profound electron-withdrawing nature of these substituents can alter the electronic landscape of the entire molecule. The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[2][7] This effect is critical as it can:

  • Decrease the pKa of the amide N-H proton, making it more acidic. This can alter hydrogen bonding capabilities with the target protein.

  • Modulate Target Interactions: The strong dipole moment of the C-F bonds can lead to favorable electrostatic or dipole-dipole interactions within the binding pocket.[2][4]

Below is a diagram illustrating the comparative inductive effects on the benzamide scaffold.

Caption: Inductive electron withdrawal increases from H to -CH₂F to -CF₃.

Part 2: Metabolic Stability - Blocking the "Soft Spots"

A primary driver for introducing fluorinated groups is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][8]

  • Trifluoromethyl (-CF₃): The -CF₃ group is exceptionally robust and serves as an effective metabolic shield.[8] The carbon-fluorine bond's high dissociation energy (approx. 485 kJ/mol) compared to a carbon-hydrogen bond (approx. 414 kJ/mol) makes it highly resistant to enzymatic cleavage. Replacing a metabolically labile methyl group with a -CF₃ group is a proven strategy to increase a drug's half-life and bioavailability.

  • Fluoromethyl (-CH₂F): The metabolic fate of a -CH₂F group is more nuanced. While the C-F bond itself is stable, the fluorine atom can activate the adjacent C-H bonds, potentially leading to oxidation. However, this pathway is generally slower than the metabolism of a standard methyl group. Therefore, the -CH₂F group often provides a moderate enhancement in metabolic stability, representing a middle ground between a methyl and a trifluoromethyl group.

The following experimental protocol provides a self-validating system for assessing these differences directly.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol is designed to determine the rate of metabolic degradation of a test compound by liver microsomes, which are rich in CYP enzymes.

Objective: To quantify and compare the intrinsic clearance (CLᵢₙₜ) of fluoromethyl- and trifluoromethyl-benzamide analogs.

Materials:

  • Test Compounds (Fluoromethyl- and Trifluoromethyl-benzamides, 10 mM stock in DMSO)

  • Control Compound (e.g., Verapamil, high clearance)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with 0.1% Formic Acid (Stopping Solution)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

Methodology:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a 1 mg/mL microsomal working solution in pre-warmed (37°C) phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare working solutions of test and control compounds at 100 µM in buffer (1% final DMSO concentration).

  • Incubation (in duplicate):

    • Add 98 µL of the microsomal working solution to each well of the 96-well plate.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • To initiate the reaction, add 2 µL of the 100 µM compound working solution to the appropriate wells (final substrate concentration: 2 µM).

    • Simultaneously, for the T=0 min time point, add 100 µL of the reaction mixture to a separate plate containing 200 µL of the cold stopping solution.

  • Time Points:

    • Incubate the reaction plate at 37°C with gentle shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer 100 µL of the reaction mixture from each well to the collection plate containing 200 µL of the stopping solution.

  • Sample Processing:

    • Seal and vortex the collection plate to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the percentage of the parent drug remaining at each time point.

  • Data Interpretation:

    • Plot the natural log of the percent parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Trustworthiness Check: The inclusion of a high-clearance control like Verapamil validates the metabolic activity of the microsomal batch. A "no-NADPH" control, where the regenerating system is replaced with buffer, should also be run to confirm that the observed degradation is enzyme-dependent.

G cluster_workflow In Vitro Microsomal Stability Assay Workflow A 1. Prepare Reagents (Microsomes, NADPH, Compounds) B 2. Pre-incubate Microsomes (37°C, 10 min) A->B C 3. Initiate Reaction (Add Compound) B->C D 4. Time-Point Sampling (0, 5, 15, 30, 60 min) C->D Incubate @ 37°C E 5. Quench Reaction (Add Cold Acetonitrile) D->E F 6. Protein Precipitation (Centrifuge @ 4000 rpm) E->F G 7. Supernatant Analysis (LC-MS/MS) F->G H 8. Data Analysis (Calculate t½ and CLᵢₙₜ) G->H

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Table 2: Expected Outcomes from Microsomal Stability Assay

ParameterFluoromethyl BenzamideTrifluoromethyl BenzamideRationale & Causality
**In Vitro Half-life (t₁/₂) **ModerateLongThe -CF₃ group effectively blocks CYP-mediated oxidation at the site of attachment, leading to a significantly reduced rate of metabolism and a longer half-life.[8] The -CH₂F group offers some protection but may still be susceptible to slower metabolism.
Intrinsic Clearance (CLᵢₙₜ) Moderate to LowLowIntrinsic clearance is a direct measure of metabolic rate. Blocking a primary metabolic pathway with a -CF₃ group drastically reduces this value.[8]

Conclusion and Forward Look

The choice between a fluoromethyl and a trifluoromethyl substituent is a strategic decision in drug design, not a simple substitution. The trifluoromethyl group offers a powerful, albeit drastic, method to enhance metabolic stability and lipophilicity, which can fundamentally alter a compound's profile.[7] In contrast, the fluoromethyl group provides a more subtle tool for fine-tuning these same properties.

The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions. By understanding the causal links between structure and function, researchers can more effectively navigate the complex process of lead optimization, ultimately designing safer and more efficacious therapeutics. The self-validating nature of the described protocols ensures that the generated data is robust, reliable, and directly applicable to project advancement.

References

  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses.
  • Synthesis routes of 3-(Trifluoromethyl)benzamide. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
  • Synthetic method of 2-trifluoromethyl benzamide. Google Patents.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. ResearchGate.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Chemical Properties of m-(trifluoromethyl)benzamide (CAS 1801-10-1). Cheméo.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Semantic Scholar.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Benchchem.
  • Trifluoromethyl group – Knowledge and References. Taylor & Francis.
  • Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ResearchGate.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.

Sources

Comparative

A Comparative Efficacy Analysis of 4-(fluoromethyl)-N-methylbenzamide in the PARP Inhibitor Landscape

This guide provides a comprehensive comparison of the hypothetical novel compound, 4-(fluoromethyl)-N-methylbenzamide, with established poly (ADP-ribose) polymerase (PARP) inhibitors. Given its benzamide core, a common s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the hypothetical novel compound, 4-(fluoromethyl)-N-methylbenzamide, with established poly (ADP-ribose) polymerase (PARP) inhibitors. Given its benzamide core, a common structural feature among PARP inhibitors, we will assess its potential efficacy by benchmarking against leading compounds in this class.[1][2][3][4] This analysis is designed for researchers, scientists, and drug development professionals to contextualize the potential of new chemical entities within the DNA Damage Response (DDR) therapeutic area.

Introduction: The Therapeutic Promise of PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5][6][7] The therapeutic strategy of PARP inhibition is a prime example of synthetic lethality. In cancer cells with pre-existing defects in homologous recombination (HR) repair of double-strand DNA breaks (DSBs), often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[6][7][8] During DNA replication, these unresolved SSBs are converted into toxic DSBs.[9] The HR-deficient cancer cells cannot efficiently repair these DSBs, leading to genomic instability and ultimately, cell death.[6][10] Normal cells, with functional HR pathways, are less affected by PARP inhibition, providing a therapeutic window.[5][6]

Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received regulatory approval for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers, particularly in patients with germline or somatic BRCA mutations.[10][11][12][13][14][15][16]

The PARP Inhibition Signaling Pathway

The following diagram illustrates the principle of synthetic lethality exploited by PARP inhibitors in BRCA-mutated cancer cells.

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-mutated Cancer Cell DNA Damage DNA Damage SSB SSB DNA Damage->SSB DSB DSB DNA Damage->DSB PARP PARP SSB->PARP BER BER PARP->BER Cell Survival Cell Survival BER->Cell Survival HR Repair HR Repair DSB->HR Repair HR Repair->Cell Survival DNA Damage_C DNA Damage SSB_C SSB DNA Damage_C->SSB_C DSB_C DSB DNA Damage_C->DSB_C PARP_C PARP SSB_C->PARP_C SSB_C->DSB_C Replication Fork Collapse PARPi 4-(fluoromethyl)-N-methylbenzamide (PARP Inhibitor) PARPi->PARP_C Inhibition BER_C BER HR_Repair_C HR Repair Cell_Death Cell Death (Apoptosis) DSB_C->Cell_Death

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Comparative Analysis of 4-(fluoromethyl)-N-methylbenzamide and Existing PARP Inhibitors

To evaluate the potential of 4-(fluoromethyl)-N-methylbenzamide, we will compare its hypothetical profile with approved PARP inhibitors across several key parameters.

Table 1: Overview of Approved PARP Inhibitors
CompoundBrand NameKey Approved Indications
Olaparib LynparzaOvarian, Breast, Pancreatic, and Prostate Cancer[8][15][17]
Niraparib ZejulaOvarian Cancer[18][19][20]
Rucaparib RubracaOvarian and Prostate Cancer[11][12][21][22][23]
Talazoparib TalzennaBreast Cancer[13][14][24][25]
Veliparib (Investigational)Under investigation for various cancers, including breast and lung cancer[26][27][28][29][30]
Table 2: Comparative Pharmacokinetic Properties
ParameterOlaparibNiraparibRucaparibTalazoparib4-(fluoromethyl)-N-methylbenzamide
Dosing Twice daily[31]Once daily[31][32]Twice daily[31]Once daily[32]To be determined
Half-life (t½) ~15 hours[33]~36 hours[31]~18 hours[31]Long half-life[34]To be determined
Metabolism Primarily CYP3A4/5[33][34]Carboxylesterases[34]Primarily CYP enzymes[34]Minimal hepatic metabolism[34]To be determined
Oral Bioavailability Variable~73%[9]~36%[9]HighTo be determined

The distinct pharmacokinetic profiles of existing PARP inhibitors influence their dosing schedules and potential for drug-drug interactions.[9][32] For instance, the long half-life of niraparib allows for once-daily dosing, which can be advantageous for patient compliance.[31] Conversely, olaparib's metabolism via CYP3A4 necessitates caution when co-administered with inhibitors or inducers of this enzyme.[31] The pharmacokinetic properties of 4-(fluoromethyl)-N-methylbenzamide would need to be thoroughly characterized to establish an optimal clinical profile.

Experimental Protocols for Efficacy Evaluation

To ascertain the efficacy of a novel compound like 4-(fluoromethyl)-N-methylbenzamide, a series of standardized in vitro assays are essential. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Experimental Workflow Diagram

start Novel Compound: 4-(fluoromethyl)-N-methylbenzamide assay1 PARP-1/2 Enzymatic Assay start->assay1 Determine IC₅₀ assay2 Cell Viability Assay (e.g., MTT/MTS) start->assay2 Determine GI₅₀ in BRCA-mut & BRCA-wt cells data_analysis Data Analysis & Comparison assay1->data_analysis assay3 DNA Damage Response Assay (γH2AX Staining) assay2->assay3 Confirm mechanism assay2->data_analysis assay3->data_analysis conclusion Efficacy Profile Determination data_analysis->conclusion

Caption: Workflow for in vitro evaluation of a novel PARP inhibitor.

PARP-1/2 Enzymatic Assay

Objective: To determine the direct inhibitory effect of 4-(fluoromethyl)-N-methylbenzamide on PARP-1 and PARP-2 enzyme activity and to calculate its half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • Recombinant human PARP-1 or PARP-2 enzyme is incubated with a histone-coated plate in the presence of NAD+, the substrate for PARP.

  • A range of concentrations of 4-(fluoromethyl)-N-methylbenzamide, along with a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle (e.g., DMSO) as a negative control, are added to the reaction wells.

  • The reaction is allowed to proceed, during which PARP enzymes transfer poly(ADP-ribose) (PAR) chains to the histone proteins.

  • The amount of PARylation is quantified using an anti-PAR antibody conjugated to a detection enzyme (e.g., horseradish peroxidase), followed by the addition of a chemiluminescent or colorimetric substrate.

  • The signal intensity, which is proportional to PARP activity, is measured using a plate reader.

  • The IC₅₀ value is calculated by plotting the percentage of PARP inhibition against the log concentration of the compound.

Causality: A low IC₅₀ value would indicate high potency of 4-(fluoromethyl)-N-methylbenzamide in directly inhibiting the catalytic activity of PARP enzymes.

Cell Viability Assay (MTT/MTS)

Objective: To assess the cytotoxic effect of 4-(fluoromethyl)-N-methylbenzamide on cancer cell lines with and without BRCA mutations, demonstrating synthetic lethality.

Methodology:

  • BRCA-mutant (e.g., CAPAN-1) and BRCA-wild-type (e.g., BxPC-3) cancer cell lines are seeded in 96-well plates.

  • Cells are treated with a serial dilution of 4-(fluoromethyl)-N-methylbenzamide, a positive control (e.g., Talazoparib), and a vehicle control.

  • After a defined incubation period (e.g., 72 hours), a tetrazolium salt solution (MTT or MTS) is added to each well.[35][36][37][38][39]

  • Metabolically active, viable cells reduce the tetrazolium salt into a colored formazan product.[35][37][38]

  • For MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[37][38] MTS forms a soluble product.[35][37]

  • The absorbance is measured with a spectrophotometer, which correlates with the number of viable cells.[35]

  • The half-maximal growth inhibition (GI₅₀) is calculated for each cell line.

Causality: A significantly lower GI₅₀ in BRCA-mutant cells compared to BRCA-wild-type cells would provide strong evidence for the synthetic lethal mechanism of action of 4-(fluoromethyl)-N-methylbenzamide.

DNA Damage Response Assay (γH2AX Staining)

Objective: To visualize and quantify the accumulation of DNA double-strand breaks, a hallmark of PARP inhibitor-induced cytotoxicity in HR-deficient cells.

Methodology:

  • BRCA-mutant and BRCA-wild-type cells are grown on coverslips or in microplates and treated with 4-(fluoromethyl)-N-methylbenzamide at a concentration around its GI₅₀.

  • A known DNA-damaging agent can be used as a positive control.

  • After treatment (e.g., 24 hours), cells are fixed and permeabilized.

  • Cells are then incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX), which is an early marker of DSBs.[40][41][42][43][44]

  • A fluorescently labeled secondary antibody is used for detection.

  • Cell nuclei are counterstained with a DNA dye (e.g., DAPI).

  • The formation of distinct γH2AX foci within the nuclei is visualized and quantified using fluorescence microscopy or high-content imaging systems.[41]

Causality: A significant increase in the number of γH2AX foci in BRCA-mutant cells treated with 4-(fluoromethyl)-N-methylbenzamide, compared to untreated controls and treated BRCA-wild-type cells, would confirm that the compound's cytotoxic effect is mediated by the accumulation of unrepaired DSBs.[40][41]

Conclusion

The therapeutic landscape for cancers with DNA damage response deficiencies has been revolutionized by PARP inhibitors. For a novel compound such as 4-(fluoromethyl)-N-methylbenzamide to be a viable clinical candidate, it must demonstrate a competitive or superior profile to existing agents. This would entail high potency (low nanomolar IC₅₀ in enzymatic assays), pronounced synthetic lethality in relevant cancer cell models, favorable pharmacokinetic properties that allow for convenient dosing and minimal drug-drug interactions, and a manageable safety profile in subsequent preclinical and clinical studies. The experimental framework outlined in this guide provides a robust and validated pathway for the initial efficacy assessment of this and other novel benzamide-based PARP inhibitors.

References

  • FDA Grants Full Approval to Rucaparib for BRCA Mutation–Associated mCRPC | OncLive. (2025, December 17). Retrieved from [Link]

  • FDA grants regular approval to rucaparib for metastatic castration-resistant prostate cancer. (2025, December 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA approves rucaparib for maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer. (2018, April 6). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA approves rucaparib for chemotherapy-naïve, BRCA-mutated mCRPC | Urology Times. (2025, December 17). Retrieved from [Link]

  • FDA Grants Regular Approval to Rucaparib for BRCA-Mutated mCRPC | Targeted Oncology. (2025, December 17). Retrieved from [Link]

  • The Mechanism of Action of Olaparib | Targeted Oncology. (2013, July 30). Retrieved from [Link]

  • Olaparib - Wikipedia. (n.d.). Retrieved from [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.). Retrieved from [Link]

  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (n.d.). Retrieved from [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed. (2023, May 5). Retrieved from [Link]

  • Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. (2025, March 15). Retrieved from [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • PARP inhibitor Talazoparib recommended by NICE for the treatment of hereditary BRCA mutated metastatic breast cancer - METUPUK. (2024, January 21). Retrieved from [Link]

  • Talazoparib: Targeted therapy for breast cancer | LBBC. (2025, November 7). Retrieved from [Link]

  • Niraparib Efficacy in Advanced Ovarian Cancer Extends to All Biomarker Subgroups. (2024, September 15). Retrieved from [Link]

  • Metabolism-related pharmacokinetic drug-drug interactions with poly (ADP-ribose) polymerase inhibitors (Review) - Spandidos Publications. (2021, November 9). Retrieved from [Link]

  • and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10 - RWTH Publications. (n.d.). Retrieved from [Link]

  • NORA Clinical Trial Confirms Efficacy of Individualized Niraparib Starting Dose to Treat Platinum-Sensitive Ovarian Cancer. (2024, February 22). Retrieved from [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC. (2022, October 11). Retrieved from [Link]

  • Talazoparib in Patients with a Germline BRCA-Mutated Advanced Breast Cancer: Detailed Safety Analyses from the Phase III EMBRACA Trial - PMC. (n.d.). Retrieved from [Link]

  • Hepatic & renal function on the PK of PARP inhibitors | DDDT - Dove Medical Press. (2022, November 14). Retrieved from [Link]

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Oncotarget. (2018, December 14). Retrieved from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (n.d.). Retrieved from [Link]

  • FDA approves talazoparib for gBRCAm HER2-negative locally advanced or metastatic breast cancer. (2018, December 14). U.S. Food and Drug Administration. Retrieved from [Link]

  • γH2AX Double Strand DNA Damage Response Assay | Cyprotex - Evotec. (n.d.). Retrieved from [Link]

  • Veliparib - Wikipedia. (n.d.). Retrieved from [Link]

  • Differences in pharmacology, toxicities key to clinical use of PARP inhibitors - Healio. (2018, March 9). Retrieved from [Link]

  • A Review of PARP Inhibitors in Clinical Development. (2012, March 15). Retrieved from [Link]

  • Clinical Trials Using Veliparib - NCI - National Cancer Institute. (n.d.). Retrieved from [Link]

  • Efficacy and Safety of Niraparib as First-Line Maintenance Treatment for Patients with Advanced Ovarian Cancer: Real-World Data from a Multicenter Study in China - PMC. (n.d.). Retrieved from [Link]

  • CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors - Google Patents. (n.d.).
  • PARP inhibitors — Knowledge Hub. (n.d.). Retrieved from [Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed. (2022, December 5). Retrieved from [Link]

  • PARP inhibitors for BRCA-positive breast cancer - LBBC. (2025, November 7). Retrieved from [Link]

  • A trial of veliparib with paclitaxel and carboplatin for breast cancer (Brocade 3). (n.d.). Retrieved from [Link]

  • The efficacy and safety of niraparib for ovarian cancer: a single-center observational study from China | springermedizin.de. (n.d.). Retrieved from [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • What are PARP inhibitors? | MD Anderson Cancer Center. (2024, April 3). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

  • Efficacy of Niraparib in Potentially Difficult-to-Treat Patients with Newly Diagnosed Ovarian Cancer Based on BRCAwt Status - The Oncology Nurse. (2025, November 15). Retrieved from [Link]

  • Trial results show PARP inhibitor benefit in “BRCA-like” breast cancer - ecancer. (2023, February 1). Retrieved from [Link]

  • USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC. (n.d.). Retrieved from [Link]

  • Phase III Trial to Examine Veliparib in BRCA Positive Breast Cancer | Oncology Nursing News. (2026, February 9). Retrieved from [Link]

  • (PDF) Use of the gamma-H2AX assay to monitor DNA damage and repair in cancer research - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Use of the γ-H2AX assay to monitor DNA damage and repair in translational cancer research - PubMed. (2012, December 31). Retrieved from [Link]

  • H2AX as a Sensor of DNA Damage - Center for Cancer Research. (n.d.). Retrieved from [Link]

Sources

Validation

comparative study of different synthetic routes to 4-(fluoromethyl)-N-methylbenzamide

Executive Summary 4-(Fluoromethyl)-N-methylbenzamide represents a critical scaffold in medicinal chemistry, often serving as a metabolically stable bioisostere for hydroxymethyl derivatives or as a probe for 18F-PET imag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Fluoromethyl)-N-methylbenzamide represents a critical scaffold in medicinal chemistry, often serving as a metabolically stable bioisostere for hydroxymethyl derivatives or as a probe for 18F-PET imaging. The introduction of the fluorine atom at the benzylic position significantly alters the pKa and lipophilicity (LogP) while blocking metabolic oxidation.

This guide objectively compares three distinct synthetic strategies:

  • Nucleophilic Deoxyfluorination (Route A): The high-fidelity route using DAST/Deoxo-Fluor on the alcohol precursor.

  • Halogen Exchange / Halex (Route B): The scalable, cost-effective route utilizing benzylic chlorides.

  • Radical C-H Fluorination (Route C): The emerging "late-stage" functionalization of the methyl precursor.

Comparative Analysis Matrix

FeatureRoute A: Deoxyfluorination Route B: Halogen Exchange (Halex) Route C: Radical C-H Activation
Precursor 4-(Hydroxymethyl)-N-methylbenzamide4-(Chloromethyl)-N-methylbenzamideN,4-Dimethylbenzamide
Key Reagent DAST, Deoxo-Fluor, or XtalFluorTBAF, KF/18-Crown-6, or AgFSelectfluor, NFSI, Mn/Fe Catalyst
Step Count 2 (from acid)2 (from acid chloride)1 (from commercial amide)
Typical Yield High (75-90%)Moderate (50-70%)Low-Moderate (30-55%)
Selectivity Excellent (Chemoselective)Good (Risk of elimination)Poor (Mono- vs. Di-fluorination mix)
Scalability Moderate (Safety concerns with DAST)High (Industrial standard)Low (Dilution required)
Cost High (Fluorinating agents are pricey)Low (Inorganic fluoride is cheap)Moderate

Detailed Synthetic Protocols

Route A: Nucleophilic Deoxyfluorination (Recommended for R&D)

This route offers the highest purity profile. The amide functionality is installed before fluorination to avoid handling the volatile or unstable 4-(fluoromethyl)benzoyl chloride.

Mechanism: The hydroxyl group attacks the sulfur center of DAST, releasing HF. The fluoride ion then displaces the activated oxygen species via an S_N2 mechanism.[1]

Protocol:

  • Precursor Synthesis:

    • Charge a flask with 4-(hydroxymethyl)benzoic acid (1.0 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) in DMF.

    • Add Methylamine (2.0 M in THF, 1.5 equiv) and DIPEA (2.0 equiv). Stir at RT for 16 h.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Concentrate to yield 4-(hydroxymethyl)-N-methylbenzamide .

  • Fluorination:

    • Dissolve the intermediate (1.0 equiv) in anhydrous DCM under N2. Cool to -78°C.

    • Add DAST (Diethylaminosulfur trifluoride) (1.2 equiv) dropwise.

    • Allow to warm to 0°C over 2 h.

    • Quench: Pour slowly into saturated NaHCO3 (Caution: Gas evolution).

    • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Note: DAST can react with amides to form imidoyl fluorides if the temperature is too high. Maintain <0°C until quench.

Route B: Halogen Exchange (Halex) (Recommended for Scale-Up)

This route utilizes cheaper starting materials but requires rigorous drying of reagents to prevent hydrolysis back to the alcohol.

Protocol:

  • Precursor Synthesis:

    • React 4-(chloromethyl)benzoyl chloride with Methylamine (aq. or THF solution) at 0°C.

    • Filter the precipitate to obtain 4-(chloromethyl)-N-methylbenzamide .

  • Fluorination:

    • Suspend the chloro-intermediate (1.0 equiv) in anhydrous Acetonitrile or t-Amyl Alcohol.

    • Add Spray-dried KF (3.0 equiv) and 18-Crown-6 (0.1 equiv) (or use TBAF in THF).

    • Reflux (80°C) for 12-24 h.

    • Workup: Remove solvent, extract with ether, and wash with water to remove salts.

Route C: Radical C-H Fluorination (Emerging Technology)

Ideal for late-stage diversification where the methyl group is already present, avoiding the need for pre-functionalized precursors.

Mechanism: A radical initiator (or photocatalyst) abstracts a hydrogen atom from the benzylic position. The resulting benzylic radical abstracts a fluorine atom from an N-F reagent (Selectfluor/NFSI).

Protocol:

  • Reaction:

    • Dissolve N,4-dimethylbenzamide (1.0 equiv) in Acetonitrile/Water (1:1).

    • Add Selectfluor (2.5 equiv) and a radical initiator (e.g., K2S2O8 or a Photocatalyst like Ir(ppy)3).

    • Irradiate (Blue LED) or Heat (60°C) for 12 h.

  • Purification:

    • This reaction often yields a mixture of starting material, mono-fluoro, and di-fluoro products. Requires careful HPLC or column chromatography separation.

Pathway Visualization

SyntheticRoutes cluster_legend Route Efficiency Start_Acid 4-(Hydroxymethyl) benzoic acid Inter_Alc 4-(Hydroxymethyl)- N-methylbenzamide Start_Acid->Inter_Alc MeNH2, EDCI (Amide Coupling) Start_Cl 4-(Chloromethyl) benzoyl chloride Inter_Cl 4-(Chloromethyl)- N-methylbenzamide Start_Cl->Inter_Cl MeNH2, 0°C Start_Me N,4-Dimethylbenzamide Target 4-(Fluoromethyl)- N-methylbenzamide Start_Me->Target Selectfluor, [Ox] (Radical C-H) Inter_Alc->Target DAST or Deoxo-Fluor -78°C to 0°C Inter_Cl->Target KF, 18-Crown-6 Reflux (Halex) Blue: High Fidelity Blue: High Fidelity Red: Scalable Red: Scalable Yellow: Low Selectivity Yellow: Low Selectivity

Figure 1: Comparative synthetic flow for accessing the target fluorinated amide. Route A (Blue) offers the highest reliability for laboratory synthesis.

References

  • ChemicalBook. 4-Bromo-2-fluoro-N-methylbenzamide Synthesis & Analogous Amide Couplings. (General amide coupling conditions verified). Link

  • National Institutes of Health (NIH). A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate. (Halex conditions for benzylic fluorination). Link

  • Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide.[2] (Benzamide synthesis protocols). Link

  • Google Patents. CN103304439B - Preparation method of fluoro-N-methyl-benzamide derivatives.[3]Link

  • ChemRxiv. Benzylic fluorination induced by N–F bond activation of Selectfluor. (Radical C-H activation mechanism). Link

Sources

Comparative

A Guide to Inter-Laboratory Validation for the Analysis of 4-(Fluoromethyl)-N-methylbenzamide

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 4-(fluoromethyl)-N-methylbenzamide. It is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 4-(fluoromethyl)-N-methylbenzamide. It is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable analytical results across different testing sites.

Introduction: The Imperative for Reproducible Analysis

4-(Fluoromethyl)-N-methylbenzamide is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. As with any compound in a regulated development pipeline, it is crucial that the analytical methods used to assess its quality, purity, and concentration are robust and reproducible.

An inter-laboratory validation study, sometimes referred to as method transfer, is a formal process that demonstrates an analytical procedure's suitability for its intended purpose by ensuring that different laboratories can achieve comparable results.[1] This process is a regulatory expectation and a cornerstone of good manufacturing practice (GMP), providing confidence in data generated across various sites, such as between a research and development lab and a quality control (QC) lab or a contract research organization (CRO).[1]

This guide will delineate a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(fluoromethyl)-N-methylbenzamide and detail a protocol for its inter-laboratory validation, grounded in the principles of the International Council for Harmonisation (ICH) guideline Q2(R1).[2][3][4]

Analytical Method Selection: High-Performance Liquid Chromatography (HPLC)

For the analysis of a small organic molecule like 4-(fluoromethyl)-N-methylbenzamide, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable technique due to its specificity, robustness, and wide availability in analytical laboratories.

2.1. Rationale for Method Parameters

The chosen method parameters are based on the physicochemical properties of benzamide derivatives and general principles of chromatography to achieve optimal separation and detection.[5]

  • Column: A C18 column is selected for its versatility and effectiveness in retaining and separating non-polar to moderately polar compounds.

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate buffer at pH 3.0) is proposed. Acetonitrile serves as the organic modifier, while the acidic buffer suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[5]

  • Detection: UV detection at approximately 254 nm is a common choice for aromatic compounds like benzamides, which typically exhibit strong absorbance at this wavelength.[6]

  • Isocratic Elution: For a simple assay, an isocratic elution (constant mobile phase composition) is preferred for its simplicity and robustness.

2.2. Proposed HPLC Method

ParameterConditionRationale
Instrument Standard HPLC system with UV DetectorWidely available and suitable for the analyte.
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution and efficiency for this compound class.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)Balances retention and elution for good peak shape and runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30°CEnsures consistent retention times by controlling viscosity.
Detection UV at 254 nmWavelength for good sensitivity for aromatic compounds.[6]
Injection Vol 10 µLA small volume to prevent peak distortion.
Run Time 10 minutesSufficient for elution of the analyte and any early-eluting impurities.

Single-Laboratory Method Validation

Before initiating an inter-laboratory study, the originating laboratory must conduct a thorough single-laboratory validation to ensure the method is fit for its intended purpose.[7] This initial validation should adhere to ICH Q2(R1) guidelines and assess the following parameters:[2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2] This is typically demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[2] A minimum of five concentration levels is recommended.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of the test results to the true value. This is often determined by percent recovery of the analyte in a spiked sample matrix.[2]

  • Precision: The agreement among individual test results when the method is applied repeatedly. This includes:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and instrument.

    • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.[8]

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[2]

Inter-Laboratory Validation Study Protocol

The goal of this study is to demonstrate that a receiving laboratory can achieve comparable results to the originating laboratory using the validated HPLC method.

4.1. Study Design

This protocol outlines a study involving three laboratories: the originating lab (Lab A) and two receiving labs (Lab B and Lab C).

4.2. Materials to be Provided

Lab A will provide the following to Labs B and C:

  • A detailed, finalized analytical method protocol.

  • A sufficient quantity of a single, homogeneous batch of 4-(fluoromethyl)-N-methylbenzamide.

  • A well-characterized reference standard.

  • Identical HPLC columns from the same manufacturing batch.

4.3. Experimental Workflow

InterLab_Workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Evaluation A Originating Lab (A) Prepares Validation Package: - Analytical Method - Homogeneous Samples - Reference Standard B Samples & Standards Shipped to Receiving Labs (B & C) A->B C All Labs (A, B, C) Perform System Suitability Testing (SST) B->C D Each Lab Prepares Samples in Triplicate at 3 Conc. Levels (e.g., 80%, 100%, 120%) C->D E HPLC Analysis of Samples D->E F All Labs Submit Raw Data, Chromatograms, and Summary Reports to Originating Lab (A) E->F G Statistical Analysis of Combined Data (ANOVA) F->G H Compare Results Against Pre-defined Acceptance Criteria G->H I Final Validation Report Generation H->I

Caption: Workflow for the inter-laboratory validation study.

4.4. Step-by-Step Protocol for All Participating Laboratories

  • System Suitability Test (SST): Before any sample analysis, perform five replicate injections of a standard solution at the target concentration (e.g., 100 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is ≤ 2.0%.

  • Standard Preparation: Prepare a stock solution of the reference standard and dilute it to create calibration standards at a minimum of five concentration levels (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Sample Preparation: Independently prepare three samples of the provided 4-(fluoromethyl)-N-methylbenzamide batch at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). This results in a total of nine sample preparations.

  • Analysis: Analyze the prepared standards and samples according to the HPLC method.

  • Data Reporting: Each laboratory must report the individual results for all nine sample preparations, the mean, the standard deviation, and the relative standard deviation. All chromatograms and the calibration curve data should also be submitted.

Data Analysis and Acceptance Criteria

The core of the inter-laboratory validation lies in the statistical comparison of the results. The objective is to demonstrate that there is no statistically significant difference between the results obtained by the different laboratories.

5.1. Statistical Approach

Analysis of Variance (ANOVA) is a powerful statistical tool for comparing the means of multiple groups and is well-suited for analyzing inter-laboratory data. It will be used to assess the variability within each lab and between the labs.

Data_Analysis data Data from Lab A Data from Lab B Data from Lab C anova ANOVA Statistical Test data->anova results Mean Assay (%) Within-Lab Variability (Repeatability) Between-Lab Variability (Reproducibility) anova->results decision Are Results within Acceptance Criteria? results->decision pass Method Validation Successful decision->pass Yes fail Investigate Discrepancies decision->fail No

Caption: Decision-making process based on statistical analysis.

5.2. Acceptance Criteria

The following criteria are proposed for a successful inter-laboratory validation:

ParameterAcceptance Criterion
Mean Assay Values The overall mean assay value from all labs should be within 98.0% - 102.0%.
Reproducibility RSD The Relative Standard Deviation (RSD) of all individual assay results from all labs combined should be ≤ 3.0%.
Statistical Significance The ANOVA test should show no statistically significant difference between the mean results of the participating laboratories (p-value > 0.05).

Hypothetical Results and Discussion

The following tables present a hypothetical but realistic dataset for a successful inter-laboratory validation study based on the described protocol.

Table 1: Summary of Assay Results (%) by Laboratory

LaboratoryNMean Assay (%)Std. Dev.RSD (%)
Lab A 9100.20.550.55
Lab B 999.80.610.61
Lab C 9100.50.580.58

Table 2: Overall Reproducibility and Statistical Analysis

ParameterResultAcceptance CriterionPass/Fail
Overall Mean Assay (%) 100.1798.0% - 102.0%Pass
Overall RSD (%) 0.65≤ 3.0%Pass
ANOVA p-value 0.08> 0.05Pass

Discussion:

The hypothetical data demonstrates a successful validation. The mean assay values from each laboratory are very close, and the within-laboratory precision (RSDs between 0.55% and 0.61%) is excellent. The overall reproducibility RSD of 0.65% is well within the acceptance limit of 3.0%, indicating high consistency across the different sites.[8]

Crucially, the ANOVA p-value of 0.08 is greater than 0.05, indicating that there is no statistically significant difference between the means generated by the three laboratories. This provides strong evidence that the analytical method is robust and transferable, and that receiving laboratories can perform the analysis with the same degree of accuracy and precision as the originating laboratory.

Conclusion

A successful inter-laboratory validation is a critical milestone in the lifecycle of an analytical method.[8] It provides documented evidence that the method is reliable and can be consistently executed across different laboratories, ensuring data integrity throughout the drug development process. By following a well-structured protocol grounded in regulatory guidelines like ICH Q2(R1), organizations can build a strong foundation of trust in their analytical data, which is essential for making informed decisions and for successful regulatory submissions.

References

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • Snee, R. D., & Smith, P. E. (1972). Statistical Analysis of Interlaboratory Studies. American Industrial Hygiene Association Journal, 33(12), 784-790. Retrieved from [Link]

  • ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. Retrieved from [Link]

  • Lischer, P. (1996). Robust Statistical Methods in Interlaboratory Analytical Studies. Analytica Chimica Acta, 324(2-3), 251-263. Retrieved from [Link]

  • Paule, R. C., & Marinenko, G. (1986). A statistical procedure for the estimation of accuracy parameters in interlaboratory studies. Journal of research of the National Bureau of Standards, 91(1), 3. Retrieved from [Link]

  • Wang, Y., & Li, Y. (2011). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Journal of Pharmaceutical Analysis, 31(1), 153-157. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4074247, 4-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • XLSTAT. Inter-laboratory proficiency testing. Retrieved from [Link]

  • Janicka, M., & Pomykalski, A. (2004). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 61(5), 321-326. Retrieved from [Link]

  • Hasan, M. N., et al. (2021). Isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Journal of Applied Pharmaceutical Science, 11(11), 139-146. Retrieved from [Link]

  • Scribd. Derivatives in HPLC Analysis Techniques. Retrieved from [Link]

Sources

Validation

comparative genomics to identify targets of 4-(fluoromethyl)-N-methylbenzamide

Target Deconvolution of 4-(fluoromethyl)-N-methylbenzamide: A Comparative Genomics Guide Executive Summary: The Deconvolution Challenge 4-(fluoromethyl)-N-methylbenzamide (FMNMB) represents a specific class of benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

Target Deconvolution of 4-(fluoromethyl)-N-methylbenzamide: A Comparative Genomics Guide

Executive Summary: The Deconvolution Challenge

4-(fluoromethyl)-N-methylbenzamide (FMNMB) represents a specific class of benzamide derivatives often utilized as pharmacophores in poly(ADP-ribose) polymerase (PARP) inhibitors, histone deacetylase (HDAC) inhibitors, or as radiotracer precursors. The presence of the fluoromethyl group (


) is chemically significant; it often acts as a reactive electrophile or a "suicide substrate" moiety capable of covalent interactions with nucleophilic active sites (e.g., serine proteases or cysteine residues).

Identifying the precise biological target of FMNMB is critical for distinguishing between on-target efficacy and off-target toxicity. This guide compares three genomic methodologies to identify its target: CRISPR-Cas9 Chemogenomic Screening , Evolutionary Resistance Sequencing , and Transcriptional Fingerprinting (Connectivity Map) .

Comparative Analysis of Genomic Methods

The following table contrasts the three primary genomic strategies for deconvoluting the target of FMNMB.

FeatureMethod A: CRISPR-Cas9 Knockout Screen Method B: Evolutionary Resistance Sequencing Method C: Transcriptional Fingerprinting (CMap)
Primary Output Gene list conferring sensitivity or resistance (Functional Dependency).Specific point mutations in the direct binding target."Guilt-by-association" with known drug classes.[1]
Mechanism of Detection Synthetic Lethality: Loss of gene X kills cell in presence of FMNMB.Selection Pressure: Drug prevents growth; only mutants in Target Y survive.Pattern Matching: FMNMB profile matches Profile Z (e.g., HDAC inhibitor).
Resolution Pathway/Network level.Amino acid residue level (Direct binding site).Mechanism of Action (MoA) class level.
Suitability for FMNMB High. Detects if FMNMB is a prodrug (requires metabolic activation).Medium. Difficult if FMNMB is a covalent irreversible inhibitor (hard to evolve resistance).High. Benzamides have strong transcriptional signatures.
False Positives High (Off-target CRISPR effects).Low (Mutations are usually specific).Medium (General stress responses).
Turnaround Time 6–8 Weeks.3–6 Months (requires clone generation).2–3 Weeks (RNA-seq + Analysis).

Detailed Methodologies

Method A: CRISPR-Cas9 Chemogenomic Profiling (The Functional Approach)

This method is superior for identifying if FMNMB requires metabolic activation (e.g., by a cytochrome P450) or if it exploits a specific transporter.

Protocol:

  • Library Transduction: Transduce a Cas9-expressing cell line (e.g., K562 or HeLa) with a genome-wide sgRNA library (e.g., GeCKO v2 or Brunello) at a low Multiplicity of Infection (MOI ~0.3) to ensure single-gene knockouts per cell.

  • Selection Pressure: Split cells into two pools:

    • Control: Vehicle (DMSO).

    • Treatment: FMNMB at

      
       concentration.
      
  • Culture: Maintain culture for 14 days, passaging every 3 days to maintain library coverage (

    
     cells per sgRNA).
    
  • Deconvolution: Extract genomic DNA, PCR-amplify the sgRNA cassettes, and sequence via Next-Generation Sequencing (NGS).

  • Analysis: Use MAGeCK or RIGER algorithms to identify depleted sgRNAs (genes essential for survival with FMNMB) or enriched sgRNAs (genes whose loss confers resistance).

Expert Insight: If FMNMB is a covalent inhibitor, look for enriched sgRNAs. Knocking out the target prevents the drug from binding, potentially alleviating toxicity if the toxicity is mechanism-based.

Method B: Evolutionary Resistance Sequencing (The Direct Target Approach)

This is the "Gold Standard" for proving direct physical interaction. If FMNMB binds Protein X, cells will evolve mutations in Protein X to block binding while maintaining function.

Protocol:

  • Dose Escalation: Culture cells (e.g., HCT116) in 96-well plates with FMNMB starting at

    
    .
    
  • Selection: Every 3-4 days, increase concentration by 20% as cells adapt, until reaching

    
    .
    
  • Clone Isolation: Pick surviving colonies (resistant clones).

  • Validation: Verify resistance stability by re-culturing in drug-free media for 2 weeks, then re-challenging with FMNMB.

  • Comparative Genomics: Perform Whole Exome Sequencing (WES) on:

    • Parental (Wild Type) DNA.

    • Resistant Clone DNA.

  • Bioinformatics: Filter for de novo non-synonymous SNVs (Single Nucleotide Variants) present in resistant clones but absent in parental lines.

Expert Insight: For benzamides, look specifically for mutations in the ATP-binding pockets of kinases or the NAD+ binding pockets of PARP enzymes.

Visualization of Workflows

The following diagram illustrates the decision matrix and workflow for identifying the FMNMB target.

TargetID_Workflow Start Compound: 4-(fluoromethyl)-N-methylbenzamide (Phenotypic Hit) Decision Is the mechanism likely Reversible or Covalent? Start->Decision Resist_Path Method: Evolutionary Resistance Decision->Resist_Path Reversible/Unknown CRISPR_Path Method: CRISPR-Cas9 Screen Decision->CRISPR_Path Covalent/Toxic CMap_Path Method: Transcriptional Profiling Decision->CMap_Path Rapid Classing Culture Chronic Exposure (Dose Escalation) Resist_Path->Culture Seq Whole Exome Sequencing (Parent vs. Mutant) Culture->Seq Hit_Resist Result: Point Mutation in Binding Pocket Seq->Hit_Resist Library Genome-wide sgRNA Transduction CRISPR_Path->Library NGS NGS Deconvolution (Enrichment/Depletion) Library->NGS Hit_CRISPR Result: Synthetic Lethality or Resistance Gene NGS->Hit_CRISPR Hit_CRISPR->Hit_Resist Validate Hit L1000 L1000 / RNA-Seq (6h/24h Treatment) CMap_Path->L1000 Match Pattern Match to Reference Database L1000->Match Hit_CMap Result: MoA Class (e.g., HDAC Inhibitor) Match->Hit_CMap Hit_CMap->CRISPR_Path Refine Library

Caption: Integrated workflow for deconvoluting FMNMB targets using parallel genomic strategies.

Strategic Recommendation

For 4-(fluoromethyl)-N-methylbenzamide , the recommended primary approach is Method A (CRISPR Screening) combined with Method C (Transcriptional Profiling) .

Reasoning: The fluoromethyl group suggests potential reactivity. If the compound acts as a covalent modifier, generating resistant mutants (Method B) may be difficult because the covalent bond can overcome minor affinity-reducing mutations. CRISPR screening, however, will robustly identify the target gene because removing the target (knockout) often mimics the drug's effect or rescues the cell from mechanism-based toxicity.

Data Integration:

  • Run CMap first (low cost, fast) to see if FMNMB clusters with PARP inhibitors or HDAC inhibitors.

  • Use CRISPR-Cas9 to validate the specific gene dependency.

References

  • Shalem, O., et al. (2014). "Genome-scale CRISPR-Cas9 knockout screening in human cells." Science, 343(6166), 84-87. [Link]

  • Plummer, M., et al. (2017). "A Genomic Perspective on Drug Resistance." Trends in Genetics, 33(3), 196-209. (Focuses on evolutionary resistance sequencing). [Link]

  • Subramanian, A., et al. (2017).[2][3] "A Next Generation Connectivity Map: L1000 Platform and the First 1,000,000 Profiles." Cell, 171(6), 1437-1452. [Link]

  • Neggers, J.E., et al. (2018). "Identifying drug targets using chemical genomics." Nature Chemical Biology, 14, 618–620. [Link]

Sources

Comparative

assessing the off-target effects of 4-(fluoromethyl)-N-methylbenzamide

In the landscape of targeted cancer therapy, the tyrosine kinase inhibitor (TKI) Dasatinib stands as a potent therapeutic agent, primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia ch...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the tyrosine kinase inhibitor (TKI) Dasatinib stands as a potent therapeutic agent, primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action hinges on the inhibition of the BCR-ABL fusion protein, the hallmark of these malignancies. However, the therapeutic efficacy of any small molecule inhibitor is intrinsically linked to its selectivity. Off-target effects, the unintended interactions of a drug with proteins other than its primary target, can lead to a spectrum of outcomes, from unforeseen therapeutic benefits to significant adverse events.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target profile of Dasatinib, comparing its performance with other relevant TKIs and offering detailed experimental and computational methodologies.

The Rationale for Off-Target Assessment of Dasatinib

Dasatinib was designed as a multi-targeted inhibitor, with potent activity against the SRC family kinases in addition to BCR-ABL.[5][6] This broad-spectrum activity contributes to its clinical efficacy but also necessitates a thorough understanding of its full interaction landscape. Undesirable off-target binding is a significant contributor to the adverse effects observed in patients, which can include pleural effusion, pulmonary arterial hypertension, and gastrointestinal issues.[1][7] A comprehensive off-target assessment is therefore not merely an academic exercise but a critical component of understanding Dasatinib's therapeutic window and for the development of next-generation inhibitors with improved safety profiles.

Comparative Kinase Inhibition Profile

A primary method for evaluating the selectivity of kinase inhibitors is through large-scale kinase panel screening, often referred to as a kinome scan. This biochemical assay measures the inhibitory activity of a compound against a broad spectrum of purified kinases. The data below, presented as the concentration required for 50% inhibition (IC50) or the dissociation constant (Kd) in nanomolar (nM) concentrations, offers a comparative overview of Dasatinib and other TKIs used in CML treatment. Lower values indicate higher potency.

Target KinaseDasatinib (nM)Imatinib (nM)Nilotinib (nM)Bosutinib (nM)
BCR-ABL <1 280 15 <10
SRC <1 >10,000>10,000<10
LCK 1>10,000>10,00012
LYN <1>10,000>10,0008
c-KIT 3.7120160135
PDGFRβ 467-fold less potent than DasatinibND32
EPHB4 1NDND16
DDR1 NDNDND1.1

ND: Not Determined from the provided search results. Data compiled from multiple sources.[5][8][9][10][11]

This table highlights Dasatinib's high potency against its intended target, BCR-ABL, but also its significant activity against SRC family kinases and other important signaling molecules like c-KIT and PDGFRβ. In contrast, Imatinib is more selective for BCR-ABL, with much lower potency against SRC family kinases. Nilotinib and Bosutinib also exhibit distinct selectivity profiles.

Key Off-Target Signaling Pathways of Dasatinib

The clinical and preclinical observations with Dasatinib can often be traced back to its engagement with specific off-target signaling pathways. Understanding these pathways is crucial for predicting and managing its physiological effects.

SRC Family Kinase (SFK) Pathway

Dasatinib is a potent inhibitor of SRC family kinases.[5][6] These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including proliferation, migration, and invasion.[12]

SFK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor SRC SRC Growth_Factor_Receptor->SRC activates Integrins Integrins Integrins->SRC activates FAK Focal Adhesion Kinase (FAK) SRC->FAK phosphorylates p130CAS p130CAS SRC->p130CAS phosphorylates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) FAK->Downstream_Signaling p130CAS->Downstream_Signaling Gene_Expression Gene Expression (Migration, Invasion) Downstream_Signaling->Gene_Expression Dasatinib Dasatinib Dasatinib->SRC inhibits

Caption: Dasatinib inhibits SRC, impacting downstream signaling involved in cell migration and invasion.

Inhibition of SFKs by Dasatinib has been shown to block the migration and invasion of cancer cells, a potentially beneficial off-target effect in the context of solid tumors.[12][13] This is mediated through the reduced phosphorylation of downstream targets like Focal Adhesion Kinase (FAK) and p130CAS.[12][13]

c-KIT and PDGFR Pathways

Dasatinib also potently inhibits the receptor tyrosine kinases c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[5][8][14] These receptors are crucial for the function of various cell types, and their inhibition is linked to some of Dasatinib's known side effects.

Receptor_Tyrosine_Kinase_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects c-KIT_Receptor c-KIT Receptor PI3K_Akt_Pathway PI3K/Akt Pathway c-KIT_Receptor->PI3K_Akt_Pathway MAPK_Pathway MAPK Pathway c-KIT_Receptor->MAPK_Pathway PDGFR_Receptor PDGFR Receptor PDGFR_Receptor->PI3K_Akt_Pathway PDGFR_Receptor->MAPK_Pathway Cell_Proliferation_Survival Cell Proliferation & Survival PI3K_Akt_Pathway->Cell_Proliferation_Survival MAPK_Pathway->Cell_Proliferation_Survival Cell_Migration Cell Migration MAPK_Pathway->Cell_Migration Dasatinib Dasatinib Dasatinib->c-KIT_Receptor inhibits Dasatinib->PDGFR_Receptor inhibits

Caption: Dasatinib inhibits c-KIT and PDGFR, affecting cell proliferation, survival, and migration.

Inhibition of c-KIT can lead to myelosuppression and hair depigmentation.[14] PDGFR inhibition by Dasatinib has been implicated in effects on vascular smooth muscle cells and may contribute to both therapeutic outcomes in certain contexts and adverse events like fluid retention and muscle edema.[8][15]

Experimental Methodologies for Off-Target Assessment

A multi-pronged approach combining both in vitro and cellular assays is essential for a robust assessment of off-target effects.

In Vitro Kinase Inhibition Assay

This is a fundamental biochemical assay to determine the potency of an inhibitor against a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add ATP and Substrate to Initiate Reaction Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data to Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase inhibitor (e.g., Dasatinib) in 100% DMSO.

    • Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Prepare solutions of the purified kinase, a specific peptide substrate, and ATP in a suitable kinase assay buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.[16][17]

  • Assay Plate Setup:

    • Add the serially diluted inhibitor to the wells of a microplate (e.g., 384-well). Include controls for no inhibitor (vehicle only) and no enzyme.

    • Add the kinase solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.[17]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[16]

  • Signal Detection:

    • Stop the reaction and detect the signal. A common method is to measure the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is one such commercially available system that uses a luciferase-based reaction to generate a luminescent signal.[16][18]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement within a cellular context. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[19][20]

CETSA_Workflow Start Start Cell_Treatment Treat Intact Cells with Inhibitor or Vehicle Start->Cell_Treatment Heat_Challenge Heat Aliquots of Treated Cells at a Range of Temperatures Cell_Treatment->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Separate_Fractions Separate Soluble and Aggregated Protein Fractions (Centrifugation) Cell_Lysis->Separate_Fractions Analyze_Soluble_Fraction Analyze Soluble Fraction (e.g., Western Blot, Mass Spec) Separate_Fractions->Analyze_Soluble_Fraction Generate_Melt_Curve Generate Melt Curve and Determine Thermal Shift Analyze_Soluble_Fraction->Generate_Melt_Curve End End Generate_Melt_Curve->End

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture the desired cell line to an appropriate density.

    • Treat the cells with the kinase inhibitor (e.g., Dasatinib) at various concentrations or a vehicle control (e.g., DMSO) for a sufficient time to allow for cellular uptake and target engagement (e.g., 1 hour at 37°C).[19]

  • Heat Challenge:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.[19]

  • Cell Lysis and Fractionation:

    • Lyse the cells using methods such as freeze-thaw cycles or lysis buffer.[4][19]

    • Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[19]

  • Protein Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.[19][20]

  • Data Analysis:

    • Quantify the protein levels at each temperature point.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Computational Approaches for Off-Target Prediction

In addition to experimental methods, in silico approaches are valuable for predicting potential off-target interactions early in the drug discovery process. These methods can help prioritize experimental validation and provide insights into the structural basis of inhibitor binding.

Common Computational Methods:

  • Sequence and Structural Similarity: Comparing the amino acid sequence or the three-dimensional structure of the ATP-binding pocket of the primary target with other kinases can identify potential off-targets.[21]

  • Molecular Docking: This method predicts the binding mode and affinity of an inhibitor to the crystal structures of various kinases.[22]

  • Machine Learning and QSAR Models: These approaches use large datasets of known kinase-inhibitor interactions to train models that can predict the activity of new compounds against a panel of kinases.[21][22]

While computational methods are powerful, they are predictive in nature and should always be followed by experimental validation.[23][24][25]

Conclusion

A thorough assessment of off-target effects is indispensable for the safe and effective use of potent kinase inhibitors like Dasatinib. This guide has provided a comparative framework and detailed methodologies for such an evaluation. By integrating biochemical assays, cellular target engagement studies, and computational predictions, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for interpreting preclinical and clinical data, managing adverse events, and guiding the rational design of future therapeutics with enhanced precision and safety.

References

  • Eustace, B. K., et al. (2008). Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells. Molecular Cancer Therapeutics, 7(8), 2379-2391.
  • Jabbour, E., & Deininger, M. (2017). A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities. Journal of Thoracic Disease, 9(Suppl 13), S1348–S1357.
  • Montero, J. C., et al. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research, 17(17), 5546-5552.
  • Buettner, R., et al. (2011). Effects of Src inhibition with dasatinib on cell signaling. Cells were treated with the indicated doses of dasatinib or vehicle for 24 hours.
  • U.S. National Library of Medicine. (2025, February 15).
  • Cancer Research UK. (n.d.).
  • Talpaz, M., et al. (2006).
  • Nam, S., et al. (2005). Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells. Cancer Research, 65(20), 9185-9189.
  • Chirico, N., & Mascagni, F. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4, 21.
  • Wang, Y., & Ma, H. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Carter, B. Z., et al. (2015). Inhibition of c-Kit by tyrosine kinase inhibitors.
  • Shah, N. P., et al. (2019). A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities. Frontiers in Oncology, 9, 697.
  • BenchChem. (2025). Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay.
  • Rudin, C. M., & Van der Heiden, M. G. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2768-2779.
  • Lombardo, L. J., et al. (2006). Potent inhibition of platelet-derived growth factor-induced responses in vascular smooth muscle cells by BMS-354825 (dasatinib). Molecular Pharmacology, 69(5), 1542-1549.
  • DiscoveRx. (n.d.).
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
  • Karaman, M. W., et al. (2008). Kinome phylogenetic tree representing the target profiles of dasatinib and sunitinib.
  • Bueso-Ramos, C. E., et al. (2016). Multiparameter Analysis of Off-Target Effects of Dasatinib on Bone Homeostasis in Patients With Newly Diagnosed Chronic Myelogenous Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 16(8), 457-464.
  • Sims, N. A., & Martin, T. J. (2011). The tyrosine kinase inhibitor dasatinib (SPRYCEL)
  • Vieth, M., et al. (2006). Rapid computational identification of the targets of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(10), 2977-2987.
  • Weisberg, E., et al. (2007). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor.
  • Garcia-Gomez, A., et al. (2012). Dasatinib inhibits PDGFR-b, c-Kit and c-Src phosphorylation in mesenchymal and osteoblast-like cell lines. PLoS ONE, 7(4), e34914.
  • Subramanian, V., & Singh, J. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(6), 263-267.
  • Wang, Y., & Ma, H. (2018). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. bioRxiv.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for GSK3A.
  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Van der Vorst, A., et al. (2020). Effect of Small-molecule Tyrosine Kinase Inhibitors on PDGF-AA/BB and PDGFRα/β Expression in SCC According to HPV16 Status. Anticancer Research, 40(2), 747-756.
  • Rix, U., et al. (2009).
  • Shah, N. P., et al. (2019).
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • O'Hare, T., et al. (2007). Development and targeted use of nilotinib in chronic myeloid leukemia. Cancer Control, 14(4), 315-325.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Montaudié, H., et al. (2021). Dasatinib Stimulates Its Own Mechanism of Resistance by Activating a CRTC3/MITF/Bcl-2 Pathway in Melanoma with Mutant or Amplified c-Kit. Clinical Cancer Research, 27(6), 1746-1758.
  • Kuroki, J., et al. (2018). Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes. Cancer Science, 109(1), 154-162.
  • Vandsemb, E. N., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 12(1), 2.
  • Alarcon-Martinez, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10834-10842.
  • Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE, 7(4), e34860.
  • Alarcon-Martinez, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10834-10842.
  • Jones, C. I., et al. (2017). Application of the cellular thermal shift assay (CETSA)
  • TargetMol. (n.d.). Nilotinib | AMN107 | Bcr-Abl inhibitor.
  • Weisberg, E., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Blood, 109(11), 4671-4678.
  • Gower, A. C., et al. (2015). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular Cancer Therapeutics, 14(6), 1366-1377.
  • HMS LINCS Project. (2018, January 18).
  • Sheltzer, J. (2021, May 25). The Serendipitous Off-Target Explorer – Researcher Interview with Jason Sheltzer. Drug Discovery News.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(fluoromethyl)-N-methylbenzamide

Executive Summary: The "Unknown Hazard" Protocol Handling 4-(fluoromethyl)-N-methylbenzamide requires a risk-based approach that transcends standard Safety Data Sheet (SDS) summaries. While specific toxicological data fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Hazard" Protocol

Handling 4-(fluoromethyl)-N-methylbenzamide requires a risk-based approach that transcends standard Safety Data Sheet (SDS) summaries. While specific toxicological data for this exact CAS number may be sparse in public registries, its structural motifs dictate its safety profile.

As a Senior Application Scientist, I categorize this compound as a High-Hazard Intermediate (OEB 3 Default) based on the Structure-Activity Relationship (SAR) described below. This guide prioritizes containment and dermal protection to mitigate the risks of alkylation and systemic absorption.

Structural Hazard Analysis
  • Benzylic Fluoride Moiety (

    
    ):  Unlike stable aryl fluorides, benzylic fluorides are chemically reactive. They function as potential alkylating agents and can hydrolyze in physiological conditions to release fluoride ions or Hydrofluoric Acid (HF) equivalents locally [1, 2].
    
  • N-Methylbenzamide Core: Amide functionalities often enhance lipophilicity, facilitating dermal absorption. Once absorbed, the benzylic fluoride payload becomes a systemic concern [3].

PPE Matrix: Layered Defense System

The following matrix applies the "Universal Precaution" principle. Do not rely on odor thresholds; benzylic halides often possess delayed lachrymatory properties.

Scenario Primary Engineering Control Hand Protection Respiratory Protection Eye/Face Protection Body Protection
Solid Handling (Weighing, Transfer)Class II Biosafety Cabinet (BSC) or Powder Containment HoodDouble Nitrile (Min 0.11mm per layer).Outer glove changed every 30 mins.P100 / N99 Respirator (if outside hood).Ideally: None needed if Hood is used.Chemical Goggles (Indirect Vent).Safety glasses are insufficient for powders.Tyvek® Lab Coat (Disposable) + Wrist Guards.
Solution Handling (< 100 mM)Chemical Fume Hood (Face velocity: 100 fpm)Single Nitrile (0.11mm).Inspect for splashes immediately.None required if sash is at working height.Safety Glasses with Side Shields.[1]Standard Cotton Lab Coat.
High Concentration / Scale-Up (> 10g or Neat Liquid)Chemical Fume Hood + Splash ShieldLaminate / Barrier Gloves (e.g., Silver Shield®) under Nitrile.Half-mask respirator with Organic Vapor/Acid Gas cartridges (Yellow/Olive).Face Shield + Goggles.Chemical Resistant Apron over Lab Coat.
Spill Cleanup (Any State)Portable Local Exhaust (Elephant Trunk)Double Nitrile or Butyl Rubber.Full-Face Respirator with Multi-Gas/Vapor + P100 Cartridge.Integrated into Full-Face Mask.Tyvek® Suit + Shoe Covers.

Operational Protocols

A. The "Static-Free" Weighing Workflow

Benzylic fluorides in solid form can be electrostatic. Static discharge can disperse micro-particles, leading to inhalation exposure.

WeighingProtocol Start Start: Weighing Procedure Prep 1. Preparation: Activate Ionizer/Anti-static Gun Place Balance in Vented Enclosure Start->Prep PPE_Check CRITICAL: Double Glove Check Tape cuffs to lab coat Prep->PPE_Check Weighing 2. Weighing: Use disposable anti-static boat. Do NOT use spatula (pour method). PPE_Check->Weighing Solubilize 3. Immediate Solubilization: Add solvent directly to weighing boat or vial INSIDE the hood. Weighing->Solubilize Minimize Dust Time Decon 4. Decontamination: Wipe balance with 10% Soap/Water. Dispose of wipes as Haz Waste. Solubilize->Decon Safe Compound in Solution (Lower Risk State) Decon->Safe

Figure 1: Safe weighing workflow emphasizing dust minimization and static control.

B. Reaction Setup & Monitoring
  • Glassware: Use only defect-free glassware. Benzylic fluorides can etch micro-cracks over time if HF is generated via hydrolysis.

  • Solvent Addition: Always add solvent to the solid. Never add solid to boiling solvent to prevent "bumping" and aerosolization.

  • Temperature Control: Benzylic fluorides are thermally sensitive. Avoid temperatures >100°C unless necessary, as thermal decomposition can release HF [2].

C. Emergency Response (Spills)
  • Minor Spill (< 5g/5mL):

    • Alert nearby personnel.[2]

    • Cover with Calcium Carbonate or Vermiculite . (Calcium binds potential fluoride ions).

    • Wipe with solvent-dampened pads (Acetone/Ethanol).

    • Double-bag waste.

  • Skin Exposure:

    • Immediate Flush: Wash with lukewarm water and soap for 15 minutes.

    • Calcium Gluconate Gel: While this is not pure HF, the benzylic fluoride can release fluoride locally. If redness/burning persists, apply Calcium Gluconate gel as a precaution and seek medical attention [4].

Disposal & Waste Management

Disposal of fluorinated organics requires strict adherence to environmental protocols to prevent the formation of persistent fluorinated pollutants or damage to incinerator scrubbers.

Waste StreamHandling ProtocolDisposal Code (Typical)
Solid Waste Double-bag in polyethylene. Label as "Fluorinated Organic Solid - Potential HF Generator."D001 / Lab Pack
Liquid Waste Segregate into "Halogenated Organic" carboys. Do NOT mix with strong acids (risk of HF evolution).F002 / Halogenated
Aqueous Waste Adjust pH to 8-9 using Sodium Bicarbonate before disposal to neutralize potential HF hydrolysis products.Aqueous Toxic

Critical Note: Ensure your waste contractor is aware of the fluorine content. Standard incineration < 850°C may not fully mineralize the C-F bond, requiring high-temperature incineration (> 1100°C) [5].

Decision Logic for PPE Selection

PPELogic Root Handling 4-(fluoromethyl)- N-methylbenzamide State Physical State? Root->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid HighRisk HIGH RISK Fume Hood REQUIRED Double Gloves Respirator Ready Solid->HighRisk Dust Hazard Qty Quantity? Liquid->Qty Small < 100 mg Qty->Small Large > 100 mg Qty->Large Splash Hazard MedRisk MODERATE RISK Fume Hood Recommended Single Gloves OK Small->MedRisk Large->HighRisk Splash Hazard

Figure 2: Decision tree for selecting appropriate containment and PPE based on physical state and quantity.

References

  • SynQuest Laboratories. (2025).[1] Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from 3

  • Apollo Scientific. (2023). Safety Data Sheet: Benzyl Fluoride (Corrosive/Flammable Hazards). Retrieved from 2

  • National Institutes of Health (NIH). (2020). Occupational Exposure Banding for Novel Pharmaceutical Modalities. Retrieved from 4

  • Thermo Fisher Scientific. (2015). Safety Data Sheet: Benzoyl Fluoride (Handling of Acid Fluorides). Retrieved from 5

  • US EPA. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from 6

Sources

© Copyright 2026 BenchChem. All Rights Reserved.